molecular formula C18H16O7 B150399 Obtusin CAS No. 70588-05-5

Obtusin

Cat. No.: B150399
CAS No.: 70588-05-5
M. Wt: 344.3 g/mol
InChI Key: CFLNHFUPWNRWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obtusin (CAS 67979-25-3), a key anthraquinone compound isolated from the seeds of Cassia obtusifolia L. and Cassia tora L., is a marker compound used for the quality control of Cassiae Semen in the Chinese Pharmacopeia . Researchers value this compound for its diverse pharmacological activities, which include potent anti-inflammatory effects demonstrated in models of acute kidney injury and lung inflammation . Its anti-inflammatory mechanism is primarily mediated through the modulation of the NF-κB signaling pathway, leading to the significant inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including TNF-α and IL-6 . Beyond inflammation, this compound shows promise in metabolic disease research. It has been shown to ameliorate high-fat diet-induced obesity and non-alcoholic fatty liver disease (NAFLD) by modulating lipid metabolism genes, such as upregulating PPARα and downregulating SREBP1, and by positively influencing the gut microbiota and serum metabolome . The compound also exhibits anti-allergic properties by inhibiting IgE-mediated responses and functions as a natural agonist for the aryl hydrocarbon receptor (AhR), which plays an important role in immune regulation . Furthermore, this compound acts as an inhibitor of aldose reductase (IC50 = 13.6 µM), suggesting potential for research into diabetic complications, and demonstrates bronchodilatory effects by inhibiting airway smooth muscle contraction . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers can leverage this compound to explore its mechanisms and applications in inflammation, metabolic syndrome, allergy, and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLNHFUPWNRWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220869
Record name 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70588-05-5
Record name Obtusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70588-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of Action of Aurantio-obtusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aurantio-obtusin (AO), a principal anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic potential of Aurantio-obtusin. It delves into its anti-inflammatory, metabolic regulatory, anticancer, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary aim is to furnish a foundational resource for professionals engaged in the research and development of novel therapeutics based on this promising natural compound.

Anti-inflammatory Mechanism of Action

Aurantio-obtusin exhibits potent anti-inflammatory properties primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition by Aurantio-obtusin leads to a significant reduction in the expression and production of pro-inflammatory mediators.

1.1 Inhibition of the NF-κB Signaling Pathway The canonical inflammatory response in cells like macrophages is often initiated by stimuli such as lipopolysaccharide (LPS). Aurantio-obtusin intervenes at several key points in the NF-κB cascade. It inhibits the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[4][5] Studies have demonstrated that pre-treatment with Aurantio-obtusin effectively suppresses the phosphorylation of IκBα and IKKβ in LPS-stimulated cells.[6] This leads to a marked decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][7]

1.2 Quantitative Data: Anti-inflammatory Effects

ParameterModel SystemConcentrationResultReference
NO Production InhibitionLPS-treated MH-S cellsIC50 = 71.7 µMSignificant inhibitory action[8]
IL-6 mRNA ExpressionLPS-stimulated RAW264.7 cells50 µM56.41% inhibition[4]
TNF-α mRNA ExpressionLPS-stimulated RAW264.7 cells50 µM54.54% inhibition[4]
iNOS mRNA ExpressionLPS-stimulated RAW264.7 cells50 µM92.02% inhibition[4]
COX-2 mRNA ExpressionLPS-stimulated RAW264.7 cells50 µM76.95% inhibition[4]
IL-6 ProductionLPS-stimulated RAW264.7 cells25, 50 µMSignificant suppression[4]
TNF-α ProductionLPS-stimulated RAW264.7 cells25 µMSignificant reduction[4]

1.3 Signaling Pathway Diagram: NF-κB Inhibition

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription AO Aurantio-obtusin AO->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by Aurantio-obtusin.

1.4 Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]

  • Cell Viability Assay: To determine non-cytotoxic concentrations, cells are seeded in 96-well plates and treated with various concentrations of Aurantio-obtusin (e.g., 6.25 to 100 µM) for 24 hours. Cell viability is assessed using an MTT assay.[4]

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of Aurantio-obtusin for 2 hours, followed by stimulation with 0.2 µg/mL LPS for 24 hours to induce an inflammatory response.[4][5]

  • Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.[5]

  • Cytokine Measurement (ELISA): Concentrations of TNF-α, IL-6, and PGE2 in the cell culture medium are quantified using commercial ELISA kits according to the manufacturer’s instructions.[4][5]

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are analyzed by real-time quantitative PCR, with β-actin used as a housekeeping gene for normalization.[4]

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key NF-κB pathway proteins (e.g., p-IKKβ, p-IκBα, NF-κB p65) are detected using specific primary and secondary antibodies.[6]

Metabolic Regulation

Aurantio-obtusin plays a significant role in regulating various metabolic processes, demonstrating therapeutic potential for conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.[1][9][10]

2.1 Amelioration of NAFLD and Obesity Aurantio-obtusin has been shown to alleviate hepatic steatosis and obesity.[9][10] In diet-induced obese mice, it reduces lipid accumulation by modulating the expression of genes involved in lipid metabolism. Specifically, it increases the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), which promotes fatty acid oxidation, while decreasing the expression of PPAR-gamma (PPAR-γ) and fatty acid synthase (FAS) in the liver, which are involved in triglyceride synthesis and adipocyte differentiation.[1][10] Furthermore, Aurantio-obtusin activates AMP-activated protein kinase (AMPK), a key energy sensor that promotes autophagy and fatty acid oxidation.[11]

2.2 Improvement of Insulin Sensitivity and Vascular Function The compound enhances insulin sensitivity by activating the PI3K/Akt signaling pathway, which promotes the expression of glucose transporters GLUT2 and GLUT4.[10] Aurantio-obtusin also activates the PI3K/Akt/eNOS signaling pathway in endothelial cells. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), stimulating nitric oxide (NO) production and promoting vasodilation.[1][2]

2.3 Quantitative Data: Metabolic Gene Regulation

GeneTissueModelTreatmentEffectReference
PPAR-αLiverHFD-induced obese mice5 or 10 mg/kg AURIncreased mRNA expression[1][10]
PPAR-γLiverHFD-induced obese mice5 or 10 mg/kg AURDecreased mRNA expression[1][10]
FASLiverHFD-induced obese mice5 or 10 mg/kg AURDecreased mRNA expression[10]
SREBP-1cWATHFD-induced obese mice5 or 10 mg/kg AURLowered expression[10]
AdiponectinWATHFD-induced obese mice5 or 10 mg/kg AURIncreased expression[10]

HFD: High-Fat Diet; WAT: White Adipose Tissue

2.4 Signaling Pathway Diagram: PI3K/Akt/eNOS Activation

PI3K_Akt_eNOS cluster_cell Endothelial Cell AO Aurantio-obtusin PI3K PI3K AO->PI3K Activation Akt Akt PI3K->Akt p-Ser473 eNOS eNOS Akt->eNOS p-Ser1177 NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation AKT_mTOR_SREBP1 cluster_cell Liver Cancer Cell AO Aurantio-obtusin AKT AKT AO->AKT Inhibition mTOR mTOR AKT->mTOR SREBP1 SREBP1 mTOR->SREBP1 SCD1 SCD1 SREBP1->SCD1 Lipogenesis De Novo Lipogenesis SCD1->Lipogenesis Proliferation Cell Proliferation Lipogenesis->Proliferation V1a_Antagonism AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Response Cellular Response (e.g., Ischemic Damage) V1aR->Response AO Aurantio-obtusin AO->V1aR Blocks

References

Aurantio-obtusin: A Technical Guide to Source and Isolation from Cassia Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin (B1665323) is a lipophilic anthraquinone (B42736) compound and a major bioactive component found in the seeds of plants from the Cassia genus.[1] Recognized for its diverse pharmacological effects, including anti-inflammatory, antihypertensive, and lipid-lowering properties, aurantio-obtusin is a molecule of significant interest in drug discovery and development.[1][2][3] In China, it is officially listed as a quality control index component for Cassia seeds, underscoring its importance as a phytochemical marker.[1][4][5] This technical guide provides a comprehensive overview of the primary sources of aurantio-obtusin and details the methodologies for its extraction, isolation, and purification from Cassia seeds.

Botanical Source Material

The primary botanical sources of aurantio-obtusin are the dried, mature seeds of Cassia obtusifolia L. and Cassia tora L., which belong to the Leguminosae family.[4][6][7] These seeds, collectively known as Semen Cassiae, are widely used in traditional medicine, particularly in China, Japan, and Korea.[4] Along with aurantio-obtusin, these seeds contain a variety of other anthraquinones, such as chrysophanol, emodin, obtusin, and chryso-obtusin.[4][8] The concentration of aurantio-obtusin can be influenced by the processing of the seeds; for instance, roasting conditions can alter the content of various anthraquinones.[9]

Extraction and Isolation Protocols

The isolation of aurantio-obtusin from Cassia seeds is a multi-step process involving initial solvent extraction followed by advanced chromatographic purification.

Crude Extraction Protocol

The initial step involves the extraction of anthraquinones from the powdered seeds using an organic solvent. Ethanol (B145695) is commonly employed for this purpose.

Experimental Protocol: Reflux Extraction

  • Preparation: Procure dried seeds of Cassia tora L. or Cassia obtusifolia L. and grind them into a coarse powder.

  • Extraction: Place the seed powder in a round-bottom flask and add 70% ethanol in a solid-to-solvent ratio of 1:20 (w/v).[10]

  • Reflux: Heat the mixture under reflux for a period of 2 hours at 65°C.[10] This process is typically repeated two to three times to maximize the extraction yield.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to yield the crude extract.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures without the use of a solid support matrix.[11][12] It has been successfully applied to the preparative separation of aurantio-obtusin from the crude extract of Cassia seeds.[13][14]

Experimental Protocol: HSCCC Separation

  • Crude Extract Preparation: Dissolve a known quantity (e.g., 300-500 mg) of the crude Cassia seed extract in a mixture of the upper and lower phases of the selected solvent system for sample injection.[13][14]

  • Solvent System Preparation: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for anthraquinones is composed of n-hexane–ethyl acetate–methanol–water . The volume ratio is optimized for the target compounds; a typical ratio is 11:9:10:10 (v/v/v/v) .[13] Prepare the solvent system by mixing the solvents in a separatory funnel, allowing the phases to equilibrate and separate.

  • HSCCC Instrument Setup:

    • Fill the entire multilayer coil column with the stationary phase (typically the upper phase in this system).

    • Rotate the column at a specific speed (e.g., 850 rpm).

    • Pump the mobile phase (the lower phase) into the column at a defined flow rate (e.g., 1.5-2.0 mL/min).[13][14]

  • Sample Injection and Elution: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the sample solution.

  • Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

  • Further Purification (Optional): Fractions containing multiple compounds may require further purification. For instance, a fraction containing both chryso-obtusin and 1-desmethylaurantio-obtusin can be further separated using semi-preparative High-Performance Liquid Chromatography (HPLC).[13]

Data Presentation: Yields and Purity

Quantitative data from various studies are summarized below to provide benchmarks for extraction and isolation efficiency.

Table 1: Aurantio-obtusin Content in Cassia Seeds

Sample TypeAurantio-obtusin Content (% w/w)Reference
Non-processed Cassiae Semen0.07%[9]
Processed Cassiae Semen (Roasted at 240°C for 15 min)0.04% - 0.14%[9]

Table 2: Preparative Isolation of Aurantio-obtusin via HSCCC

Starting Material (Crude Extract)Solvent System (n-hexane:ethyl acetate:methanol:water)Yield of Aurantio-obtusinPurityReference
300 mg11:9:10:10 (v/v/v/v)35.8 mg98.3%[13]
500 mg5:3:6:6 → 5:3:5:7 (Gradient)90.4 mg97.4%[14]

Visualizations: Workflow and Biological Pathway

Experimental Workflow for Aurantio-obtusin Isolation

G Figure 1: Experimental Workflow for Aurantio-obtusin Isolation cluster_0 Source Material cluster_1 Extraction cluster_2 Purification A Cassia tora / C. obtusifolia Seeds B Grinding / Pulverization A->B C Solvent Extraction (e.g., 70% Ethanol Reflux) B->C D Filtration & Concentration C->D E Crude Anthraquinone Extract D->E F High-Speed Counter-Current Chromatography (HSCCC) E->F G Fraction Collection F->G H Semi-Preparative HPLC (for mixed fractions) G->H Impure Fractions I Pure Aurantio-obtusin (>97% Purity) G->I Pure Fractions H->I

Caption: Figure 1: A generalized workflow for the extraction and purification of aurantio-obtusin.

Biological Context: Inhibition of the NF-κB Signaling Pathway

Aurantio-obtusin has demonstrated significant anti-inflammatory effects, which are largely attributed to its ability to modulate key signaling pathways.[6][15] A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.[1][16][17]

G Figure 2: Aurantio-obtusin Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Activation (Phosphorylation) LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB p65_in NF-κB (p65) (Inactive in Cytoplasm) IkB->p65_in Releases p65_out NF-κB (p65) (Active in Nucleus) p65_in->p65_out Nuclear Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_out->Genes AO Aurantio-obtusin AO->IKK Inhibits AO->IkB Inhibits

Caption: Figure 2: Mechanism of aurantio-obtusin's anti-inflammatory action via NF-κB inhibition.

Conclusion

Aurantio-obtusin represents a valuable natural product with significant therapeutic potential. Its primary sources, the seeds of Cassia tora and Cassia obtusifolia, are readily available. The extraction and isolation of this compound can be achieved with high purity and yield through a combination of classical solvent extraction and modern chromatographic techniques, particularly High-Speed Counter-Current Chromatography. The detailed protocols and quantitative data provided in this guide serve as a robust resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents based on this promising anthraquinone.

References

Chemical structure and properties of Aurantio-obtusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantio-obtusin, a prominent anthraquinone (B42736) derived from the seeds of Cassia tora L. and Cassia obtusifolia L., has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Traditionally used in Chinese medicine, this bioactive compound is now being explored for its potential therapeutic applications in a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Aurantio-obtusin. It details experimental protocols for its isolation and key biological assays and visualizes its known signaling pathways to support further research and drug development endeavors.

Chemical Structure and Identification

Aurantio-obtusin is chemically identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione.[1] Its structure is characterized by a tricyclic anthraquinone core with specific hydroxyl, methoxy, and methyl substitutions that are crucial for its biological activity.[5]

IdentifierValue
IUPAC Name 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione[5]
Molecular Formula C₁₇H₁₄O₇[5]
Molecular Weight 330.29 g/mol [5]
CAS Number 67979-25-3[5]
Chemical Structure
alt text

Physicochemical Properties

The physicochemical properties of Aurantio-obtusin are essential for its handling, formulation, and pharmacokinetic profiling.

PropertyValue
Appearance Yellow crystal powder[6]
Melting Point 265-266 °C
Boiling Point 594.6 °C at 760 mmHg
Density 1.51 g/cm³
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Low solubility in water.[8]
pKa 6.32 ± 0.20 (Predicted)

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data is critical for the identification and structural elucidation of Aurantio-obtusin. In negative ion mode, Aurantio-obtusin exhibits a deprotonated molecular ion [M-H]⁻. The fragmentation pattern is characterized by the loss of methyl and other functional groups.[9]

Ionm/zDescription
[M-H]⁻ 329.06631Deprotonated molecular ion[9]
[M-H-CH₃]⁻ 314.0428Loss of a methyl group[9]
[M-H-2CH₃]⁻ 299.0192Loss of two methyl groups[9]
[M-H-OC₂H₄]⁻ 285.0410Loss of an ethoxy group fragment[9]
NMR Spectroscopy
Infrared (IR) Spectroscopy

Detailed FTIR spectral data with specific band assignments for Aurantio-obtusin are not extensively reported in the available literature. However, the spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functional groups present in its structure.

Pharmacological Properties and Biological Activities

Aurantio-obtusin exhibits a wide array of pharmacological activities, making it a compound of significant interest for drug discovery.

Biological ActivityEffectIC₅₀/Effective Concentration
Anti-inflammatory Inhibition of NO, PGE₂, TNF-α, and IL-6 production in LPS-stimulated RAW264.7 cells.[10]-
Anti-inflammatory Inhibition of nitric oxide production in lipopolysaccharide-treated MH-S cells.[11]71.7 µM[11]
Vasodilation Induces vasorelaxation in isolated precontracted rat mesenteric artery rings.[12]-
Antihypertensive Potential therapeutic effects in hypertension.[7]-
Neuroprotective Antagonism of the vasopressin V₁a receptor.[13]67.70 ± 2.41 µM[13]
Antidiabetic Inhibition of rat lens aldose reductase (RLAR).[13][14]13.6 µM[13][14]
Anti-allergic Inhibition of degranulation, histamine (B1213489) production, and ROS generation in IgE-mediated mast cells.[7]-
Hepatoprotective Ameliorates diet-induced hepatic steatosis.[15]-
Antioxidant Exhibits radical scavenging activity.-
Anticancer Weakly cytotoxic against HCT-116 and SGC7901 cell lines (Aurantio-obtusin-6-O-β-d-glucopyranoside).[16]31.1 µg/mL (HCT-116), 23.3 µg/mL (SGC7901)[16]

Mechanisms of Action & Signaling Pathways

Aurantio-obtusin exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

Aurantio-obtusin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, Aurantio-obtusin prevents the phosphorylation and degradation of IκBα. This, in turn, blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[10][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory induces transcription of Nucleus Nucleus Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Aurantio-obtusin.

Vasodilatory Mechanism: PI3K/Akt/eNOS Signaling Pathway

Aurantio-obtusin promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway in endothelial cells. It stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a potent vasodilator.[12]

PI3K_Akt_eNOS_Pathway Aurantio_this compound Aurantio-obtusin Receptor Receptor Aurantio_this compound->Receptor activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Activation of the PI3K/Akt/eNOS signaling pathway by Aurantio-obtusin.

Experimental Protocols

Extraction and Isolation of Aurantio-obtusin from Cassia tora Seeds

This protocol outlines a general procedure for the isolation and purification of Aurantio-obtusin.

Isolation_Workflow start Dried Cassia tora Seeds step1 Grind into coarse powder start->step1 step2 Reflux extraction with 50-80% ethanol (B145695) step1->step2 step3 Filter and concentrate to obtain crude extract step2->step3 step4 Centrifuge to remove impurities and lipids step3->step4 step5 Adsorption chromatography (e.g., macroporous resin) step4->step5 step6 Elution with increasing concentrations of ethanol step5->step6 step7 Further purification by silica (B1680970) gel column chromatography step6->step7 step8 Gradient elution (e.g., chloroform-methanol) step7->step8 step9 Crystallization from methanol (B129727) step8->step9 end Pure Aurantio-obtusin step9->end

Caption: General workflow for the extraction and isolation of Aurantio-obtusin.

Detailed Steps:

  • Preparation of Plant Material: Grind dried seeds of Cassia tora into a coarse powder.[17]

  • Extraction: Perform reflux extraction of the powdered seeds with 4-20 volumes of 50-80% ethanol for 0.5-3 hours. Repeat this step 2-4 times.[17]

  • Concentration: Filter the combined extracts and evaporate the ethanol under reduced pressure to obtain a crude extract.[17]

  • Preliminary Purification: Centrifuge the crude extract to remove insoluble impurities and lipids.[17]

  • Chromatography:

    • Macroporous Resin Chromatography: Dissolve the extract in water and apply it to a macroporous resin column (e.g., D101). Wash the column with distilled water, followed by a low concentration of ethanol (e.g., 20%) to remove impurities. Elute the target compounds with a higher concentration of ethanol (e.g., 70%).[17]

    • Silica Gel Column Chromatography: Further purify the ethanol eluate using silica gel column chromatography with a gradient elution system, such as chloroform-methanol.[17]

  • Crystallization: Collect the fractions containing Aurantio-obtusin and crystallize from methanol to obtain the pure compound.[17]

  • Purity Analysis: Assess the purity of the isolated Aurantio-obtusin using High-Performance Liquid Chromatography (HPLC).[18]

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of Aurantio-obtusin in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed RAW264.7 cells in a 96-well plate.

    • Treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25-100 µM) for 24 hours.[13]

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability.

  • Measurement of Nitric Oxide (NO) Production:

    • Pre-treat RAW264.7 cells with different concentrations of Aurantio-obtusin for 2 hours.

    • Stimulate the cells with LPS (e.g., 0.2 µg/mL) for 24 hours.[12]

    • Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.[12]

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂):

    • Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.[4]

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Treat cells as described above.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[12]

Western Blot Analysis of the PI3K/Akt/eNOS Signaling Pathway

This protocol outlines the procedure to investigate the effect of Aurantio-obtusin on the PI3K/Akt/eNOS pathway in endothelial cells.

  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line. Treat the cells with Aurantio-obtusin at various concentrations for the desired time points.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt (Ser473), Akt, phospho-eNOS, eNOS, and a loading control (e.g., β-actin) overnight at 4°C.[1][3]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[1]

  • Densitometric Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Aurantio-obtusin is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its mechanisms of action, particularly in modulating key signaling pathways like NF-κB and PI3K/Akt/eNOS, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for its isolation and the investigation of its pharmacological effects. Further research into the specific molecular targets and clinical efficacy of Aurantio-obtusin is warranted to fully realize its promise as a novel therapeutic agent.

References

Pharmacological Properties of Obtusin Anthraquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusin, also known as Aurantio-obtusin (AO), is a prominent anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora.[1] These seeds have a long history of use in traditional medicine, particularly in East Asia, for various ailments.[2] Modern pharmacological research has identified this compound as a key bioactive component responsible for many of these therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data is summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Core Pharmacological Activities

This compound exhibits a wide spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its primary properties include anti-inflammatory, anti-hyperlipidemic, neuroprotective, and potential anti-cancer effects.[3][4]

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] This is achieved primarily through the modulation of the NF-κB signaling pathway.[2][5]

Metabolic Regulation

The compound has shown significant effects on lipid metabolism. Studies in high-fat diet-induced obese mice have shown that this compound can reduce body weight and inhibit lipid accumulation in the liver and adipose tissue.[1] This is partly attributed to its ability to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) and decrease PPAR-γ expression in the liver.[1]

Neuroprotective Properties

This compound has been investigated for its potential in neurodegenerative diseases. It exhibits a strong inhibitory effect on beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] Furthermore, it has shown neuroprotective effects in models of transient cerebral ischemia.[2]

Anti-Cancer Potential

Recent research has highlighted the role of this compound in oncology. It has been shown to inhibit the proliferation of liver cancer cells and induce a form of iron-dependent cell death known as ferroptosis.[3][7] This is achieved by downregulating the expression of Stearoyl-CoA Desaturase 1 (SCD1) and sensitizing cancer cells to ferroptosis inducers.[7]

Quantitative Pharmacological Data

To facilitate a clear comparison of this compound's potency and efficacy across different biological targets and models, the following tables summarize the key quantitative data reported in the literature.

ParameterValueTarget/SystemReference
IC₅₀ 67.70 ± 2.41 µMVasopressin V₁ₐ Receptor Antagonism[1][4]
IC₅₀ 50.9-190 µg/mlBACE1 Inhibition[1]
IC₅₀ 71.7 µMNitric Oxide Production (LPS-treated MH-S cells)[8]
Kᵢ 10.30 µMThrombin Inhibition[1]
Table 1: Inhibitory Concentrations and Constants of this compound
Cell LineTreatmentEffectConcentrationReference
A549 (lung epithelial)IL-1βInhibition of IL-6 generationNot specified[1]
RAW264.7 (macrophage)LPSInhibition of NF-κB activationNot specified[1]
HepG2, SK-Hep1 (liver cancer)-Induction of ferroptosisNot specified[3]
HK-2 (human kidney)LPSAttenuation of inflammatory response10, 20, 50 µM[9]
Table 2: In Vitro Cellular Effects of this compound
Animal ModelConditionDosageEffectReference
High-fat diet-induced obese miceObesity, Hepatic SteatosisNot specifiedReduced body weight, inhibited lipid accumulation[1]
LPS-induced acute lung injury miceLung Inflammation10 and 100 mg/kg (oral)Attenuated lung inflammatory responses[8]
Transient cerebral ischemia/reperfusion miceNeuroprotection10 mg/kg (oral)Decreased severity of injury in cortex[2]
Sepsis-induced acute kidney injury miceKidney InflammationNot specifiedAmeliorated renal injury, reduced SCr and BUN[9]
Table 3: In Vivo Efficacy of this compound

Mechanisms of Action: Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NF-κB Signaling Pathway

dot

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active activation Nucleus Nucleus NF_kB_active->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's anti-inflammatory effects are largely mediated by its inhibition of the NF-κB signaling cascade.[1] By preventing the activation of IKK, this compound blocks the phosphorylation and subsequent degradation of IκBα.[5] This retains the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]

PI3K/Akt/eNOS Signaling Pathway

dot

PI3K_Akt_eNOS_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (Ser1177) activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: this compound promotes vasodilation via the PI3K/Akt/eNOS pathway.

In endothelial cells, this compound promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway.[1] It stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177.[1] Activated eNOS then catalyzes the production of nitric oxide, a potent vasodilator.[1]

Regulation of Lipogenesis and Ferroptosis in Liver Cancer

dot

Lipogenesis_Ferroptosis_Pathway This compound This compound AKT_mTOR AKT/mTOR Signaling This compound->AKT_mTOR inhibits GPX4 GPX4 This compound->GPX4 suppresses RSL3 RSL3 (Ferroptosis Inducer) This compound->RSL3 sensitizes to SREBP1 SREBP1 AKT_mTOR->SREBP1 activates SCD1 SCD1 SREBP1->SCD1 upregulates Lipogenesis Lipogenesis SCD1->Lipogenesis promotes Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits RSL3->Ferroptosis induces

Caption: this compound inhibits lipogenesis and induces ferroptosis in liver cancer cells.

In the context of liver cancer, this compound has a dual effect on cellular metabolism. It inhibits the AKT/mTOR signaling pathway, which leads to the suppression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and its downstream target, Stearoyl-CoA Desaturase 1 (SCD1), thereby inhibiting lipogenesis.[3][7] Concurrently, this compound suppresses the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis.[3][7] This dual action not only inhibits cancer cell growth but also enhances their sensitivity to ferroptosis-inducing agents like RSL3.[7]

Experimental Protocols

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in these studies.

In Vitro Anti-Inflammatory Assays
  • Cell Culture: Murine macrophage RAW264.7 cells are a commonly used model. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5][6]

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS).[5][6]

  • Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of LPS.[5]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.[5]

    • Prostaglandin E2 (PGE2), TNF-α, IL-6: Quantified using commercially available ELISA kits.[5][6]

  • Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules like p-IKK, p-IκBα, and NF-κB p65 to elucidate the mechanism of action.[2]

In Vivo Animal Models
  • LPS-Induced Acute Lung Injury in Mice:

    • Animals: Male ICR mice are often used.

    • Induction: Acute lung injury is induced by intratracheal administration of LPS.

    • Treatment: this compound is administered orally at doses of 10 and 100 mg/kg.[8]

    • Endpoints: Assessment of lung inflammatory responses, including cellular infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF).[8]

  • Sepsis-Induced Acute Kidney Injury (AKI) in Mice:

    • Animals: BALB/c mice.

    • Induction: Sepsis is induced by cecal ligation and puncture (CLP).[10]

    • Treatment: this compound is administered to the CLP mice.[10]

    • Endpoints: Measurement of serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) to assess renal function, and histological analysis of kidney tissue.[10]

  • Transient Forebrain Ischemia in Mice:

    • Animals: C57BL/6 mice.[3]

    • Induction: Ischemia is induced by bilateral common carotid artery occlusion.[3]

    • Treatment: this compound is administered orally at a dose of 10 mg/kg.[3]

    • Endpoints: Neurological deficit scoring and histological assessment of neuronal damage in the brain, particularly the cortex and hippocampus.[3]

  • Human Liver Cancer Xenograft Model:

    • Animals: Nude mice.

    • Cell Lines: Human liver cancer cells such as HepG2 or SK-Hep1 are used.

    • Induction: Cells are subcutaneously injected into the mice to form tumors.

    • Treatment: Once tumors are established, mice are treated with this compound, often in combination with other agents like RSL3.

    • Endpoints: Tumor volume and weight are monitored over time. Immunohistochemical analysis of tumor tissue is performed to assess markers of proliferation and ferroptosis.[7]

Conclusion

This compound (Aurantio-obtusin) is a multifaceted anthraquinone with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cell death underscores its therapeutic potential for a range of diseases, from inflammatory conditions and metabolic disorders to neurodegeneration and cancer. The quantitative data and experimental models detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising natural compound. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to translate these preclinical findings into novel therapeutic strategies.

References

The Multifaceted Biological Activities of Aurantio-obtusin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantio-obtusin (B1665323), an anthraquinone (B42736) compound primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a molecule of significant interest in pharmacological research.[1][2] This technical guide provides an in-depth review of the diverse biological activities of aurantio-obtusin, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer properties. We present a compilation of quantitative data from various studies, detail the experimental methodologies employed, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Pharmacological Activities of Aurantio-obtusin

Aurantio-obtusin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development.[1][3] Its activities include anti-hyperlipidemic, antioxidant, antimicrobial, and anti-allergic effects, in addition to the more extensively studied anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer actions.[4]

Anti-inflammatory Activity

Aurantio-obtusin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5] The primary mechanism underlying its anti-inflammatory action is the modulation of the NF-κB and MAPK signaling pathways.[1][3]

Neuroprotective Effects

Studies have revealed the neuroprotective potential of aurantio-obtusin. It has been shown to act as a vasopressin V1A receptor antagonist, which may contribute to its protective effects against ischemic brain damage.[2][5] In animal models of transient forebrain ischemia, aurantio-obtusin treatment significantly reduced neuronal damage.[2]

Hepatoprotective and Anti-cancer Activities

Aurantio-obtusin has shown dual effects on the liver. It can ameliorate non-alcoholic fatty liver disease (NAFLD) by promoting autophagy and fatty acid oxidation through the AMPK pathway.[6] Conversely, high doses have been reported to induce hepatotoxicity.[3] In the context of cancer, aurantio-obtusin inhibits the proliferation of liver cancer cells and sensitizes them to ferroptosis by targeting the AKT/mTOR/SREBP1 pathway and inhibiting stearoyl-CoA desaturase 1 (SCD1).[4][7]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for the biological activities of aurantio-obtusin.

Table 1: In Vitro Anti-inflammatory and Receptor Binding Activity

ActivityModel SystemParameterValueReference
NO Production InhibitionLPS-stimulated MH-S alveolar macrophagesIC5071.7 μM[1]
Vasopressin V1A Receptor AntagonismG protein-coupled receptor assayIC5067.70 ± 2.41 μM[3][5]
Vasopressin V1A Receptor InhibitionG protein-coupled receptor assay% Inhibition @ 100 µM71.80 ± 6.08%[2]
Neurokinin 1 Receptor (hNK1R) InhibitionG protein-coupled receptor assay% Inhibition @ 100 µM47.60 ± 3.11%[2]
IL-6 mRNA InhibitionLPS-stimulated RAW264.7 macrophages% Inhibition @ 50 µM56.41%[8]
TNF-α mRNA InhibitionLPS-stimulated RAW264.7 macrophages% Inhibition @ 50 µM54.54%[8]
iNOS mRNA InhibitionLPS-stimulated RAW264.7 macrophages% Inhibition @ 50 µM92.02%[8]
COX-2 mRNA InhibitionLPS-stimulated RAW264.7 macrophages% Inhibition @ 50 µM76.95%[8]

Table 2: In Vivo Efficacy and Toxicity

ActivityAnimal ModelDosingKey FindingReference
NeuroprotectionTransient forebrain ischemia (mouse)10 mg/kg, p.o.Significantly reduced neuronal damage[2][5]
Anti-inflammatory (Acute Lung Injury)LPS-induced ALI (mouse)10 and 100 mg/kg, p.o.Attenuated lung inflammatory responses[1]
HepatotoxicityRat40 mg/kg and 200 mg/kgCaused liver damage[3]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 μM) for 2 hours.[8] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (0.2 μg/mL) for 24 hours.[8][9]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.[8]

  • Cytokine and Prostaglandin Measurement: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[8]

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-IκBα, p-IKKβ, NF-κB p65) and a loading control (e.g., β-actin).[5]

In Vivo Neuroprotection Assay in a Mouse Model of Transient Forebrain Ischemia
  • Animal Model: Male C57BL/6 mice are used.[2] Transient forebrain ischemia is induced by bilateral common carotid artery occlusion (BCCAO).[2]

  • Drug Administration: Aurantio-obtusin is administered orally (p.o.) at a dose of 10 mg/kg.[2]

  • Behavioral Testing: A passive avoidance test is conducted to assess learning and memory deficits. The latency time to enter a dark compartment is measured.[2]

  • Histological Analysis: After the behavioral tests, the mice are euthanized, and their brains are removed. Brain sections are subjected to Nissl staining to assess neuronal damage in specific regions like the hippocampus (CA1) and cortex.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Aurantio_obtusin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NFκB_n NF-κB (Active) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Genes activates IκB IκB IKK->IκB p NFκB_IκB NFκB_IκB IκB->NFκB_IκB degradation NFκB NFκB NFκB_IκB->NFκB releases NFκB->NFκB_n translocation AO AO AO->MAPK inhibits AO->IKK inhibits

Aurantio_obtusin_Anticancer_Pathway AKT AKT mTOR mTOR AKT->mTOR SREBP1 SREBP1 mTOR->SREBP1 SCD1 SCD1 SREBP1->SCD1 upregulates Lipogenesis Lipogenesis SCD1->Lipogenesis promotes Ferroptosis Ferroptosis SCD1->Ferroptosis inhibits AO AO AO->AKT inhibits

Experimental Workflows

In_Vitro_Anti_inflammatory_Workflow start Start: RAW264.7 Cell Culture pretreatment Pre-treatment with Aurantio-obtusin (6.25-50 µM, 2h) start->pretreatment stimulation Stimulation with LPS (0.2 µg/mL, 24h) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Harvest Cells stimulation->cells griess griess supernatant->griess elisa elisa supernatant->elisa qpcr qpcr cells->qpcr western western cells->western

Conclusion

Aurantio-obtusin is a promising natural compound with a wide range of biological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways, such as NF-κB and AKT/mTOR, underscores its therapeutic potential for inflammatory diseases, neurodegenerative disorders, and certain types of cancer. However, the dose-dependent hepatotoxicity warrants careful consideration in future drug development efforts. This technical guide provides a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of aurantio-obtusin, paving the way for its potential clinical applications.

References

Aurantio-obtusin's Inhibition of the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant anti-inflammatory properties.[1] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[2] Its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the inhibitory effects of Aurantio-obtusin on the NF-κB pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action

In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, primarily IκBα.[3] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[1][3] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, allowing it to translocate into the nucleus.[1] Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[4]

Aurantio-obtusin intervenes in this pathway at multiple key points. Evidence suggests that it suppresses the phosphorylation and subsequent degradation of IκBα.[1][5] This is achieved by inhibiting the activation of the upstream kinases IKKα and IKKβ.[1] By preventing IκBα degradation, Aurantio-obtusin effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1] This leads to a downstream reduction in the expression of various pro-inflammatory genes and mediators.[4]

Data Presentation

The following tables summarize the quantitative effects of Aurantio-obtusin on various markers of inflammation and NF-κB pathway activation. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.

Table 1: Inhibitory Effects of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

Concentration (µM)NO Production Inhibition (%)PGE₂ Production Inhibition (%)
6.25SignificantSignificant
12.5Dose-dependentDose-dependent
25Dose-dependentDose-dependent
50Dose-dependentDose-dependent

Data compiled from studies showing a significant dose-dependent decrease in Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) production with Aurantio-obtusin pre-treatment.[1][4]

Table 2: Effect of Aurantio-obtusin on Pro-inflammatory Cytokine and Enzyme Expression in LPS-Stimulated RAW264.7 Cells

Target GeneAurantio-obtusin Concentration (µM)Inhibition of mRNA Expression (%)
iNOS6.25 - 50up to 92.02%
COX-26.25 - 50up to 76.95%
TNF-α6.25 - 50up to 54.54%
IL-66.25 - 50up to 56.41%

This table presents the significant inhibitory effects of Aurantio-obtusin on the mRNA expression of key pro-inflammatory genes. The inhibition was observed to be dose-dependent across the tested concentrations.[4]

Table 3: Inhibition of NF-κB Pathway Protein Activation by Aurantio-obtusin in LPS-Stimulated RAW264.7 Cells

ProteinAurantio-obtusin Concentration (µM)Effect
p-IKKα12.5, 25, 50Dose-dependent inhibition
p-IKKβ12.5, 25, 50Dose-dependent inhibition
p-IκBα6.25, 12.5, 25, 50Dose-dependent inhibition
Nuclear p656.25, 12.5, 25, 50Dose-dependent inhibition

This table summarizes the dose-dependent inhibitory effects of Aurantio-obtusin on the phosphorylation of key proteins in the NF-κB signaling pathway and the nuclear translocation of the p65 subunit.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the inhibition of the NF-κB pathway by Aurantio-obtusin.

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like RAW264.7 cells are a commonly used model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 0.2 µg/mL) for the desired time period (e.g., 12 or 24 hours), depending on the downstream assay.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for PGE₂, TNF-α, and IL-6.

    • Follow the manufacturer's instructions provided with the kit. Typically, this involves:

      • Adding cell culture supernatants and standards to a 96-well plate pre-coated with a capture antibody.

      • Incubating to allow the target protein to bind to the antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating and washing again.

      • Adding a substrate that reacts with the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e-g., 450 nm).

    • Calculate the protein concentrations based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Principle: qPCR is used to measure the relative mRNA expression levels of target genes.

  • Procedure:

    • RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

    • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction:

      • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin), and a SYBR Green master mix.

      • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

  • Murine Primer Sequences for qPCR:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
iNOSGACATTACGACCCCTCCCACGCACATGCAAGGAAGGGAAC
COX-2GGGTGTGAAGGGAAATAAGGTGTGATTTAAGTCCACTCCATG
TNF-αTGATCGGTCCCCAAAGGGATTGTCTTTGAGATCCATGCCGT
IL-6CAACGATGATGCACTTGCAGAGTGACTCCAGCTTATCTCTTGGT
β-actinGCTCCTAGCACCATGAAGATGTGTAAAACGCAGCTCAGTA
Western Blot Analysis for Protein Expression and Phosphorylation
  • Principle: Western blotting is used to detect and quantify specific proteins in cell lysates.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IKKα/β, IKKα/β, p-IκBα, IκBα, p65, β-actin, or Lamin B1 for nuclear fractions) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin for whole-cell or cytoplasmic lysates, Lamin B1 for nuclear lysates).

Immunofluorescence for p65 Nuclear Translocation
  • Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the p65 subunit.

  • Procedure:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with Aurantio-obtusin and/or LPS as described above.

    • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash with PBS and block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

    • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

    • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize the fluorescence using a confocal or fluorescence microscope.

Mandatory Visualizations

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ) TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Inactive_complex Inactive Complex (NF-κB-IκBα) IkappaB->Inactive_complex Inhibits Degradation Proteasomal Degradation IkappaB->Degradation Leads to NFkappaB NF-κB (p65/p50) NFkappaB->Inactive_complex NFkappaB_nucleus Active NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocates Inactive_complex->IkappaB Inactive_complex->NFkappaB Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->IKK_complex Inhibits DNA DNA (κB sites) NFkappaB_nucleus->DNA Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription Initiates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection & Processing cluster_assays Downstream Assays start Seed RAW264.7 Cells pretreatment Pre-treat with Aurantio-obtusin start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysates stimulation->cell_lysate rna_extraction Extract Total RNA stimulation->rna_extraction if_staining Immunofluorescence (p65 Translocation) stimulation->if_staining elisa ELISA (Cytokines, PGE₂) supernatant->elisa griess Griess Assay (Nitric Oxide) supernatant->griess western Western Blot (Protein Expression & Phosphorylation) cell_lysate->western qpcr qPCR (mRNA Expression) rna_extraction->qpcr

References

The Neuroprotective Potential of Aurantio-obtusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora.[1] This document summarizes the current understanding of its mechanisms of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes the involved signaling pathways.

Core Mechanisms of Neuroprotection

Aurantio-obtusin exerts its neuroprotective effects through a multi-faceted approach, primarily involving the antagonism of the Vasopressin V1A receptor (V1AR) and modulation of key inflammatory and cell survival signaling pathways.[2][3] Its therapeutic potential has been investigated in models of ischemic brain injury and neurodegenerative diseases like Alzheimer's.[2][4]

Vasopressin V1A Receptor Antagonism

A primary mechanism underlying the neuroprotective activity of Aurantio-obtusin is its role as a specific antagonist of the Vasopressin V1A receptor.[2][3] V1AR is implicated in the regulation of blood pressure, social behavior, and emotional responses, and its modulation can impact neuronal survival.[4] In a transient forebrain ischemia mouse model, Aurantio-obtusin demonstrated a significant neuroprotective effect, which is attributed to its V1AR antagonist activity.[2]

Anti-Inflammatory and Antioxidant Activity

Aurantio-obtusin has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][4] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5] Furthermore, Aurantio-obtusin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][5] The compound also exhibits antioxidant effects, which contribute to its neuroprotective capacity by mitigating oxidative stress, a common factor in neurodegenerative processes.[6]

Modulation of PI3K/Akt Signaling

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Aurantio-obtusin has been found to activate this pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4] This activation promotes vasodilation and may contribute to improved cerebral blood flow, offering a further mechanism for its neuroprotective effects in ischemic conditions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Aurantio-obtusin.

Table 1: In Vitro Efficacy of Aurantio-obtusin

AssayTargetEffectConcentration/IC50Reference
Receptor Binding AssayVasopressin V1A Receptor (hV1AR)AntagonistIC50: 67.70 ± 2.41 µM[2][3]
Receptor Binding AssayNeurokinin 1 Receptor (hNK1R)Antagonist47.60 ± 3.11% inhibition at 100 µM[2]
Dopamine D3 Receptor AssayDopamine D3 ReceptorMild Agonist33.00 ± 1.84% stimulation at 100 µM[2]
BACE1 Inhibition AssayBACE1InhibitorIC50: 50.9-190 µg/ml[4]
Nitric Oxide Production Assay (LPS-stimulated MH-S cells)Nitric OxideInhibitionIC50: 71.7 µM[7]
Cytokine mRNA Expression (LPS-stimulated RAW264.7 cells)IL-656.41% inhibition12.5, 25, 50 µM[1]
Cytokine mRNA Expression (LPS-stimulated RAW264.7 cells)TNF-α54.54% inhibition12.5, 25, 50 µM[1]
iNOS mRNA Expression (LPS-stimulated RAW264.7 cells)iNOS92.02% inhibition12.5, 25, 50 µM[1]
COX-2 mRNA Expression (LPS-stimulated RAW264.7 cells)COX-276.95% inhibition12.5, 25, 50 µM[1]

Table 2: In Vivo Neuroprotective Effects of Aurantio-obtusin

Animal ModelConditionDosageOutcomeReference
C57BL/6 MiceTransient Forebrain Ischemia (BCCAO)10 mg/kg, p.o.Significantly attenuated the reduction in latency time in passive avoidance test.[2][3]
C57BL/6 MiceTransient Forebrain Ischemia (BCCAO)10 mg/kg, p.o.Significantly reduced neuronal damage in mCA1, dCA1, and cortex regions.[2][3]
BALB/c MiceSepsis-induced Acute Kidney Injury (CLP)Not specifiedMarkedly ameliorated renal injury.[8]
Mouse ModelLPS-induced Acute Lung Injury10 and 100 mg/kg, p.o.Attenuated lung inflammatory responses.[7]

Table 3: Pharmacokinetic and ADME Properties of Aurantio-obtusin

ParameterValueInterpretationReference
Lipophilicity (logP)2.53Suitable for CNS penetration[2]
Plasma Protein Binding (PPB)86.98%Moderate binding[2]
Human Intestinal Absorption (HIA)84.66%Well absorbed[2]
In vitro MDCK cell permeability113.20 nm/sHigh permeability[2]
In vitro Caco2 permeability19.17 nm/sMedium permeability[2]
In vivo BBB penetration ([brain]/[blood])0.48Moderate absorption by the CNS[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Transient Forebrain Ischemia Mouse Model

Objective: To evaluate the neuroprotective effect of Aurantio-obtusin against ischemia-reperfusion injury.

Animal Model: C57BL/6 mice.[2]

Procedure:

  • Anesthetize mice with 2.0% isoflurane (B1672236) and 70% nitrous oxide in oxygen.[2]

  • Perform bilateral common carotid artery occlusion (BCCAO) to induce transient forebrain ischemia.

  • Administer Aurantio-obtusin (1, 5, or 10 mg/kg, orally) to the treatment groups. A pilot study identified 10 mg/kg as an effective dose.[2]

  • After a period of reperfusion, assess cognitive function using the passive avoidance test.[2]

  • Euthanize the animals and perform Nissl staining on brain sections to quantify neuronal damage in the mCA1, dCA1, and cortex regions.[2]

Endpoint Analysis:

  • Passive Avoidance Test: Measure the latency time to enter a dark compartment. A longer latency time indicates better learning and memory.[2]

  • Nissl Staining: Assess the severity of neuronal damage based on the morphology and number of surviving neurons.[2]

In Vitro Vasopressin V1A Receptor Antagonist Assay

Objective: To determine the inhibitory effect of Aurantio-obtusin on the Vasopressin V1A receptor.

Cell Line: Chinese hamster ovary (CHO) cells transfected with the human Vasopressin V1A receptor.[2]

Procedure:

  • Culture the transfected CHO cells in an appropriate medium.

  • Treat the cells with varying concentrations of Aurantio-obtusin (up to 100 µM).[2]

  • Stimulate the cells with a known V1AR agonist.

  • Measure the resulting modulation of cyclic AMP (cAMP) using a homogeneous time-resolved fluorescence (HTRF) detection method.[9]

  • Calculate the percentage inhibition of the agonist-induced response at each concentration of Aurantio-obtusin.

Endpoint Analysis:

  • Determine the IC50 value, which is the concentration of Aurantio-obtusin that causes 50% inhibition of the V1AR response.[2]

Anti-Inflammatory Assay in Macrophages

Objective: To investigate the effect of Aurantio-obtusin on the production of inflammatory mediators in macrophages.

Cell Line: RAW264.7 mouse macrophage cell line.[1]

Procedure:

  • Culture RAW264.7 cells and pre-treat with different concentrations of Aurantio-obtusin (12.5, 25, 50 μM) for a specified time.[1]

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

  • Collect the cell culture supernatant to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.[1][5]

  • Lyse the cells to extract total RNA and protein.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[1][5]

  • Perform Western blotting or cell-based ELISA to determine the protein expression levels of COX-2 and NF-κB p65.[1]

Endpoint Analysis:

  • Quantify the reduction in the production and expression of pro-inflammatory mediators and cytokines in the presence of Aurantio-obtusin.[1]

Signaling Pathways and Visualizations

The neuroprotective effects of Aurantio-obtusin are mediated by its interaction with several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Aurantio-obtusin Inhibition of the NF-κB Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB (p65/p50) IκB->NF_kB Releases NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocates Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->IKK Inhibits Aurantio_this compound->NF_kB Inhibits Activation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF_kB_n->Pro_inflammatory_Genes Induces Transcription

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Aurantio-obtusin and Vasopressin V1A Receptor Antagonism

G cluster_0 Cell Membrane V1AR Vasopressin V1A Receptor Downstream_Signaling Downstream Signaling (e.g., Ca2+ release) V1AR->Downstream_Signaling Initiates Vasopressin Vasopressin Vasopressin->V1AR Activates Aurantio_this compound Aurantio-obtusin Aurantio_this compound->V1AR Antagonizes Neuronal_Damage Neuronal Damage (in ischemic conditions) Downstream_Signaling->Neuronal_Damage

Caption: Aurantio-obtusin acts as a V1A receptor antagonist.

Aurantio-obtusin Activation of the PI3K/Akt/eNOS Pathway

G cluster_0 Cytoplasm PI3K PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) and Activates NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Aurantio_this compound Aurantio-obtusin Aurantio_this compound->PI3K Activates Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Aurantio-obtusin activates the PI3K/Akt/eNOS pathway.

Conclusion and Future Directions

Aurantio-obtusin presents a promising profile as a neuroprotective agent with multiple mechanisms of action. Its ability to antagonize the V1A receptor, inhibit inflammatory pathways, and promote cell survival signaling underscores its potential for the treatment of ischemic stroke and neurodegenerative diseases. The favorable pharmacokinetic properties, including good intestinal absorption and moderate CNS penetration, further support its development as a therapeutic candidate.[2]

Future research should focus on elucidating the precise molecular interactions of Aurantio-obtusin with its targets and further investigating its efficacy and safety in more advanced preclinical models of neurological disorders. Clinical trials will be necessary to translate these promising preclinical findings into therapeutic applications for human diseases. Given that Aurantio-obtusin exists mainly in the form of metabolites in the body, further studies should also aim to identify new active metabolites and unravel their pharmacokinetic profiles.[10][11]

References

Aurantio-obtusin: A Technical Guide to its Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a promising natural product with significant anti-inflammatory properties.[1][2] Extensive research, encompassing both in vitro and in vivo models, has elucidated its mechanisms of action, highlighting its potential as a therapeutic agent for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory activity of Aurantio-obtusin, detailing its effects on key signaling pathways, summarizing quantitative data from pertinent studies, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Aurantio-obtusin are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) pathway is a central target of Aurantio-obtusin.[1][2][3]

In various inflammatory models, Aurantio-obtusin has been shown to inhibit the activation of the NF-κB pathway.[1][4] This is achieved by suppressing the phosphorylation of IκB kinase (IKK) and the inhibitor of kappa B (IκBα).[1][3] By preventing the degradation of IκBα, Aurantio-obtusin effectively blocks the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.[1][3]

Furthermore, Aurantio-obtusin has been found to interfere with the c-Jun N-terminal kinase (JNK) pathway, which also plays a role in the inflammatory response.[5] The inhibition of these signaling cascades leads to the downregulation of a wide range of inflammatory mediators.

Signaling Pathway Diagram

Aurantio-obtusin_NF-kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) p_IkB->NFkB degrades & releases p_NFkB NF-κB (Active) Nucleus Nucleus p_NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Genes->Mediators leads to production of Aurantio Aurantio-obtusin Aurantio->IKK inhibits

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Aurantio-obtusin has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of Aurantio-obtusin
Cell LineInflammatory StimulusParameter MeasuredConcentration of Aurantio-obtusinEffectReference
RAW264.7 MacrophagesLPS (0.2 μg/mL)NO Production12.5 - 50 μMSignificant dose-dependent decrease[1]
RAW264.7 MacrophagesLPS (0.2 μg/mL)PGE₂ Production6.25 - 50 μMSignificant decrease[1]
RAW264.7 MacrophagesLPS (0.2 μg/mL)TNF-α Production25 μMSignificant reduction[1]
RAW264.7 MacrophagesLPS (0.2 μg/mL)IL-6 Production25, 50 μMSignificant suppression[1]
RAW264.7 MacrophagesLPSiNOS mRNA expression6.25 - 50 μMSignificant decrease[1]
RAW264.7 MacrophagesLPSCOX-2 mRNA expression6.25 - 50 μMSignificant decrease[1]
MH-S Alveolar MacrophagesLPSNO ProductionIC₅₀ = 71.7 μMSignificant inhibition[5]
A549 Lung Epithelial CellsIL-1βIL-6 ProductionNot specifiedInhibition[5]
HK-2 Kidney CellsLPS (1 μg/mL)Cell Viability10, 20, 50 μMDose-dependent rescue of LPS-induced decrease[4]
HK-2 Kidney CellsLPS (1 μg/mL)MCP-1, IL-6, TNF-α, IL-1β10, 20, 50 μMReversal of LPS-induced increase[4]
Table 2: In Vivo Anti-inflammatory Activity of Aurantio-obtusin
Animal ModelInflammatory ChallengeDosage of Aurantio-obtusinKey FindingsReference
MiceLPS-induced Acute Lung Injury10 and 100 mg/kg (oral)Attenuated lung inflammatory responses[5]
Guinea PigsOvalbumin-induced Allergic Asthma10, 50, and 100 mg/kgReduced serum OVA-sIgE and ICAM-1; Suppressed IL-8, TNF-α, IL-6 in BALF[6]
MiceCecal Ligation and Puncture (CLP)-induced Septic Acute Kidney InjuryNot specifiedAmeliorated renal injury; Reduced SCr and BUN levels[4][7]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the anti-inflammatory properties of Aurantio-obtusin.

In Vitro Anti-inflammatory Assays in RAW264.7 Macrophages
  • Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 μM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 0.2 μg/mL) for 24 hours to induce an inflammatory response.[1][8]

  • Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent.[1]

  • Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Measurement: The levels of these pro-inflammatory mediators in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. β-actin is typically used as the internal control.[1]

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against key proteins in the NF-κB pathway (e.g., p-IKK, IκBα, p-IκBα, NF-κB p65) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Experimental Workflow Diagram

In_Vitro_Workflow start Start: RAW264.7 Cell Culture pretreat Pre-treatment with Aurantio-obtusin start->pretreat stimulate Stimulation with LPS pretreat->stimulate incubate Incubation stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Collect Cells incubate->cells elisa ELISA (NO, PGE₂, TNF-α, IL-6) supernatant->elisa qpcr qRT-PCR (iNOS, COX-2, TNF-α, IL-6 mRNA) cells->qpcr wb Western Blot (NF-κB pathway proteins) cells->wb end End: Data Analysis elisa->end qpcr->end wb->end

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Model of LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male BALB/c mice are used.[4]

  • Treatment: Mice are orally administered with Aurantio-obtusin (10 and 100 mg/kg) or vehicle.

  • Induction of Lung Injury: After a set time post-treatment, mice are challenged with an intratracheal instillation of LPS to induce acute lung injury.[5]

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged, and the BALF is collected to measure total and differential inflammatory cell counts. Cytokine levels (e.g., TNF-α, IL-6) in the BALF are measured by ELISA.

    • Histopathological Examination: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.[6][9]

In Vivo Model of Ovalbumin-Induced Allergic Asthma in Guinea Pigs
  • Animal Model: Guinea pigs are sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.[6]

  • Treatment: Animals are pre-treated with Aurantio-obtusin (10, 50, and 100 mg/kg) before each OVA challenge.[6][9]

  • Assessment of Allergic Inflammation:

    • Serum Analysis: Blood is collected to measure the levels of OVA-specific IgE (OVA-sIgE) and intercellular adhesion molecule-1 (ICAM-1) by ELISA.[6]

    • BALF Analysis: Cytokine levels (IL-8, TNF-α, IL-6) and markers of oxidative stress (e.g., malondialdehyde) are measured in the BALF.[6]

    • Histopathology: Lung tissue is examined for inflammatory cell infiltration and collagen deposition.[6]

Conclusion

Aurantio-obtusin demonstrates potent anti-inflammatory activity through the modulation of critical signaling pathways, primarily by inhibiting the NF-κB cascade. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the production of a wide array of pro-inflammatory mediators. The established experimental protocols provide a solid framework for further investigation and development of Aurantio-obtusin as a potential therapeutic agent for the treatment of inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacological properties of this promising natural compound.

References

A Technical Guide to the Hepatoprotective and Hepatotoxic Potential of Aurantio-obtusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin (AO) is a prominent anthraquinone (B42736) compound isolated from the dried mature seeds of Cassia obtusifolia L. or Cassia tora L.[1][2]. Traditionally, Cassia seeds have been utilized in Chinese, Japanese, and Korean medicine for their purported benefits in improving vision and for their laxative, antioxidant, and blood pressure-lowering effects[1]. As a primary active ingredient, Aurantio-obtusin has been the subject of numerous pharmacological studies, revealing a broad spectrum of activities, including anti-inflammatory, anti-hyperlipidemic, antioxidant, and neuroprotective properties[3][4]. It is clinically used in China for conditions such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD)[1][2].

However, the pharmacological profile of Aurantio-obtusin is complex. While many studies highlight its hepatoprotective potential, particularly in the context of metabolic disorders like NAFLD, a growing body of evidence indicates a dose-dependent hepatotoxicity[4][5]. This dual activity necessitates a thorough understanding of its mechanisms of action to harness its therapeutic benefits while mitigating potential risks. This technical guide provides an in-depth review of the current scientific literature on Aurantio-obtusin's effects on liver physiology, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Section 1: Hepatoprotective Mechanisms of Aurantio-obtusin

Aurantio-obtusin exerts its protective effects on the liver through multiple, interconnected pathways, primarily by improving lipid metabolism, reducing inflammation, and modulating gut microbiota. Its most significant potential lies in the amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD).

Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the abnormal accumulation of lipids in hepatocytes. Aurantio-obtusin addresses this pathology by simultaneously promoting lipid degradation and inhibiting lipid synthesis.

  • Activation of AMPK-Mediated Autophagy and Fatty Acid Oxidation: A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5][6][7].

    • Promotion of Autophagy: AO-induced AMPK phosphorylation promotes autophagy flux, the cellular process responsible for degrading damaged organelles and lipid droplets (lipophagy)[5][6].

    • Enhancement of Fatty Acid Oxidation (FAO): Activated AMPK also triggers Transcription Factor EB (TFEB), which in turn upregulates the expression of genes involved in FAO, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Acyl-CoA Oxidase 1 (ACOX1)[5][6][7]. PPARα activation is a critical step that inhibits triglyceride synthesis and promotes the breakdown of fatty acids[1].

  • Inhibition of De Novo Lipogenesis: Aurantio-obtusin effectively suppresses the synthesis of new fatty acids. It achieves this by inhibiting the maturation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and subsequently downregulating its target gene, Fatty Acid Synthase (FASN), a key enzyme in lipogenesis[5][8].

Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of NAFLD progression to non-alcoholic steatohepatitis (NASH). Aurantio-obtusin demonstrates potent anti-inflammatory activity primarily through the inhibition of the NF-κB signaling pathway.

  • Inhibition of the NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, Aurantio-obtusin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB)[9][10][11]. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB and inhibits the expression of the upstream kinases IKK-α and IKK-β[9][10]. This blockade prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1][9][12].

Modulation of Gut Microbiota

Recent evidence suggests that the gut-liver axis plays a critical role in NAFLD pathogenesis. Aurantio-obtusin has been shown to favorably modulate the composition of the gut microbiota. This modulation contributes to its therapeutic effects by enhancing intestinal barrier function and altering the profile of circulating serum metabolites, which in turn impacts hepatic lipid metabolism[8].

Section 2: The Paradox of Aurantio-obtusin: Hepatotoxicity

Contrasting with its protective effects, several studies have reported that Aurantio-obtusin can induce liver injury, particularly at higher doses. This toxicity appears to be mediated by a distinct inflammatory pathway.

  • Dose-Dependent Toxicity: In animal models, medium (40 mg/kg) and high (200 mg/kg) oral doses of Aurantio-obtusin administered over 28 days resulted in significant liver injury, characterized by elevated levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), as well as hepatocyte necrosis[1][13].

  • Activation of the NLRP3 Inflammasome: The primary mechanism underlying this toxicity is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway[14]. AO administration in female mice led to an increase in NLRP3, Caspase-1, pro-IL-1β, IL-1β, and IL-18[14]. This activation appears to be triggered by increased levels of reactive oxygen species (ROS) and potassium calcium-activated channel subfamily N member 4 (KCNN4), alongside a decrease in NF-κB p65[14]. The activation of this pathway promotes a potent pro-inflammatory and pyroptotic response, leading to liver damage.

The opposing effects of Aurantio-obtusin on the NF-κB pathway (inhibition in anti-inflammatory contexts vs. reduction in pro-toxic contexts) highlight the complexity of its pharmacology, which may be dependent on dose, duration of exposure, and the specific cellular state.

Section 3: Data Presentation

Table 1: Summary of In Vivo Hepatoprotective and Hepatotoxic Studies
Animal ModelCompound & DosageDurationKey Hepatoprotective FindingsKey Hepatotoxic FindingsReference(s)
HFSW-fed C57BL/6J MiceAO (5, 10, 15 mg/kg)8 weeksAlleviated hepatic steatosis; Reduced serum ALT, AST; Downregulated Ccl2, Tgfb1; Activated AMPK, TFEB, PPARα, ACOX1; Inhibited SREBP-1, FASN.Not reported.[5][7]
HFD-fed ApoE-/- MiceAO16 weeksAmeliorated adiposity, hyperlipidemia, and NAFLD symptoms; Upregulated PPARα, CPT1A; Downregulated SREBP1, FASN, SCD1.Not reported.[8]
High-fat diet-induced obese miceAON/AReduced body weight and lipid accumulation in the liver; Increased PPAR-α mRNA; Decreased PPAR-γ mRNA.Not reported.[1]
Female MiceAO (oral admin.)28 daysN/AInduced liver dysfunction, hepatocyte necrosis, inflammatory infiltration; Upregulated Il-6, Tnf-α, Mcp1; Increased NLRP3, Caspase-1, IL-1β, IL-18.[14]
RatsAO (40, 200 mg/kg)28 daysN/AIncreased ALT, AST, ALP; Increased liver organ coefficient; Pathological changes in liver tissue.[13]

HFSW: High-Fat diet and glucose-fructose water; HFD: High-Fat Diet; AO: Aurantio-obtusin; ALT: Alanine transaminase; AST: Aspartate transaminase; AMPK: AMP-activated protein kinase; TFEB: Transcription factor EB; PPARα: Peroxisome proliferator-activated receptor alpha; ACOX1: Acyl-CoA oxidase 1; SREBP-1: Sterol regulatory element-binding protein 1; FASN: Fatty acid synthase; CPT1A: Carnitine palmitoyltransferase 1A; SCD1: Stearoyl-CoA desaturase-1; NLRP3: NOD-like receptor protein 3.

Table 2: Summary of In Vitro Studies
Cell LineModel / StimulusAO ConcentrationKey FindingsReference(s)
Mouse Primary Hepatocytes (MPHs)OAPA-induced lipid accumulation12.5, 25, 50 µMAlleviated lipid accumulation; Promoted autophagy flux; Induced AMPK phosphorylation.[5][7]
RAW264.7 MacrophagesLPS (0.2 µg/mL)6.25, 12.5, 25, 50 µMDecreased NO, PGE₂, TNF-α, IL-6 production; Inhibited iNOS, COX-2 expression; Suppressed NF-κB activation by inhibiting IKK and IκB phosphorylation.[9][12]
HepG2 & SK-Hep1 (Liver Cancer Cells)RSL3 (Ferroptosis inducer)50 µMInhibited proliferation; Induced ferroptosis; Suppressed Nrf2/HO-1 and AKT/mTOR/SREBP-1/SCD1 pathways.[3][15]
HK-2 (Human renal tubular cells)LPSN/AReduced MCP-1, IL-6, TNF-α, IL-1β mRNA levels in a dose-dependent manner.[11]

OAPA: Oleic Acid and Palmitic Acid; LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE₂: Prostaglandin (B15479496) E2; iNOS: Inducible nitric oxide synthase; COX-2: Cyclooxygenase-2; NF-κB: Nuclear factor-kappa B; IKK: IκB kinase.

Section 4: Key Experimental Protocols

In Vivo NAFLD Mouse Model
  • Animal Strain: C57BL/6J male mice, 8 weeks old.

  • Acclimatization: 1 week of adaptive feeding with a standard chow diet.

  • Model Induction: Mice are fed a high-fat diet (HFD), typically with 42% kcal from fat and 0.2% cholesterol, supplemented with high-fructose-glucose solution (e.g., 18.9 g/L D-glucose and 23.1 g/L D-fructose) in their drinking water. This "HFSW" diet is maintained for the duration of the experiment (e.g., 8 weeks) to induce hepatic steatosis.

  • Treatment: Aurantio-obtusin is administered orally (e.g., by gavage) at specified doses (e.g., 5, 10, 15 mg/kg) daily for the treatment period. A control group receives the vehicle (e.g., DMSO).

  • Analysis: At the end of the study, mice are sacrificed. Blood is collected for serum analysis of liver enzymes (ALT, AST) and lipid profiles. Liver tissue is harvested for histopathological examination (H&E and Oil Red O staining), quantitative real-time PCR (qRT-PCR) to measure gene expression (e.g., Pparα, Fasn, Tnfα), and Western blotting to assess protein levels and phosphorylation states (e.g., p-AMPK, LC3-II/I).[5][7][16]

In Vitro Hepatocyte Lipid Accumulation Model
  • Cell Type: Mouse primary hepatocytes (MPHs) or HepG2 cells.

  • Model Induction: To mimic lipotoxic conditions, cells are treated with a combination of oleic acid (OA) and palmitic acid (PA), often referred to as OAPA (e.g., 250 µM OA and 500 µM PA), for a period such as 24 hours.

  • Treatment: Cells are co-treated with various concentrations of Aurantio-obtusin (e.g., 12.5, 25, 50 µM).

  • Analysis: Lipid accumulation is visualized and quantified using Oil Red O staining. Cellular protein is extracted for Western blot analysis to investigate signaling pathways (e.g., AMPK, mTOR, SREBP-1). Autophagy flux can be monitored by observing the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[5][7]

In Vitro Macrophage Inflammation Model
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 0.2 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with Aurantio-obtusin at various concentrations (e.g., 6.25-50 µM) for a short period (e.g., 2 hours) before LPS stimulation.

  • Analysis: The cell culture supernatant is collected to measure the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE₂) using ELISA kits. Cell lysates are used for qRT-PCR to measure mRNA levels of iNos, Cox-2, Tnfα, and Il6, and for Western blotting to analyze the phosphorylation of NF-κB pathway proteins (IκB, IKK).[9][12]

Section 5: Signaling Pathways and Workflow Diagrams

Hepatoprotective_Signaling_NAFLD cluster_AO cluster_pathways cluster_outcome AO Aurantio-obtusin AMPK AMPK (Activation) AO->AMPK SREBP1 SREBP-1 (Inhibition) AO->SREBP1 Autophagy Autophagy Flux (Promotion) AMPK->Autophagy TFEB TFEB (Activation) AMPK->TFEB Lipophagy Lipid Droplet Degradation Autophagy->Lipophagy Outcome Amelioration of Hepatic Steatosis Lipophagy->Outcome FAO Fatty Acid Oxidation (PPARα, ACOX1 ↑) TFEB->FAO FAO->Outcome Lipogenesis De Novo Lipogenesis (FASN ↓) SREBP1->Lipogenesis Lipogenesis->Outcome inhibits

Caption: Hepatoprotective signaling of Aurantio-obtusin in NAFLD.

Anti_inflammatory_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-P NF-κB IKK->IkB_NFkB:f0 phosphorylates NFkB NF-κB IkB_NFkB:f1->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Cytokines activates transcription Inflammation Inflammation Cytokines->Inflammation AO Aurantio-obtusin AO->IKK inhibits Hepatotoxic_Signaling AO Aurantio-obtusin (High Dose) ROS ↑ ROS Production AO->ROS KCNN4 ↑ KCNN4 AO->KCNN4 NLRP3 NLRP3 Inflammasome (Activation) ROS->NLRP3 KCNN4->NLRP3 Casp1 Caspase-1 (Activation) NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves Pyroptosis Hepatocyte Injury (Pyroptosis, Necrosis) Casp1->Pyroptosis induces IL1b IL-1β ProIL1b->IL1b IL1b->Pyroptosis promotes Experimental_Workflow_NAFLD cluster_analysis Data Analysis start C57BL/6J Mice (8 weeks old) acclimatize Acclimatization (1 week) start->acclimatize grouping Random Grouping (Control, Model, AO-Low, AO-High) acclimatize->grouping diet Model Induction (HFSW Diet, 8 weeks) grouping->diet Model & Treatment Groups treatment AO Treatment (Oral Gavage, Daily) grouping->treatment Treatment Groups sacrifice Sacrifice & Sample Collection diet->sacrifice treatment->sacrifice serum Serum Analysis (ALT, AST, Lipids) sacrifice->serum histo Histopathology (H&E, Oil Red O) sacrifice->histo gene Gene Expression (qRT-PCR) sacrifice->gene protein Protein Analysis (Western Blot) sacrifice->protein

References

Aurantio-obtusin: A Promising Phytochemical for Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aurantio-obtusin (AO), a prominent anthraquinone (B42736) derived from the seeds of Cassia obtusifolia L. and Cassia tora L., is emerging as a significant area of interest in metabolic disease research.[1][2] Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its pharmacological properties, revealing its potential as a therapeutic agent for obesity and diabetes.[1][2][3] This technical guide provides a comprehensive overview of the current research on Aurantio-obtusin, focusing on its mechanisms of action, quantitative effects, and the experimental protocols utilized in key studies. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the therapeutic utility of this natural compound.

Mechanism of Action

Aurantio-obtusin exerts its anti-obesity and anti-diabetic effects through multiple signaling pathways. The primary mechanisms identified in preclinical studies involve the modulation of key regulators of lipid metabolism and insulin (B600854) signaling.

In the context of obesity , Aurantio-obtusin has been shown to:

  • Regulate Lipid Metabolism: It significantly reduces body weight and inhibits lipid accumulation in the liver and white adipose tissue (WAT).[1] This is achieved by increasing the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), which promotes fatty acid oxidation, and decreasing the expression of PPAR-gamma (PPAR-γ), which is involved in adipocyte differentiation.[1][4]

  • Modulate Adipose Tissue Genes: In white adipose tissue, Aurantio-obtusin lowers the expression of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1).[4] Concurrently, it increases the expression of PPAR-γ, PPAR-α, carnitine palmitoyltransferase-1 (CPT-1), and adiponectin.[4]

  • Enhance Brown Adipose Tissue (BAT) Thermogenesis: Studies have shown that Aurantio-obtusin can ameliorate obesity by activating PPARα-dependent mitochondrial thermogenesis in brown adipose tissues, leading to increased energy expenditure.[5] It has been observed to increase oxygen consumption, carbon dioxide excretion, and heat production in mice.[5]

For diabetes and insulin resistance , Aurantio-obtusin demonstrates the following activities:

  • Activate Insulin Signaling Pathway: It improves glucose metabolism by activating the expression of key components of the insulin signaling pathway, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and glucose transporters GLUT4 and GLUT2.[4][6]

  • Inhibit Aldose Reductase: Aurantio-obtusin has shown significant inhibitory activity against rat lens aldose reductase (RLAR), suggesting its potential in mitigating diabetic complications.[1][3]

  • AMPK Activation: It has been shown to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of energy homeostasis.[6] This activation can lead to enhanced glucose uptake and fatty acid oxidation.[7][8]

Furthermore, Aurantio-obtusin exhibits anti-inflammatory properties by suppressing the mRNA expression of inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in white adipose tissue.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Aurantio-obtusin.

Table 1: In Vivo Effects of Aurantio-obtusin on Obesity and Metabolism

ParameterAnimal ModelTreatment Group(s)DurationKey FindingsReference
Body WeightHigh-fat diet-induced obese miceAUR 5 mg/kg, AUR 10 mg/kg6 weeks (post-diet induction)Significant reduction in body weight compared to HFD control group.[4]
Lipid AccumulationHigh-fat diet-induced obese miceNot specifiedNot specifiedInhibited lipid accumulation in the liver and white adipose tissue.[1]
Energy ExpenditureHFHS diet-induced miceAO (10 mg/kg, i.g.)4 weeksSignificant increase in oxygen consumption, carbon dioxide excretion, and heat production.[5]

Table 2: In Vitro Inhibitory Activity of Aurantio-obtusin

TargetAssayIC50 ValueReference
Rat Lens Aldose Reductase (RLAR)RLAR inhibition assay13.6 µM[1][3]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of Aurantio-obtusin.

High-Fat Diet-Induced Obesity Mouse Model
  • Animal Strain: C57BL/6 mice.[4]

  • Induction of Obesity: Mice were fed a high-fat diet (HFD) for a period of 6 weeks to induce obesity and insulin resistance.[4] Another study utilized a high-fat and high-sugar (HFHS) diet for 4 weeks.[5]

  • Treatment Groups:

    • High-fat diet (HFD) control group.[4]

    • Aurantio-obtusin (AUR) 5 mg/kg group.[4]

    • Aurantio-obtusin (AUR) 10 mg/kg group.[4]

  • Administration: The route of administration for the 5 and 10 mg/kg doses was not explicitly stated in the abstract but is often oral gavage in such studies.[4] A separate study specified intragastric (i.g.) administration for a 10 mg/kg dose.[5]

  • Duration of Treatment: 4 to 6 weeks.[4][5]

  • Key Parameters Measured: Body weight, glucose levels, lipid metabolism-related gene expression (e.g., PPAR-α, PPAR-γ, FAS), and adipokine gene expression.[4]

Gene Expression Analysis
  • Method: Quantitative real-time polymerase chain reaction (qPCR) is the standard method for analyzing mRNA expression levels of target genes.

  • Tissues Analyzed: Liver and white adipose tissue (WAT).[1][4]

  • Target Genes:

    • Liver: PPAR-α, PPAR-γ, FAS.[4]

    • White Adipose Tissue: SREBP-1c, FAS, SCD-1, PPAR-γ, PPAR-α, CPT-1, adiponectin, and inflammatory cytokines (IL-6, IL-1β, MCP-1, TNF-α).[1][4]

Molecular Docking Studies
  • Objective: To investigate the interaction between Aurantio-obtusin and the insulin receptor.

  • Findings: The study showed that the residues of the insulin receptor ectodomain that interact with Aurantio-obtusin were the same as those that interact with emodin, another anthraquinone.[4] This suggests a potential direct interaction with the insulin receptor.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Aurantio-obtusin.

Aurantio_obtusin_Lipid_Metabolism cluster_AO Aurantio-obtusin cluster_Adipose Adipose Tissue cluster_Liver Liver AO Aurantio-obtusin PPARg_adipose PPAR-γ AO->PPARg_adipose - PPARa_liver PPAR-α AO->PPARa_liver + Adipogenesis Adipogenesis PPARg_adipose->Adipogenesis Lipid_Storage Lipid Storage Adipogenesis->Lipid_Storage FAO Fatty Acid Oxidation PPARa_liver->FAO Lipid_Accumulation Lipid Accumulation FAO->Lipid_Accumulation -

Caption: Aurantio-obtusin's regulation of lipid metabolism.

Aurantio_obtusin_Insulin_Signaling cluster_AO Aurantio-obtusin cluster_Pathway Insulin Signaling Pathway AO Aurantio-obtusin Insulin_Receptor Insulin Receptor AO->Insulin_Receptor + PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Aurantio-obtusin's activation of the insulin signaling pathway.

Aurantio_obtusin_AMPK_Signaling cluster_AO Aurantio-obtusin cluster_Pathway AMPK Signaling Pathway AO Aurantio-obtusin AMPK AMPK AO->AMPK + FAO Fatty Acid Oxidation AMPK->FAO + Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake + Lipogenesis Lipogenesis AMPK->Lipogenesis -

Caption: Aurantio-obtusin's activation of the AMPK signaling pathway.

Conclusion and Future Directions

Aurantio-obtusin presents a compelling profile as a multi-target agent for the management of obesity and diabetes. Its ability to modulate key pathways in lipid metabolism, insulin signaling, and inflammation underscores its therapeutic potential. The preclinical data gathered to date provides a strong rationale for further investigation. Future research should focus on more detailed dose-response studies, long-term safety and efficacy evaluations, and elucidation of its pharmacokinetic and pharmacodynamic properties. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients with metabolic disorders.

References

Aurantio-obtusin: A Technical Whitepaper on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aurantio-obtusin (AO), an anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant potential as an anticancer agent.[1] Traditionally used in herbal medicine, recent scientific investigations have elucidated its multifaceted mechanisms of action against various cancer types.[2] This document provides a comprehensive technical overview of the anticancer properties of Aurantio-obtusin, focusing on its effects on liver and breast cancer, and its potent anti-inflammatory activities relevant to the tumor microenvironment. It details the molecular pathways it modulates, summarizes quantitative data from key studies, provides methodologies for experimental validation, and visualizes complex biological processes. The primary mechanisms discussed include the induction of ferroptosis in liver cancer cells by inhibiting lipogenesis, and the modulation of the tumor microenvironment in breast cancer by reducing the immunosuppressive activity of cancer-associated fibroblasts.[3][4]

Core Anticancer Mechanisms and Signaling Pathways

Aurantio-obtusin exerts its anticancer effects through several distinct, yet potentially interconnected, mechanisms. The most well-documented activities are in liver and breast cancer models, alongside broad anti-inflammatory effects that are critical in oncology.

Liver Cancer: Induction of Ferroptosis and Inhibition of Lipogenesis

In liver cancer cells, Aurantio-obtusin demonstrates a dual mechanism that significantly inhibits proliferation both in vitro and in vivo.[3][5] It simultaneously induces a form of iron-dependent cell death known as ferroptosis and disrupts the cancer cells' lipid metabolism.[6]

The core signaling pathway affected is the AKT/mTOR/SREBP1 axis .[3][7]

  • Inhibition of Lipogenesis: Aurantio-obtusin treatment leads to the deactivation of AKT and mTOR, which in turn suppresses the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[5] SREBP1 is a master transcriptional regulator of lipogenesis. Its downregulation leads to reduced expression of key enzymes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), effectively halting de novo fatty acid synthesis required for rapid cancer cell proliferation.[3][7]

  • Induction of Ferroptosis: The compound also suppresses the expression of Glutathione Peroxidase 4 (GPX4) via the Nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) pathway.[5] GPX4 is a crucial enzyme that protects cells from lipid peroxidation. Its inhibition leads to an accumulation of lipid reactive oxygen species (ROS), triggering ferroptosis.[3]

By inhibiting SCD1, Aurantio-obtusin sensitizes liver cancer cells to other ferroptosis inducers, such as RSL3, suggesting a promising synergistic therapeutic strategy.[3][5]

G cluster_0 Aurantio-obtusin Action in Liver Cancer cluster_akt Lipogenesis Pathway cluster_ferroptosis Ferroptosis Pathway AO Aurantio-obtusin AKT AKT AO->AKT inhibits Nrf2 Nrf2/HO-1 Pathway AO->Nrf2 inhibits mTOR mTOR AKT->mTOR SREBP1 SREBP1 mTOR->SREBP1 SCD1 SCD1 / FASN SREBP1->SCD1 Lipogenesis De Novo Lipogenesis SCD1->Lipogenesis Proliferation Cell Proliferation Lipogenesis->Proliferation GPX4 GPX4 Nrf2->GPX4 LipidROS Lipid ROS Accumulation GPX4->LipidROS Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Signaling pathways modulated by Aurantio-obtusin in liver cancer cells.
Breast Cancer: Modulation of the Tumor Microenvironment (TME)

In the context of breast cancer, Aurantio-obtusin's activity is focused on reprogramming the tumor microenvironment (TME). It specifically targets cancer-associated fibroblasts (CAFs), which are known to contribute to tumor growth and immune tolerance.[4][8]

The mechanism centers on the downregulation of the transcription factor Wilms Tumour 1 (WT1) in CAFs.[4]

  • Reduction of Immunosuppression: Aurantio-obtusin, acting as a doxorubicin (B1662922) analogue, decreases WT1 expression in CAFs. This leads to a cascade of downstream effects, including reduced levels of STAT1 and STAT3, and decreased expression of the immune checkpoint ligand PD-L1 and the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO).[4][8]

  • Enhanced T-Cell Activity: By mitigating the immunosuppressive output of CAFs, Aurantio-obtusin enhances the proliferation and activity of cytotoxic CD4+ and CD8+ T cells and reduces the differentiation of regulatory T cells (Tregs) within the TME.[8] This ultimately reinvigorates the anti-tumor immune response.[4]

G cluster_0 Aurantio-obtusin Action in Breast Cancer TME cluster_caf_pathway Inside CAF AO Aurantio-obtusin WT1 WT1 AO->WT1 inhibits CAF Cancer-Associated Fibroblast (CAF) Treg Regulatory T-Cell (Treg) CAF->Treg promotes differentiation TCell CD4+/CD8+ T-Cell STAT STAT1 / STAT3 WT1->STAT PDL1_IDO PD-L1 / IDO STAT->PDL1_IDO PDL1_IDO->TCell suppresses proliferation

Caption: Aurantio-obtusin's mechanism in the breast cancer microenvironment.
Anti-inflammatory Activity via NF-κB Pathway

Chronic inflammation is a key driver of cancer progression. Aurantio-obtusin exhibits potent anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][9] This has been demonstrated in various models, including lipopolysaccharide (LPS)-induced macrophages and acute lung injury models.[10][11]

  • Mechanism of Inhibition: Aurantio-obtusin prevents the activation of IκB kinase (IKK).[9] This, in turn, inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65) in the cytoplasm. By keeping NF-κB inactive in the cytoplasm, Aurantio-obtusin prevents the transcription of numerous pro-inflammatory and pro-survival genes, including TNF-α, IL-6, COX-2, and iNOS.[9][11]

G cluster_0 NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK activates AO Aurantio-obtusin AO->IKK inhibits IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 phosphorylates IκBα, leading to degradation p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription initiates G cluster_0 General Experimental Workflow for Anticancer Evaluation cluster_invitro cluster_invivo start Start invitro In Vitro Studies start->invitro data Data Analysis & Conclusion invitro->data invivo In Vivo Studies invivo->data cell_culture Cancer Cell Culture (e.g., HepG2, MCF-7) cytotoxicity Cytotoxicity/Proliferation Assays (CCK-8, EdU) cell_culture->cytotoxicity mechanism Mechanistic Assays (Western Blot, qPCR) cytotoxicity->mechanism mechanism->invivo Promising results lead to... animal_model Establish Animal Model (e.g., Xenograft) treatment Administer Aurantio-obtusin animal_model->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint Analysis (IHC, etc.) monitoring->endpoint

References

Aurantio-obtusin: A Technical Guide to its Vasopressin V1A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Aurantio-obtusin, an anthraquinone (B42736) derived from Cassia seeds, and its role as a selective antagonist of the vasopressin V1A receptor (V1AR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of Aurantio-obtusin and its potential as a tool for studying V1AR-mediated signaling and as a lead compound for therapeutic development.

Introduction

The arginine vasopressin receptor 1A (AVPR1A or V1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes.[1] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1AR initiates a signaling cascade leading to vasoconstriction, platelet aggregation, hepatic glycogenolysis, and modulation of social behaviors.[2][3] Consequently, V1AR antagonists are of significant interest for treating conditions such as hypertension, heart failure, and Raynaud's disease.[2]

Aurantio-obtusin, an anthraquinone compound, has been identified as a specific V1AR antagonist.[4][5] Originating from Cassia seeds, a staple in traditional Chinese medicine, this compound presents a novel, non-peptide scaffold for V1AR inhibition.[4][5] This guide summarizes the current quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Antagonism

The antagonist potency of Aurantio-obtusin at the human V1A receptor has been determined through functional assays. To provide context, its activity is presented alongside data for Relcovaptan (SR 49059), a well-characterized, potent, and selective non-peptide V1AR antagonist.[6][7][8]

Table 1: V1A Receptor Antagonist Potency

CompoundAssay TypeParameterValueSpeciesReference(s)
Aurantio-obtusin Functional (Ca²⁺ Flux)IC₅₀67.70 ± 2.41 µMHuman[4]
Binding AssayKᵢNot Reported--
Relcovaptan (SR 49059) Functional (Platelet Aggregation)IC₅₀3.7 ± 0.4 nMHuman[8]
Binding AssayKᵢ1.1 - 6.3 nMHuman[6][7][8]

Note: The binding affinity (Kᵢ) for Aurantio-obtusin at the V1A receptor has not been reported in the reviewed literature. The IC₅₀ value was determined by measuring the inhibition of AVP-induced intracellular calcium concentration.[4]

Signaling Pathway & Mechanism of Action

The V1A receptor is a canonical Gq/11-coupled GPCR.[9] Ligand binding initiates a conformational change, activating the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Aurantio-obtusin exerts its antagonist effect by binding to the V1A receptor, thereby preventing AVP from binding and initiating this signaling cascade.

V1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1AR V1A Receptor Gq Gαq/11 V1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG AVP Vasopressin (AVP) AVP->V1AR Binds & Activates Aurantio Aurantio-obtusin Aurantio->V1AR Binds & Inhibits Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

V1A receptor signaling and antagonism by Aurantio-obtusin.

Experimental Protocols

The following sections detail standardized methodologies for characterizing V1A receptor antagonists like Aurantio-obtusin.

Radioligand Binding Assay (Hypothetical for Aurantio-obtusin)

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound. While this experiment has not been reported for Aurantio-obtusin, this method would be the standard approach.

Objective: To determine the Kᵢ of a test compound by measuring its ability to displace a radiolabeled ligand from the V1A receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human V1A receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or another high-affinity V1A radiolabeled antagonist.

  • Test Compound: Aurantio-obtusin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: 1 µM unlabeled Arginine Vasopressin.

  • Apparatus: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C), liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute to a final protein concentration of 5-20 µ g/well in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL Assay Buffer (for total binding) or 25 µL non-specific control (for non-specific binding).

    • 25 µL of serially diluted test compound (Aurantio-obtusin).

    • 25 µL of radioligand (e.g., [³H]-AVP at a final concentration at or below its Kₔ).

    • 175 µL of the diluted membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[10]

Intracellular Calcium Flux Functional Assay

This protocol is based on the method used to determine the IC₅₀ of Aurantio-obtusin.[4] It measures the ability of an antagonist to block the increase in intracellular calcium induced by the agonist AVP.

Objective: To determine the functional potency (IC₅₀) of Aurantio-obtusin by measuring its inhibition of AVP-induced calcium mobilization.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human V1A receptor.

  • Reagents: Arginine Vasopressin (AVP), Aurantio-obtusin.

  • Assay Plate: 96-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Apparatus: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the V1A-expressing cells into 96-well plates at a density of 50,000–80,000 cells/well and culture overnight.

  • Dye Loading: Remove the culture medium and add 100 µL/well of Assay Buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid).

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye loading.

  • Compound Pre-incubation: Wash the cells twice with Assay Buffer. Add 100 µL of serially diluted Aurantio-obtusin to the wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).

    • Inject a solution of AVP (at a final concentration that elicits ~80% of the maximal response, EC₈₀) into each well.

    • Immediately record the fluorescence signal kinetically for 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Normalize the data, setting the response in the AVP-only wells (no antagonist) to 100% and the response in unstimulated wells to 0%.

    • Plot the normalized response against the log concentration of Aurantio-obtusin and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Visualized Workflows and Relationships

To further clarify the concepts and processes, the following diagrams have been generated.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_selectivity Selectivity Profiling B1 Prepare V1AR Membranes B2 Radioligand Competition Assay B1->B2 B3 Calculate IC₅₀ B2->B3 B4 Calculate Kᵢ (Cheng-Prusoff) B3->B4 S1 Screen against related receptors (V1B, V2, Oxytocin) B4->S1 F1 Culture V1AR- Expressing Cells F2 Calcium Flux Assay (Antagonist Mode) F1->F2 F3 Calculate IC₅₀ F2->F3 F3->S1 Logical_Relationship Receptor V1A Receptor Effect Signal Transduction & Physiological Effect Receptor->Effect Activates Agonist Vasopressin (Agonist) Agonist->Receptor Binds to Antagonist Aurantio-obtusin (Antagonist) Antagonist->Receptor Blocks

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Aurantio-obtusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of aurantio-obtusin (B1665323) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the analysis of aurantio-obtusin in both plant matrices, such as Cassia seeds (Semen Cassiae), and biological fluids.

Introduction

Aurantio-obtusin is a bioactive anthraquinone (B42736) predominantly found in the seeds of Cassia obtusifolia and Cassia tora. It is known for a variety of pharmacological activities. Accurate and precise quantification of aurantio-obtusin is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. HPLC is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document details a standard HPLC-UV method and a more sensitive UHPLC-MS/MS method for the determination of aurantio-obtusin.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Plant Material

This protocol is adapted from methodologies reported for the analysis of anthraquinones in Semen Cassiae.[1][2][3]

2.1.1. Materials and Reagents

  • Aurantio-obtusin reference standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (ultrapure)

  • Dried and powdered plant material (e.g., Cassia seeds)

2.1.2. Equipment

  • HPLC system with a UV/DAD detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

2.1.3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of aurantio-obtusin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

2.1.4. Sample Preparation

  • Accurately weigh about 1.0 g of the powdered plant material.

  • Add 50 mL of methanol and extract using an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.1.5. Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., Waters Sunfire C18, 4.6 mm × 250 mm, 5 µm)[4]
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)[1][2][3]
Gradient Program 0-5 min: 40-50% A; 5-20 min: 50-100% A; 20-25 min: 100% A[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Ambient or 25°C
Detection UV at 278 nm[3]
Injection Volume 20 µL[3]

2.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the aurantio-obtusin standards against their known concentrations.

  • Determine the concentration of aurantio-obtusin in the sample by interpolating its peak area from the calibration curve.

Protocol 2: UHPLC-MS/MS Method for Quantification in Rat Plasma

This protocol is a sensitive method suitable for pharmacokinetic studies, adapted from published literature.[5][6]

2.2.1. Materials and Reagents

  • Aurantio-obtusin reference standard (>98% purity)

  • Internal Standard (IS), e.g., Rhein

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Rat plasma

2.2.2. Equipment

  • UHPLC system coupled with a triple-quadrupole tandem mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

2.2.3. Preparation of Standard and QC Samples

  • Stock Solutions: Prepare stock solutions of aurantio-obtusin and the IS in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the aurantio-obtusin working solution into blank rat plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

2.2.4. Sample Preparation

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12000 rpm for 15 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2.2.5. UHPLC-MS/MS Conditions

ParameterCondition
Column C18 column (e.g., Agilent Poroshell 120 C18)[6]
Mobile Phase Gradient elution with Acetonitrile and 30 mM Ammonium Acetate in water[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Detection Multiple Reaction Monitoring (MRM)
MRM Transitions For aurantio-obtusin, specific precursor-to-product ion transitions need to be determined.

Data Presentation

HPLC-UV Method Validation Parameters
ParameterReported ValuesReference
Linearity Range 2.3 - 230 mg/L[2]
Average Recovery 100.3% (RSD 3.1%)[2]
Limit of Detection (LOD) 0.07 - 0.15 µg/mL[1]
Limit of Quantification (LOQ) 0.24 - 0.51 µg/mL[1]
UHPLC-MS/MS Method Validation Parameters
ParameterReported ValuesReference
Linearity Range 3.24 - 1296 ng/mL[5][6]
Inter- and Intra-day Precision <15%[5][6]
Stability Stable during all sample storage and analysis procedures[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Start: Plant Material or Plasma weigh Weighing/Aliquoting start->weigh extract Extraction (e.g., Sonication/Precipitation) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration/Supernatant Transfer centrifuge->filter end_prep Prepared Sample in Vial filter->end_prep inject Injection into HPLC end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV or MS/MS) separate->detect end_analysis Chromatogram detect->end_analysis integrate Peak Integration end_analysis->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for aurantio-obtusin quantification.

logical_relationship cluster_method Quantification Method cluster_components Key Components cluster_validation Validation Parameters cluster_outcome Outcome method HPLC Quantification of Aurantio-obtusin sample Sample Matrix (Plant or Biological Fluid) method->sample standard Reference Standard (Aurantio-obtusin) method->standard instrument Instrumentation (HPLC-UV/MS) method->instrument result Accurate & Precise Quantification sample->result standard->result instrument->result linearity Linearity accuracy Accuracy precision Precision sensitivity Sensitivity (LOD/LOQ) result->linearity Ensured by result->accuracy Ensured by result->precision Ensured by result->sensitivity Ensured by

Caption: Logical relationship of the HPLC quantification method.

References

Application Notes and Protocols for Cell-Based Assays Using Aurantio-obtusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant interest for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[4][5][6] This document provides detailed protocols for cell-based assays to investigate the biological effects of Aurantio-obtusin, focusing on its anti-inflammatory and anti-cancer properties. The primary mechanisms of action explored are the inhibition of the NF-κB signaling pathway in inflammatory models and the modulation of the AKT/mTOR/SREBP1 pathway in cancer cells.[1][5]

Data Summary

The following table summarizes the quantitative data from various cell-based assays investigating the effects of Aurantio-obtusin.

Cell LineAssay TypeParameter MeasuredEffective Concentration / IC50Reference
RAW264.7CytotoxicityCell ViabilityNo significant cytotoxicity up to 100 µM[7][8]
RAW264.7Anti-inflammatoryNitric Oxide (NO) ProductionSignificant inhibition at 12.5-100 µM[7][8]
RAW264.7Anti-inflammatoryPGE2 ProductionSignificant inhibition at 50 µM[7][9]
RAW264.7Anti-inflammatoryTNF-α ProductionSignificant reduction at 25 µM[7]
RAW264.7Anti-inflammatoryIL-6 ProductionSignificant inhibition at 25 and 50 µM[7]
MH-SAnti-inflammatoryNitric Oxide (NO) ProductionIC50 = 71.7 µM[10]
SK-Hep1, HepG2Anti-cancerCell Viability & ProliferationSignificant inhibition at 100 and 200 µM[5]
Rat LensAnti-diabeticAldose Reductase InhibitionIC50 = 13.6 µM[2]
HRGECsCytotoxicityCell ViabilitySignificant decrease at 50 µM[11]

Experimental Protocols

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the investigation of Aurantio-obtusin's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

a. Cell Culture and Maintenance

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

b. Cytotoxicity Assay (MTT Assay)

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight.[7]

  • Treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25–100 µM) for 24 hours.[7]

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

c. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]

  • Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25–50 µM) for 2 hours.[7]

  • Stimulate the cells with LPS (0.2 µg/mL) for 24 hours.[7]

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

d. Cytokine Measurement (ELISA)

  • Seed RAW264.7 cells in a 24-well plate at a density of 2.5 × 10^5 cells/well and incubate overnight.

  • Pre-treat cells with Aurantio-obtusin for 2 hours, followed by stimulation with LPS (0.2 µg/mL) for 24 hours.[7]

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7][12]

e. Western Blot Analysis for NF-κB Pathway Proteins

  • Seed RAW264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.

  • Pre-treat cells with Aurantio-obtusin for 2 hours, followed by stimulation with LPS (0.2 µg/mL) for the appropriate time to observe target protein phosphorylation or degradation (e.g., 30 minutes for IκBα phosphorylation).

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-cancer Activity in Liver Cancer Cells (SK-Hep1 and HepG2)

This protocol outlines the procedure to assess the anti-proliferative and pro-ferroptotic effects of Aurantio-obtusin on human liver cancer cell lines.

a. Cell Culture and Maintenance

  • Culture SK-Hep1 and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

b. Cell Viability and Proliferation Assay (CCK-8 and EdU Staining)

  • CCK-8 Assay: Seed cells in a 96-well plate (8 × 10^3 cells/well) and incubate for 24 hours. Treat with Aurantio-obtusin (e.g., 0, 100, 200 µM) for 24 hours.[5] Add CCK-8 reagent and measure absorbance at 450 nm.

  • EdU Staining: Seed cells in a 96-well plate and treat with Aurantio-obtusin as described above.[5] Add EdU working solution and incubate for 2 hours. Fix, permeabilize, and stain the cells according to the EdU staining kit manufacturer's protocol.[5] Visualize and quantify proliferating cells using fluorescence microscopy.

c. Western Blot Analysis for AKT/mTOR and Ferroptosis-related Proteins

  • Seed cells in 6-well plates and treat with Aurantio-obtusin (e.g., 100 µM) for different durations (e.g., 0, 6, 12, 24 hours).[5]

  • Lyse the cells and perform western blotting as described previously.

  • Use primary antibodies against p-AKT, p-mTOR, SREBP1, and key ferroptosis markers like GPX4.[5]

Visualizations

Signaling Pathway Diagrams

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Aurantio_obtusin_Anticancer_Pathway cluster_pathway AKT/mTOR/SREBP1 Pathway cluster_ferroptosis Ferroptosis Regulation Aurantio_obtusin Aurantio-obtusin AKT AKT Aurantio_this compound->AKT Inhibition GPX4 GPX4 Aurantio_this compound->GPX4 Suppression mTOR mTOR AKT->mTOR Activation SREBP1 SREBP1 mTOR->SREBP1 Activation FASN FASN SREBP1->FASN Upregulation SCD1 SCD1 SREBP1->SCD1 Upregulation Lipogenesis Lipogenesis FASN->Lipogenesis SCD1->Lipogenesis Ferroptosis Ferroptosis Lipogenesis->Ferroptosis Sensitization GPX4->Ferroptosis Inhibition

Caption: Aurantio-obtusin's dual action on lipogenesis and ferroptosis in cancer cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., RAW264.7 or HepG2) treatment 2. Treatment with Aurantio-obtusin cell_culture->treatment stimulation 3. Stimulation (if applicable) (e.g., LPS) treatment->stimulation cytotoxicity Cytotoxicity Assay (MTT / CCK-8) stimulation->cytotoxicity functional Functional Assays (Griess, ELISA) stimulation->functional molecular Molecular Analysis (Western Blot, qPCR) stimulation->molecular data_quantification Data Quantification & Statistical Analysis cytotoxicity->data_quantification functional->data_quantification molecular->data_quantification conclusion Conclusion on Bioactivity data_quantification->conclusion

Caption: General workflow for cell-based assays with Aurantio-obtusin.

References

In Vivo Experimental Design for Aurantio-obtusin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, a bioactive anthraquinone (B42736) compound primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1][2][3] Preclinical in vivo studies have demonstrated its potential therapeutic applications in a range of diseases, including inflammatory conditions, metabolic disorders such as obesity and diabetes, and neurological ailments.[2][4][5] This document provides detailed application notes and standardized protocols for designing and conducting in vivo experiments to investigate the biological effects of Aurantio-obtusin. The methodologies outlined herein are based on established animal models and findings from peer-reviewed research, offering a comprehensive guide for researchers in the field of natural product-based drug discovery and development.

Aurantio-obtusin exerts its effects through multiple mechanisms of action, most notably via the modulation of the NF-κB and PI3K/Akt signaling pathways.[1][2] It has been shown to possess anti-inflammatory, antioxidant, anti-hyperlipidemic, neuroprotective, and hepatoprotective properties.[4] However, it is crucial to note that hepatotoxicity has been observed at higher doses, necessitating careful dose-selection and toxicity assessments in any in vivo study.[1][6]

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from various in vivo studies on Aurantio-obtusin, providing a comparative overview of its effects in different disease models.

Table 1: Anti-Inflammatory Effects of Aurantio-obtusin

Animal ModelDisease InductionAurantio-obtusin DoseKey FindingsReference
Male ICR MiceLPS-induced acute lung injury10 and 100 mg/kg (oral)Attenuated lung inflammatory responses.[7]
BALB/c MiceSepsis-induced acute kidney injury (CLP model)Not specifiedAmeliorated renal injury and reduced serum creatinine (B1669602) and BUN.[8][9]
Guinea PigsOvalbumin-induced allergic asthma10, 50, and 100 mg/kgReduced serum OVA-specific IgE and ICAM-1; suppressed inflammatory cytokines.[10]

Table 2: Metabolic Effects of Aurantio-obtusin

Animal ModelDisease InductionAurantio-obtusin DoseKey FindingsReference
C57BL/6J MiceHigh-fat diet (HFD)-induced obesity5 and 10 mg/kgImproved glucose tolerance and insulin (B600854) sensitivity; reduced body weight gain.[11][12]
C57BL/6J MiceHigh-fat high-sugar (HFHS) diet-induced obesity10 mg/kg (oral)Increased energy expenditure and enhanced mitochondrial metabolism in brown adipose tissue.[13][14]
C57BL/6J MiceHFD-induced non-alcoholic fatty liver disease (NAFLD)5, 10, and 15 mg/kgAttenuated hepatic steatosis.[15]

Table 3: Neuroprotective Effects of Aurantio-obtusin

Animal ModelDisease InductionAurantio-obtusin DoseKey FindingsReference
C57BL/6 MiceTransient forebrain ischemia (BCCAO model)10 mg/kg (oral)Significantly reduced neuronal damage in the hippocampus and cortex.[16][17][18]

Table 4: Hepatotoxicity of Aurantio-obtusin

Animal ModelDosing RegimenKey FindingsReference
Male Sprague-Dawley Rats40 and 200 mg/kg for 28 days (oral)Induced dose-dependent hepatotoxicity; increased ALT, AST, and ALP levels.[6][19]

Experimental Protocols

This section provides detailed protocols for in vivo studies investigating the anti-inflammatory, metabolic, and neuroprotective effects of Aurantio-obtusin.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

1. Objective: To assess the efficacy of Aurantio-obtusin in mitigating the inflammatory response in a mouse model of acute lung injury.

2. Animal Model:

  • Species and Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, providing ad libitum access to food and water.[5]

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

  • Group 2: LPS + Vehicle

  • Group 3: LPS + Aurantio-obtusin (low dose, e.g., 10 mg/kg)

  • Group 4: LPS + Aurantio-obtusin (high dose, e.g., 100 mg/kg)

  • Group 5: Aurantio-obtusin alone (high dose) - to assess for any independent effects of the compound.

4. Reagents and Preparation:

  • Aurantio-obtusin: Dissolve in a suitable vehicle (e.g., corn oil, 0.5% CMC) for oral gavage.

  • LPS (from E. coli O111:B4): Dissolve in sterile, pyrogen-free saline.

5. Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Aurantio-obtusin Administration: Administer Aurantio-obtusin or vehicle by oral gavage once daily for a predetermined period (e.g., 3-7 days) prior to LPS challenge.

  • Induction of ALI: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine). Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL saline) to induce lung injury.[1][4] The control group receives an equal volume of saline.

  • Sample Collection: At a specified time point after LPS instillation (e.g., 6, 24, or 48 hours), euthanize the mice.[4]

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Collect blood for serum cytokine analysis.

    • Harvest lung tissue for histology, myeloperoxidase (MPO) activity assay, and gene/protein expression analysis.[20]

6. Endpoint Analysis:

  • BALF Analysis: Perform total and differential cell counts. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Lung Histology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, edema, and inflammatory cell infiltration.

  • MPO Assay: Quantify neutrophil infiltration in the lung tissue.

  • Gene and Protein Expression: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and components of the NF-κB pathway in lung tissue using qPCR and Western blotting.[21]

Protocol 2: Assessment of Anti-Obesity and Metabolic Effects in a High-Fat Diet (HFD)-Induced Mouse Model

1. Objective: To evaluate the potential of Aurantio-obtusin to prevent or treat obesity and associated metabolic dysfunctions.

2. Animal Model:

  • Species and Strain: Male C57BL/6J mice, 6 weeks old.[11]

  • Housing: As described in Protocol 1.

3. Experimental Groups:

  • Group 1: Normal chow diet + Vehicle

  • Group 2: High-fat diet (e.g., 45-60% kcal from fat) + Vehicle

  • Group 3: High-fat diet + Aurantio-obtusin (e.g., 5 mg/kg)

  • Group 4: High-fat diet + Aurantio-obtusin (e.g., 10 mg/kg)

4. Reagents and Preparation:

  • Diets: Standard chow and high-fat diet.

  • Aurantio-obtusin: Prepare for daily oral administration as described in Protocol 1.

5. Procedure:

  • Acclimatization and Diet Induction: After one week of acclimatization, divide the mice into the experimental groups. Feed the respective diets for a period of 8-16 weeks to induce obesity.[7][11]

  • Aurantio-obtusin Treatment: Administer Aurantio-obtusin or vehicle daily via oral gavage, starting either at the beginning of the HFD feeding (prevention model) or after the establishment of obesity (treatment model).[12]

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Tests:

    • Glucose Tolerance Test (GTT): Perform a GTT after a 6-hour fast. Administer glucose (2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform an ITT after a 4-hour fast. Administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Sample Collection: At the end of the study, euthanize the mice after an overnight fast.

    • Collect blood for analysis of serum lipids (triglycerides, total cholesterol), glucose, insulin, and adipokines (e.g., leptin, adiponectin).

    • Harvest and weigh liver and adipose tissues (epididymal, retroperitoneal, and mesenteric).

6. Endpoint Analysis:

  • Serum Analysis: Use commercial kits to measure serum parameters.

  • Tissue Histology: Fix liver and adipose tissue for H&E staining to assess hepatic steatosis and adipocyte size, respectively.

  • Gene and Protein Expression: Analyze the expression of genes and proteins involved in lipid metabolism (e.g., PPARα, PPARγ, SREBP-1c, FAS) and inflammation in the liver and adipose tissue.[12]

Protocol 3: Investigation of Neuroprotective Effects in a Transient Forebrain Ischemia Mouse Model

1. Objective: To determine the neuroprotective potential of Aurantio-obtusin against ischemic brain injury.

2. Animal Model:

  • Species and Strain: Male C57BL/6 mice, 10-12 weeks old.

  • Housing: As described in Protocol 1.

3. Experimental Groups:

  • Group 1: Sham surgery + Vehicle

  • Group 2: Ischemia/Reperfusion (I/R) + Vehicle

  • Group 3: I/R + Aurantio-obtusin (e.g., 10 mg/kg)

  • Group 4: Sham surgery + Aurantio-obtusin

4. Reagents and Preparation:

  • Aurantio-obtusin: Prepare for oral administration as described in Protocol 1.

5. Procedure:

  • Aurantio-obtusin Administration: Administer Aurantio-obtusin or vehicle orally at a specific time point before or after the ischemic insult (e.g., 1 hour before or 2 hours after).

  • Induction of Transient Forebrain Ischemia:

    • Anesthetize the mice (e.g., with isoflurane).

    • Perform bilateral common carotid artery occlusion (BCCAO) for a defined period (e.g., 10-20 minutes) to induce global cerebral ischemia.[22][23]

    • Remove the occluding clips to allow for reperfusion.

    • The sham group undergoes the same surgical procedure without artery occlusion.

  • Behavioral Testing: At different time points after reperfusion (e.g., 3, 5, and 7 days), perform behavioral tests to assess neurological deficits, such as the passive avoidance test for learning and memory.[17]

  • Sample Collection: At the end of the behavioral assessments, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Harvest the brains for histological analysis.

6. Endpoint Analysis:

  • Histology: Section the brains and perform Nissl staining or Fluoro-Jade B staining to quantify neuronal damage, particularly in the CA1 region of the hippocampus.[17]

  • Immunohistochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Molecular Analysis: In a separate cohort of animals, collect brain tissue for Western blotting or qPCR to analyze signaling pathways involved in neuroprotection and apoptosis.

Mandatory Visualizations

G cluster_workflow General In Vivo Experimental Workflow acclimatization Acclimatization grouping Random Grouping acclimatization->grouping treatment Aurantio-obtusin/Vehicle Administration grouping->treatment induction Disease Induction (e.g., LPS, HFD, BCCAO) treatment->induction monitoring Monitoring (e.g., Body Weight, Clinical Signs) induction->monitoring analysis Endpoint Analysis (e.g., Histology, ELISA, Western Blot) monitoring->analysis

Caption: General workflow for in vivo studies of Aurantio-obtusin.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines transcription AO Aurantio-obtusin AO->IKK inhibits

Caption: Inhibition of the NF-κB pathway by Aurantio-obtusin.

G cluster_pi3k PI3K/Akt Signaling Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., eNOS, GLUT4) Akt->Downstream AO Aurantio-obtusin AO->PI3K activates

Caption: Activation of the PI3K/Akt pathway by Aurantio-obtusin.

References

Aurantio-obtusin: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] This document provides detailed application notes and protocols for the utilization of Aurantio-obtusin in cell culture experiments, with a focus on its solubility in DMSO, established effective concentrations, and its impact on key signaling pathways. The information presented herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this natural compound.

Physicochemical Properties and Solubility

Aurantio-obtusin is a lipophilic compound with the chemical formula C₁₇H₁₄O₇ and a molecular weight of 330.28 g/mol .[4] For cell culture applications, it is crucial to ensure proper dissolution to achieve accurate and reproducible results.

Solubility Data:

SolventSolubilityReference
DMSO ≥33 mg/mL [4]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
AcetoneSoluble[5]

Note: For cell culture experiments, DMSO is the recommended solvent. It is imperative to use a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.1% to 0.5%.[6]

Biological Activities and Mechanism of Action

Aurantio-obtusin exhibits a broad spectrum of biological effects, including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and hepatoprotective activities.[2] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

Anti-inflammatory Effects

Aurantio-obtusin has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Key Events in Anti-inflammatory Action:

  • Inhibition of IKK-α and IKK-β: Aurantio-obtusin suppresses the phosphorylation of IκB kinase (IKK), a critical step in the activation of the NF-κB pathway.[3]

  • Suppression of Pro-inflammatory Mediators: Consequently, it downregulates the expression and production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][7]

Anti-cancer Effects in Liver Cancer

Recent studies have highlighted the potential of Aurantio-obtusin in liver cancer therapy through its ability to inhibit lipogenesis and induce ferroptosis, a form of iron-dependent programmed cell death.[2][8]

Key Signaling Pathways in Anti-Liver Cancer Activity:

  • AKT/mTOR/SREBP1 Pathway Inhibition: Aurantio-obtusin treatment leads to the inactivation of the AKT/mTOR signaling pathway, which in turn suppresses the expression of sterol regulatory element-binding protein 1 (SREBP1), a key regulator of lipid metabolism.[2][8]

  • Induction of Ferroptosis: The compound has been shown to induce ferroptosis in liver cancer cells, presenting a novel mechanism for its anti-tumor activity.[2][8]

Vasodilatory Effects

Aurantio-obtusin also plays a role in vasodilation through the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased production of nitric oxide (NO) in endothelial cells.[1]

Experimental Protocols

The following are detailed protocols for common cell-based assays involving Aurantio-obtusin.

Protocol 1: Preparation of Aurantio-obtusin Stock Solution
  • Materials:

    • Aurantio-obtusin powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on its solubility of ≥33 mg/mL in DMSO, prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution, dissolve 3.30 mg of Aurantio-obtusin in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use. These stock solutions are generally stable for up to two weeks when stored at -20°C.[5]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on RAW264.7 and Human Renal Glomerular Endothelial Cells (HRGECs).[3][9]

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Aurantio-obtusin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells (e.g., RAW264.7 cells at 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.[3]

    • The following day, treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50, 100 µM).[3][10] Include a vehicle control group treated with the same final concentration of DMSO as the highest Aurantio-obtusin concentration.

    • Incubate for the desired period (e.g., 24 hours).[3]

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is based on the methodology used for LPS-stimulated RAW264.7 macrophages.[3]

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Aurantio-obtusin stock solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate (1 x 10⁴ cells/well) and incubate for 24 hours.[3]

    • Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.[3]

    • Stimulate the cells with LPS (e.g., 0.2 µg/mL) for 24 hours.[3]

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

Protocol 4: Quantification of Cytokines (ELISA)

This protocol is suitable for measuring the levels of cytokines such as IL-6 and TNF-α in the cell culture supernatant.[3]

  • Materials:

    • ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α)

    • Cell culture supernatant from treated and control cells

  • Procedure:

    • Culture and treat cells as described in Protocol 3 (or as per the specific experimental design).

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Quantitative Data Summary

The following tables summarize the effective concentrations of Aurantio-obtusin and its observed effects in various cell lines from published studies.

Table 1: Effective Concentrations of Aurantio-obtusin in Different Cell Lines

Cell LineAssayEffective Concentration RangeObserved EffectReference
RAW264.7MTT Assay6.25 - 100 µMNo significant cytotoxicity observed up to 100 µM.[3][10]
RAW264.7Griess Assay6.25 - 50 µMDose-dependent inhibition of LPS-induced NO production.[3]
RAW264.7ELISA6.25 - 50 µMSignificant inhibition of LPS-induced TNF-α and IL-6 production.[3]
A549IL-6 ProductionNot specifiedInhibition of IL-1β-treated IL-6 production.[1][12]
MH-SNO ProductionIC₅₀ = 71.7 µMSignificant inhibition of LPS-induced NO production.[12]
SK-Hep1, HepG2Cell Proliferation/Viability50 - 200 µMInhibition of cell proliferation.[8]
HRGECsCCK-8 Assay50 - 200 µMDose-dependent decrease in cell viability.[9]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Aurantio-obtusin and a general experimental workflow.

G cluster_0 Aurantio-obtusin Anti-inflammatory Pathway AO Aurantio-obtusin IKK IKK-α/β AO->IKK inhibits IkappaB IκB-α IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory activates transcription of

Caption: Aurantio-obtusin's anti-inflammatory mechanism via NF-κB inhibition.

G cluster_1 Aurantio-obtusin Anti-Liver Cancer Pathway AO Aurantio-obtusin AKT AKT AO->AKT inhibits Ferroptosis Ferroptosis AO->Ferroptosis induces mTOR mTOR AKT->mTOR activates SREBP1 SREBP1 mTOR->SREBP1 activates Lipogenesis Lipogenesis SREBP1->Lipogenesis promotes G cluster_2 General Experimental Workflow Start Seed Cells Treatment Treat with Aurantio-obtusin Start->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (MTT, ELISA, etc.) Incubation->Assay Analysis Data Analysis Assay->Analysis

References

Oral Administration of Aurantio-obtusin in Mice: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin (AO), a bioactive anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies involving oral administration in mice have demonstrated its therapeutic potential in a range of disease models, including obesity, insulin (B600854) resistance, inflammation, and neurodegenerative disorders. This document provides a comprehensive overview of the applications of orally administered Aurantio-obtusin in mice, complete with detailed experimental protocols and a summary of key quantitative data.

Applications in Murine Models

Oral administration of Aurantio-obtusin has been investigated in various mouse models, revealing its effects on multiple physiological and pathological processes.

  • Metabolic Disorders: In high-fat diet-induced obese mice, Aurantio-obtusin has been shown to reduce body weight, inhibit lipid accumulation in the liver and white adipose tissue, and improve insulin resistance.[1][2] It also plays a role in alleviating non-alcoholic fatty liver disease (NAFLD) by modulating gut microbiota and serum metabolism.[3]

  • Anti-inflammatory Effects: Aurantio-obtusin exhibits significant anti-inflammatory properties. It has been shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting inflammatory responses.[4] Furthermore, it can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6]

  • Neuroprotection: Studies have indicated that Aurantio-obtusin may offer neuroprotective effects. In a mouse model of transient forebrain ischemia, it was found to reduce neuronal damage.[7][8]

  • Allergy and Immunology: Aurantio-obtusin has been demonstrated to inhibit immunoglobulin E (IgE)-mediated allergic responses in mast cells and in a mouse model of passive cutaneous anaphylaxis.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the oral administration of Aurantio-obtusin in mice.

Table 1: Dosage and Therapeutic Effects

Therapeutic AreaMouse ModelDosage (Oral)Key FindingsReference
Obesity & Insulin ResistanceHigh-fat diet-induced obese C57BL/6 mice5 mg/kg, 10 mg/kgReduced body weight, improved glucose metabolism, decreased lipid accumulation.[2]
Lung InflammationLPS-induced acute lung injury in ICR mice10 mg/kg, 100 mg/kgAttenuated lung inflammatory responses.[4]
NeuroprotectionTransient forebrain ischemia in C57BL/6 mice10 mg/kgSignificantly reduced neuronal damage.[7]
NAFLDHigh-fat diet-induced ApoE-/- miceNot specifiedAlleviated obesity-associated NAFLD.[3]

Table 2: Effects on Inflammatory Markers

MarkerCell Line/ModelTreatmentConcentration/DosageInhibitionReference
Nitric Oxide (NO)LPS-treated MH-S cellsAurantio-obtusinIC50 = 71.7 μMSignificant inhibition of NO production.[4]
IL-6IL-1β-treated A549 cellsAurantio-obtusinNot specifiedInhibited IL-6 production.[4]
TNF-α & IL-6LPS-induced RAW264.7 cellsAurantio-obtusin25 µM, 50 µMSignificantly suppressed production.[5]
PGE2 & COX-2LPS-induced RAW264.7 cellsAurantio-obtusinNot specifiedSignificantly suppressed production and expression.[5]

Experimental Protocols

Protocol 1: Evaluation of Anti-Obesity and Insulin-Sensitizing Effects

1. Animals and Diet:

  • Male C57BL/6 mice (6-8 weeks old) are used.
  • Mice are fed a high-fat diet (HFD) for 6 weeks to induce obesity and insulin resistance.[2]
  • A control group is fed a normal chow diet.

2. Drug Administration:

  • Following the induction period, HFD-fed mice are randomly assigned to vehicle control and treatment groups.
  • Aurantio-obtusin is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Aurantio-obtusin is administered orally via gavage at doses of 5 mg/kg and 10 mg/kg body weight, once daily for a specified period (e.g., 4-8 weeks).[2]

3. Outcome Measures:

  • Body Weight and Food Intake: Monitored daily or weekly.
  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
  • Serum Analysis: Blood is collected for the measurement of glucose, insulin, and lipid profiles (triglycerides, total cholesterol).
  • Tissue Analysis: Liver and white adipose tissue are collected, weighed, and processed for histological analysis (H&E staining, Oil Red O staining) and gene expression analysis (e.g., PPAR-α, PPAR-γ, FAS).[1][2]

Protocol 2: Assessment of Anti-Inflammatory Effects in Acute Lung Injury

1. Animals:

  • Male ICR mice (6-8 weeks old) are used.

2. Induction of Lung Injury:

  • Acute lung injury is induced by intratracheal instillation of lipopolysaccharide (LPS).

3. Drug Administration:

  • Aurantio-obtusin is administered orally at doses of 10 mg/kg and 100 mg/kg body weight one hour before LPS challenge.[4]

4. Outcome Measures:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts and protein concentration as indicators of inflammation and lung permeability.
  • Histopathological Examination: Lung tissues are collected for histological analysis (H&E staining) to assess inflammatory cell infiltration and lung tissue damage.
  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates are measured by ELISA.
  • Gene Expression Analysis: Expression of inflammatory mediators (e.g., iNOS, COX-2) in lung tissue is assessed by qRT-PCR or Western blotting.

Signaling Pathways and Mechanisms of Action

Aurantio-obtusin exerts its effects through the modulation of several key signaling pathways.

Aurantio_obtusin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathways cluster_metabolism Metabolic Regulation Pathways LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines AO_inflam Aurantio-obtusin AO_inflam->MAPK Inhibits AO_inflam->NFkB Inhibits Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4/2 Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake AO_meta Aurantio-obtusin AO_meta->PI3K Activates AO_meta->Akt Activates

Caption: Key signaling pathways modulated by Aurantio-obtusin.

Aurantio-obtusin has been found to inhibit the activation of MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response.[1] In the context of metabolic regulation, it can activate the PI3K/Akt signaling pathway, leading to increased expression of glucose transporters GLUT2 and GLUT4, thereby improving glucose uptake.[2]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of orally administered Aurantio-obtusin in mice.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model 1. Animal Model Selection (e.g., C57BL/6, ICR) Disease_Induction 2. Disease Induction (e.g., High-Fat Diet, LPS) Animal_Model->Disease_Induction Grouping 3. Random Group Assignment Disease_Induction->Grouping Drug_Admin 4. Oral Administration of Aurantio-obtusin or Vehicle Grouping->Drug_Admin In_Vivo_Measurements 5. In-Vivo Measurements (Body Weight, GTT, ITT) Drug_Admin->In_Vivo_Measurements Sample_Collection 6. Sample Collection (Blood, Tissues) In_Vivo_Measurements->Sample_Collection Biochemical_Assays 7. Biochemical Assays (ELISA, Serum Chemistry) Sample_Collection->Biochemical_Assays Histo_Analysis 8. Histological Analysis (H&E, IHC) Sample_Collection->Histo_Analysis Molecular_Analysis 9. Molecular Analysis (qRT-PCR, Western Blot) Sample_Collection->Molecular_Analysis

Caption: General workflow for in vivo studies of Aurantio-obtusin.

Safety and Toxicity

While Aurantio-obtusin shows therapeutic promise, it is important to consider its potential toxicity. Studies in rats have indicated that medium (40 mg/kg) and high (200 mg/kg) oral doses of Aurantio-obtusin can cause liver damage.[1] Therefore, dose-response studies are crucial to determine the therapeutic window and potential toxicity in mice. In a study on transient forebrain ischemia in mice, a dose of 10 mg/kg was found to be effective without causing apparent toxicity.[7] Further research is needed to fully elucidate the pharmacokinetic and toxicological profiles of Aurantio-obtusin in different mouse strains. It is known that Aurantio-obtusin exists mainly in the form of metabolites in the body, and these metabolites may contribute to its pharmacological effects.[10][11]

References

Application Notes and Protocols for Determining Aurantio-obtusin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of Aurantio-obtusin, a bioactive anthraquinone (B42736) derived from the seeds of Cassia obtusifolia and Cassia tora.[1][2] This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying cellular mechanisms and experimental workflow.

Introduction to Aurantio-obtusin and the MTT Assay

Aurantio-obtusin has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer properties.[1][3][4] Understanding its cytotoxic profile is crucial for its development as a therapeutic agent.

The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[5][6] The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[5][7] This reaction produces insoluble purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Data Presentation: Cytotoxicity of Aurantio-obtusin

The cytotoxic effects of Aurantio-obtusin can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 value is a critical parameter in drug discovery and development. Below is a summary of reported cytotoxic and effective concentrations of Aurantio-obtusin in different cell lines.

Cell LineCell TypeAssayEffective Concentration / IC50Reference
SK-Hep1, HepG2Human Liver CancerCell Counting Kit-8 (CCK-8)Dose-dependent inhibition of proliferation[8]
RAW264.7Mouse MacrophageMTT AssayNo significant cytotoxicity up to 100 μM[9]
RAW264.7Mouse MacrophageN/AAnti-inflammatory effects observed at 6.25-50 μM[9][10]

Note: The available literature provides more qualitative and mechanistic data than a broad range of IC50 values across multiple cancer cell lines. Researchers are encouraged to determine the IC50 of Aurantio-obtusin for their specific cell line of interest.

Experimental Protocols

This section provides a detailed protocol for assessing the cytotoxicity of Aurantio-obtusin using the MTT assay for adherent cell lines.

Materials and Reagents
  • Aurantio-obtusin

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol for Adherent Cells
  • Cell Seeding:

    • Culture cells to approximately 80% confluency in a T-75 flask.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Aurantio-obtusin in DMSO.

    • Perform serial dilutions of the Aurantio-obtusin stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Aurantio-obtusin.

    • Include appropriate controls:

      • Untreated Control: Wells containing cells with fresh medium only.

      • Vehicle Control: Wells containing cells with medium and the same final concentration of DMSO as the treated wells.

      • Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the log of the Aurantio-obtusin concentration. Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for Aurantio-obtusin Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., SK-Hep1, HepG2) seed_plate 2. Seed Cells in 96-well plate cell_culture->seed_plate add_AO 4. Treat Cells with Aurantio-obtusin prep_AO 3. Prepare Aurantio-obtusin (Stock in DMSO, serial dilutions) incubate_treatment 5. Incubate (24, 48, or 72 hours) add_AO->incubate_treatment add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate (4 hours) (Formazan formation) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing Aurantio-obtusin cytotoxicity using the MTT assay.

Signaling Pathways Implicated in Aurantio-obtusin Cytotoxicity

Aurantio-obtusin has been shown to induce cytotoxicity in cancer cells through multiple signaling pathways. In liver cancer cells, it inhibits the AKT/mTOR pathway, leading to the suppression of SREBP1 and subsequent inhibition of lipogenesis.[8] It also induces ferroptosis by suppressing the Nrf2/HO-1 pathway.[8] Furthermore, Aurantio-obtusin has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][9]

Aurantio_Obtusin_Signaling Signaling Pathways Modulated by Aurantio-obtusin cluster_akt_mttor AKT/mTOR Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway AKT AKT mTOR mTOR AKT->mTOR SREBP1 SREBP1 mTOR->SREBP1 Lipogenesis Lipogenesis SREBP1->Lipogenesis Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 GPX4 GPX4 HO1->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis NFkB NF-κB Inflammation Inflammation NFkB->Inflammation AO Aurantio-obtusin AO->AKT Inhibition AO->Nrf2 Inhibition AO->NFkB Inhibition

Caption: Aurantio-obtusin's modulation of key signaling pathways leading to cytotoxicity.

References

Application Notes and Protocols: Measuring Cytokine Modulation by Aurantio-obtusin using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying cytokine level variations in response to Aurantio-obtusin treatment, utilizing the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Introduction

Aurantio-obtusin, an anthraquinone (B42736) derived from the seeds of Cassia obtusifolia, has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown its potential in ameliorating inflammatory responses by modulating the production of key pro-inflammatory cytokines.[1][2][3][4][5][6] This document outlines a robust ELISA protocol to measure the concentration of specific cytokines in cell culture supernatants following treatment with Aurantio-obtusin, providing a crucial tool for researchers investigating its mechanism of action and therapeutic potential. The primary cytokines of interest, based on existing literature, include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1][3][5][6]

Data Presentation: Expected Outcomes

The following table summarizes the anticipated quantitative changes in cytokine concentrations after treating lipopolysaccharide (LPS)-stimulated cells with Aurantio-obtusin. These values are illustrative and may vary depending on the cell type, experimental conditions, and the specific ELISA kit used.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control< 10< 5< 5
LPS (1 µg/mL)1500 - 25003000 - 5000800 - 1200
LPS + Aurantio-obtusin (25 µM)800 - 12001500 - 2500400 - 600
LPS + Aurantio-obtusin (50 µM)400 - 600800 - 1200200 - 300

Experimental Protocol: Sandwich ELISA for Cytokine Measurement

This protocol is a general guideline for a sandwich ELISA. It is essential to refer to the specific instructions provided with your commercial ELISA kit.

I. Materials and Reagents
  • High-protein binding 96-well ELISA plates

  • Capture Antibody (specific for the cytokine of interest, e.g., anti-TNF-α)

  • Detection Antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant Cytokine Standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Assay Diluent (e.g., PBS with 10% FBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Cell culture medium, fetal bovine serum (FBS), and other cell culture reagents

  • Aurantio-obtusin

  • Lipopolysaccharide (LPS) from E. coli

  • RAW 264.7 murine macrophage cell line (or other appropriate cell line)

II. Experimental Workflow

ELISA_Workflow Experimental Workflow for Cytokine Measurement cluster_cell_culture Cell Culture and Treatment cluster_elisa ELISA Protocol cluster_analysis Data Acquisition and Analysis A Seed RAW 264.7 cells in a 24-well plate B Pre-treat cells with Aurantio-obtusin (e.g., 25, 50 µM) for 1-2 hours A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect cell culture supernatants C->D G Add standards and samples (supernatants) to the plate. Incubate for 2 hours at RT D->G E Coat 96-well plate with Capture Antibody overnight at 4°C F Wash and block the plate E->F F->G H Wash plate and add biotinylated Detection Antibody. Incubate for 1 hour at RT G->H I Wash plate and add Streptavidin-HRP. Incubate for 30 minutes at RT H->I J Wash plate and add TMB Substrate. Incubate in the dark I->J K Add Stop Solution J->K L Read absorbance at 450 nm using a microplate reader K->L M Generate a standard curve L->M N Calculate cytokine concentrations in samples M->N NFkB_Pathway Aurantio-obtusin's Proposed Mechanism of Action cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_complex IKK-IκB-NF-κB Complex TLR4->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokine_gene Pro-inflammatory Cytokine Genes nucleus->cytokine_gene Binds to DNA cytokines TNF-α, IL-6, IL-1β cytokine_gene->cytokines Upregulates Transcription AO Aurantio-obtusin AO->NFkB_complex Inhibits

References

Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by Aurantio-obtusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of Aurantio-obtusin on the nuclear factor-kappa B (NF-κB) signaling pathway. Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia L., has demonstrated significant anti-inflammatory properties.[1][2] The primary mechanism underlying these effects is the inhibition of the NF-κB signaling cascade.[1][3][4]

The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, the NF-κB p65 subunit is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This allows the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]

Studies have shown that Aurantio-obtusin can effectively suppress the activation of the NF-κB pathway.[1][6] Specifically, it has been observed to inhibit the phosphorylation of IKKα, IKKβ, and IκBα in a dose-dependent manner.[1][6] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory mediators.[1][4] Western blotting is an essential technique to elucidate these molecular mechanisms by quantifying the changes in the phosphorylation status and protein levels of these key signaling molecules.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Aurantio-obtusin on key proteins in the NF-κB pathway in LPS-stimulated RAW264.7 macrophages, as determined by Western blot analysis. The data is presented as relative protein expression normalized to a loading control (β-actin) and is illustrative of typical results.

Table 1: Effect of Aurantio-obtusin on IKKα and IκBα Phosphorylation

Treatment GroupConcentration (µM)Relative p-IKKα/IKKα Expression (Fold Change vs. LPS)Relative p-IκBα/IκBα Expression (Fold Change vs. LPS)
Control (Untreated)-Not ApplicableNot Applicable
LPS (0.2 µg/mL)-1.001.00
Aurantio-obtusin + LPS6.250.850.78
Aurantio-obtusin + LPS12.50.620.55
Aurantio-obtusin + LPS250.410.32
Aurantio-obtusin + LPS500.230.18

Table 2: Effect of Aurantio-obtusin on NF-κB p65 Protein Expression

Treatment GroupConcentration (µM)Relative p65/β-actin Expression (Fold Change vs. LPS)
Control (Untreated)-Not Applicable
LPS (0.2 µg/mL)-1.00
Aurantio-obtusin + LPS6.250.91
Aurantio-obtusin + LPS12.50.75
Aurantio-obtusin + LPS250.58
Aurantio-obtusin + LPS500.40

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway and the general experimental workflow for its analysis using Western blotting.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β) TLR4->IKK_complex Activates p_IKK_complex p-IKK Complex IKK_complex->p_IKK_complex Phosphorylation IkB IκBα p_IKK_complex->IkB Phosphorylates p_IkB p-IκBα Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination NFkB_p65 NF-κB p65 NFkB_p50 p50 NFkB_complex NF-κB Complex NFkB_translocated NF-κB p65/p50 NFkB_complex->NFkB_translocated Nuclear Translocation Aurantio Aurantio-obtusin Aurantio->p_IKK_complex Inhibits DNA DNA NFkB_translocated->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Activates Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed RAW264.7 cells pretreatment Pre-treat with Aurantio-obtusin (6.25-50 µM, 2h) cell_seeding->pretreatment stimulation Stimulate with LPS (0.2 µg/mL, 12-24h) pretreatment->stimulation cell_lysis Lyse cells in RIPA buffer stimulation->cell_lysis quantification Quantify protein concentration (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibodies (p-IKK, p-IκBα, p65, β-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection imaging Image acquisition detection->imaging densitometry Densitometry analysis imaging->densitometry normalization Normalize to loading control densitometry->normalization

References

Aurantio-obtusin: A Promising Therapeutic Agent for Non-alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Aurantio-obtusin (AO), a bioactive anthraquinone (B42736) isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a significant compound of interest in the study of non-alcoholic fatty liver disease (NAFLD).[1] Preclinical studies have demonstrated its potential to mitigate hepatic steatosis, the hallmark of NAFLD, through the modulation of key metabolic signaling pathways. These findings position Aurantio-obtusin as a promising candidate for the development of novel therapeutics for NAFLD and associated metabolic disorders.

This document provides a comprehensive overview of the application of Aurantio-obtusin in NAFLD models, detailing its mechanism of action, experimental protocols, and quantitative data from recent studies.

Mechanism of Action

Aurantio-obtusin primarily exerts its therapeutic effects in NAFLD by activating the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2][3][4][5] Activation of AMPK by Aurantio-obtusin initiates a cascade of downstream events that collectively lead to a reduction in hepatic lipid accumulation.[4]

The key mechanisms include:

  • Promotion of Autophagy and Fatty Acid Oxidation: Activated AMPK enhances autophagy, the cellular process of degrading and recycling damaged organelles and lipid droplets.[2][3][4] Furthermore, it stimulates fatty acid oxidation (FAO) by upregulating the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its target gene, acyl-CoA oxidase 1 (ACOX1).[2][3][4]

  • Inhibition of Lipogenesis: Aurantio-obtusin treatment leads to the suppression of de novo lipogenesis (the synthesis of new fatty acids). This is achieved by inhibiting the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream target, fatty acid synthase (FASN).[4][6]

  • Modulation of Gut Microbiota and Serum Metabolism: Recent studies suggest that Aurantio-obtusin can also favorably alter the gut microbial composition and serum metabolic profiles, which are known to play a role in the pathogenesis of NAFLD.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of Aurantio-obtusin in NAFLD models.

Table 1: In Vivo Effects of Aurantio-obtusin in High-Fat Diet-Induced NAFLD Mice

ParameterControl (HFSW Diet)Aurantio-obtusin (25 mg/kg)Aurantio-obtusin (50 mg/kg)Reference
Serum ALT (U/L) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[4]
Serum AST (U/L) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[4]
Serum Glucose Significantly IncreasedMarkedly ReversedMarkedly Reversed[4]
Liver PPARα Protein Level DecreasedIncreasedIncreased[4]
Liver ACOX1 Protein Level DecreasedIncreasedIncreased[4]
Liver FASN Protein Level IncreasedDecreasedDecreased[4]
Liver Mature SREBP-1 Protein Level IncreasedDecreasedDecreased[4]

HFSW: High-Fat and Glucose-Fructose Water ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase

Table 2: In Vitro Effects of Aurantio-obtusin on Fat-Overloaded Hepatocytes

ParameterControl (OAPA)Aurantio-obtusin (12.5 µM)Aurantio-obtusin (25 µM)Aurantio-obtusin (50 µM)Reference
Intracellular Triglyceride Levels Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[4]
PPARα mRNA Level DecreasedIncreasedIncreasedIncreased[4]
ACOX1 mRNA Level DecreasedIncreasedIncreasedIncreased[4]
FASN mRNA Level IncreasedDecreasedDecreasedDecreased[4]

OAPA: Oleic Acid and Palmitic Acid

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Aurantio-obtusin Action cluster_1 Cellular Signaling Cascade cluster_2 Physiological Outcomes Aurantio_obtusin Aurantio-obtusin AMPK AMPK (Activation) Aurantio_this compound->AMPK Autophagy Autophagy (Promotion) AMPK->Autophagy promotes PPARa PPARα (Upregulation) AMPK->PPARa activates SREBP1c SREBP-1c (Inhibition) AMPK->SREBP1c inhibits Lipid_Accumulation Hepatic Lipid Accumulation (Reduced) Autophagy->Lipid_Accumulation reduces ACOX1 ACOX1 (Upregulation) PPARa->ACOX1 upregulates FASN FASN (Downregulation) SREBP1c->FASN activates FAO Fatty Acid Oxidation (Increased) ACOX1->FAO mediates Lipogenesis Lipogenesis (Decreased) FASN->Lipogenesis mediates FAO->Lipid_Accumulation reduces Lipogenesis->Lipid_Accumulation contributes to NAFLD NAFLD Amelioration Lipid_Accumulation->NAFLD leads to

Caption: Aurantio-obtusin signaling pathway in NAFLD.

cluster_0 In Vivo Model cluster_1 In Vitro Model cluster_2 Downstream Analysis animal_model C57BL/6J Mice diet High-Fat/High-Sugar Diet (e.g., HFSW) animal_model->diet treatment Aurantio-obtusin Administration (Oral Gavage) diet->treatment analysis_in_vivo Sample Collection (Blood, Liver, Adipose Tissue) treatment->analysis_in_vivo biochemistry Serum Biochemistry (ALT, AST, Glucose) analysis_in_vivo->biochemistry histology Liver Histology (H&E, Oil Red O) analysis_in_vivo->histology gene_expression Gene Expression Analysis (qPCR) analysis_in_vivo->gene_expression protein_analysis Protein Expression Analysis (Western Blot) analysis_in_vivo->protein_analysis cell_line Hepatocytes (e.g., HepG2, Primary Hepatocytes) lipid_loading Lipid Loading (Oleic & Palmitic Acid) cell_line->lipid_loading treatment_in_vitro Aurantio-obtusin Treatment lipid_loading->treatment_in_vitro analysis_in_vitro Cell Lysis & Analysis treatment_in_vitro->analysis_in_vitro analysis_in_vitro->gene_expression analysis_in_vitro->protein_analysis

Caption: Experimental workflow for studying Aurantio-obtusin in NAFLD models.

Detailed Experimental Protocols

1. In Vivo NAFLD Mouse Model

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Induction of NAFLD: Mice are fed a high-fat diet (HFD) or a high-fat diet combined with glucose-fructose water (HFSW) for a period of 12-24 weeks to induce obesity and hepatic steatosis.[6]

  • Aurantio-obtusin Administration: Aurantio-obtusin is typically administered via oral gavage at doses ranging from 25 to 50 mg/kg body weight daily for the last 8-16 weeks of the diet regimen.[6]

  • Sample Collection and Analysis:

    • Serum Biochemistry: Blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), glucose, and lipids.[4]

    • Liver Histology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.[4]

    • Gene and Protein Expression: Liver tissue is used for quantitative real-time PCR (qPCR) to measure mRNA levels of key genes (e.g., Ppara, Acox1, Fasn, Srebp1c) and for Western blotting to analyze the protein expression of their corresponding proteins.[4][6]

2. In Vitro Hepatocyte Model of Lipid Accumulation

  • Cell Culture: Human hepatoma cell lines such as HepG2 or primary mouse hepatocytes are cultured under standard conditions.[4][7]

  • Induction of Lipid Accumulation: To mimic the steatotic condition in vitro, cells are treated with a mixture of oleic acid (OA) and palmitic acid (PA) (e.g., 250 µM OA and 500 µM PA) for 24 hours.[4]

  • Aurantio-obtusin Treatment: Cells are co-treated with various concentrations of Aurantio-obtusin (e.g., 12.5, 25, 50 µM) along with the fatty acid mixture.[4]

  • Analysis:

    • Lipid Staining: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining.[7]

    • Triglyceride Assay: Cellular triglyceride content is measured using a commercial assay kit.[4]

    • Gene and Protein Expression: Similar to the in vivo protocol, qPCR and Western blotting are performed to assess the expression of genes and proteins involved in lipid metabolism.[4]

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of Aurantio-obtusin in the management of NAFLD. Its ability to target the central metabolic regulator, AMPK, and subsequently modulate multiple downstream pathways involved in lipid metabolism makes it an attractive candidate for further investigation. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of Aurantio-obtusin, as well as conducting long-term efficacy and safety studies in more advanced preclinical models of NAFLD, including those that exhibit fibrosis and inflammation, to pave the way for potential clinical trials.

References

Application Notes and Protocols for Studying Neuroinflammation with Aurantio-obtusin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) derived from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant anti-inflammatory properties, positioning it as a promising compound for the investigation of neuroinflammatory processes.[1][2] Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases.[3][4] This document provides detailed application notes and experimental protocols for utilizing Aurantio-obtusin as a tool to study and modulate neuroinflammation in a research setting. The primary mechanism of action for Aurantio-obtusin's anti-inflammatory effects involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the inhibition of the NLRP3 inflammasome and reduction of reactive oxygen species (ROS).[1][5][6]

Mechanism of Action

Aurantio-obtusin exerts its anti-inflammatory effects through a multi-targeted approach. In the context of neuroinflammation, which is often characterized by the activation of microglia, the brain's resident immune cells, Aurantio-obtusin has been shown to interfere with pro-inflammatory signaling cascades.[7]

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), microglia activate signaling pathways that lead to the production of inflammatory mediators.[8] Aurantio-obtusin intervenes by inhibiting the phosphorylation of IκB and IKK, which are crucial steps in the activation of the NF-κB pathway.[1][2] This, in turn, prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][2]

Furthermore, Aurantio-obtusin has been noted to influence the MAPK signaling pathway and inhibit the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5][6][9][10] The compound also exhibits antioxidant properties by reducing the levels of reactive oxygen species (ROS), which are known to contribute to neuroinflammatory damage.[6][11][12]

Data Presentation

The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of Aurantio-obtusin.

Table 1: Effect of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

Concentration of Aurantio-obtusin (µM)NO Production (% Inhibition)PGE₂ Production (% Inhibition)TNF-α mRNA Expression (% Inhibition)IL-6 mRNA Expression (% Inhibition)iNOS mRNA Expression (% Inhibition)COX-2 mRNA Expression (% Inhibition)
6.25Significant ReductionSignificant ReductionNot specifiedNot specifiedNot specifiedNot specified
12.5Significant ReductionSignificant ReductionNot specifiedNot specifiedNot specifiedNot specified
25Significant ReductionSignificant Reduction54.54%56.41%92.02%76.95%
50Significant ReductionSignificant ReductionNot specifiedNot specifiedNot specifiedNot specified

Data synthesized from a study on LPS-induced RAW264.7 cells.[1]

Table 2: Effect of Aurantio-obtusin on NF-κB Pathway Proteins in LPS-stimulated RAW264.7 Macrophages

Treatmentp-IκB Expressionp-IKKα Expressionp-IKKβ ExpressionNF-κB p65 (nuclear) Expression
ControlBasal LevelBasal LevelBasal LevelBasal Level
LPS (0.2 µg/mL)Markedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
Aurantio-obtusin (12.5 µM) + LPSDose-dependent DecreaseDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
Aurantio-obtusin (25 µM) + LPSDose-dependent DecreaseDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
Aurantio-obtusin (50 µM) + LPSDose-dependent DecreaseDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease

Data synthesized from a study on LPS-induced RAW264.7 cells.[1]

Experimental Protocols

Protocol 1: In Vitro Model of Neuroinflammation using BV2 Microglial Cells

This protocol describes how to induce an inflammatory response in BV2 microglial cells using LPS and to evaluate the anti-inflammatory effects of Aurantio-obtusin.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Aurantio-obtusin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well and 6-well cell culture plates

  • MTT assay kit

  • Griess Reagent system

  • ELISA kits for TNF-α and IL-6

  • Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[13][14]

  • Cell Viability Assay (MTT):

    • Seed BV2 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL.[14]

    • After 24 hours, treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.[2] Prepare a stock solution of Aurantio-obtusin in DMSO and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add LPS (e.g., 100 ng/mL or 0.5 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[13][14]

    • Perform the MTT assay according to the manufacturer's protocol to determine cell viability.[14]

  • Measurement of Nitric Oxide (NO) Production:

    • Seed BV2 cells in a 96-well plate and treat with Aurantio-obtusin and LPS as described above.

    • After 24 hours, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions.[1]

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Seed BV2 cells in a 6-well plate.

    • Treat the cells with Aurantio-obtusin and LPS.

    • Collect the supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.[1][14]

  • Analysis of Gene Expression (qRT-PCR):

    • Treat BV2 cells in 6-well plates with Aurantio-obtusin and LPS.

    • Extract total RNA from the cells, synthesize cDNA, and perform qRT-PCR to analyze the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. Use a housekeeping gene (e.g., β-actin) for normalization.[1]

  • Analysis of Protein Expression (Western Blotting):

    • Treat BV2 cells in 6-well plates with Aurantio-obtusin and LPS.

    • Prepare cell lysates and perform Western blotting to analyze the protein levels of key signaling molecules such as p-IκB, IκB, p-IKK, IKK, and NF-κB p65 (in both cytoplasmic and nuclear fractions).[1][15]

Protocol 2: Neuron-Microglia Co-culture Model of Neuroinflammation

This protocol provides a more complex in vitro system to study the neuroprotective effects of Aurantio-obtusin in the context of microglia-mediated neuronal damage.[16][17][18]

Materials:

  • Primary cortical neurons (from embryonic rodents) or a neuronal cell line (e.g., SH-SY5Y)

  • BV2 microglial cells

  • Appropriate culture media for neurons and co-culture

  • Reagents for immunocytochemistry (e.g., antibodies against neuronal markers like MAP2 or β-III tubulin, and microglial markers like Iba1)

  • Reagents for assessing neuronal viability (e.g., LDH assay kit, or live/dead staining)

Procedure:

  • Establish Neuronal Culture: Plate primary neurons or a neuronal cell line at an appropriate density.

  • Co-culture Setup: After neuronal cultures are established (typically after several days for primary neurons), add BV2 cells to the neuronal cultures at a specific ratio (e.g., 1:5 microglia to neurons).[17]

  • Treatment:

    • Allow the co-culture to stabilize for 24 hours.

    • Pre-treat the co-cultures with different concentrations of Aurantio-obtusin for 2 hours.

    • Induce neuroinflammation by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium.[17][18]

  • Assessment of Neuroprotection:

    • After 24-48 hours of treatment, assess neuronal viability using methods like LDH assay in the supernatant or by immunocytochemistry for neuronal markers.

    • Quantify the number of surviving neurons or the extent of neurite damage.

  • Analysis of Microglial Activation:

    • Analyze the supernatant for inflammatory mediators (NO, TNF-α, IL-6) as described in Protocol 1.

    • Perform immunocytochemistry to observe morphological changes in microglia (e.g., from a ramified to an amoeboid shape) using an Iba1 antibody.

Visualizations

Signaling Pathways

Aurantio_Obtusin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS LPS->ROS Induces IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Aurantio Aurantio-obtusin Aurantio->IKK Inhibits Aurantio->ROS Reduces DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Aurantio_Obtusin_NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) cluster_output Inflammatory Output LPS LPS NFkB NF-κB Activation LPS->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp pro_IL1B_node pro-IL-1β NLRP3 NLRP3 DAMPs DAMPs/PAMPs DAMPs->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1B IL-1β Casp1->IL1B Cleavage Aurantio Aurantio-obtusin Aurantio->Inflammasome Inhibits

Caption: Aurantio-obtusin inhibits the NLRP3 inflammasome.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Culture 1. Culture BV2 Microglia or Neuron-Microglia Co-culture Pretreat 2. Pre-treat with Aurantio-obtusin Culture->Pretreat Induce 3. Induce Inflammation (e.g., LPS) Pretreat->Induce Analysis 4. Analysis of Inflammatory Response and/or Neuroprotection Induce->Analysis NO NO Production (Griess Assay) Analysis->NO Cytokines Cytokine Levels (ELISA) Analysis->Cytokines Gene_Exp Gene Expression (qRT-PCR) Analysis->Gene_Exp Protein_Exp Protein Expression (Western Blot) Analysis->Protein_Exp Neuro_Viability Neuronal Viability (LDH, ICC) Analysis->Neuro_Viability

Caption: General workflow for studying Aurantio-obtusin.

References

Application of Aurantio-obtusin in Alzheimer's Disease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a promising candidate for investigation in the context of Alzheimer's disease (AD). Its multifaceted pharmacological profile, encompassing neuroprotective, anti-inflammatory, and antioxidant properties, suggests its potential to target several key pathological pathways implicated in AD. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of Aurantio-obtusin for Alzheimer's disease. While direct evidence of its effects on amyloid-beta (Aβ) aggregation and tau hyperphosphorylation is still forthcoming, its known bioactivities provide a strong rationale for further investigation.

Mechanism of Action Overview

Aurantio-obtusin is believed to exert its neuroprotective effects through the modulation of multiple signaling pathways. Key reported mechanisms include the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), antagonism of the vasopressin V1A receptor, and suppression of neuroinflammatory pathways.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the bioactivity of Aurantio-obtusin relevant to Alzheimer's disease research.

Target Enzyme/ReceptorAssay TypeIC50 ValueSource
BACE1In vitro enzymatic assay50.9-190 µg/mL[1]
Vasopressin V1A ReceptorG protein-coupled receptor antagonism assay67.70 ± 2.41 µM[2]
Biological EffectCell Line/ModelQuantitative MeasurementConcentrationSource
Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSignificant reduction in NO levels6.25–50 µM[3]
NeuroprotectionTransient forebrain ischemia mouse modelSignificant reduction in neuronal damage10 mg/kg (p.o.)[2][4]

Signaling Pathways and Experimental Workflows

Aurantio_obtusin_AD_Pathway cluster_upstream Upstream Triggers in AD cluster_aurantio Aurantio-obtusin cluster_downstream Potential Therapeutic Effects Abeta Aβ Aggregation Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Tau Tau Hyperphosphorylation Tau->Neuroinflammation Oxidative_Stress Oxidative Stress Oxidative_Stress->Abeta Oxidative_Stress->Tau Neuroinflammation->Oxidative_Stress AO Aurantio-obtusin BACE1_inhibition BACE1 Inhibition AO->BACE1_inhibition Inhibits V1AR_antagonism V1A Receptor Antagonism AO->V1AR_antagonism Antagonizes NFkB_inhibition NF-κB Inhibition AO->NFkB_inhibition Inhibits Antioxidant Antioxidant Effects AO->Antioxidant Promotes BACE1_inhibition->Abeta Reduces Production Neuroprotection Neuroprotection V1AR_antagonism->Neuroprotection NFkB_inhibition->Neuroinflammation Reduces Antioxidant->Oxidative_Stress Reduces Cognitive_improvement Cognitive Improvement Neuroprotection->Cognitive_improvement

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Abeta_assay Aβ Aggregation Assay (Thioflavin T) AD_model Alzheimer's Disease Animal Model Abeta_assay->AD_model Tau_assay Tau Phosphorylation Assay (Western Blot) Tau_assay->AD_model BACE1_assay BACE1 Activity Assay (FRET) BACE1_assay->AD_model Neuroinflammation_assay Neuroinflammation Assay (Microglia NO/Cytokine Release) Neuroinflammation_assay->AD_model Antioxidant_assay Antioxidant Assay (Neuronal ROS) Antioxidant_assay->AD_model Behavioral Behavioral Tests (e.g., Morris Water Maze) AD_model->Behavioral Histology Brain Histopathology (Plaques & Tangles) AD_model->Histology Biochemistry Biochemical Analysis (Aβ & p-Tau levels) AD_model->Biochemistry Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->Abeta_assay Aurantio_this compound->Tau_assay Aurantio_this compound->BACE1_assay Aurantio_this compound->Neuroinflammation_assay Aurantio_this compound->Antioxidant_assay

Experimental Protocols

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)

This protocol is designed to assess the direct effect of Aurantio-obtusin on the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Aurantio-obtusin

  • DMSO (for dissolving compounds)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ(1-42) Monomers: Dissolve Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the resulting peptide film at -80°C. For the assay, reconstitute the peptide film in DMSO to a stock concentration of 5 mM and then dilute to the final working concentration in PBS.

  • Preparation of Reagents:

    • Prepare a 2 mM stock solution of ThT in PBS.

    • Prepare a stock solution of Aurantio-obtusin in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the diluted Aurantio-obtusin or vehicle control (DMSO).

    • Add 80 µL of Aβ(1-42) solution (final concentration, e.g., 10 µM).

    • Add 10 µL of ThT solution (final concentration, e.g., 20 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against time for each concentration of Aurantio-obtusin. Calculate the percentage of inhibition of Aβ aggregation compared to the vehicle control. Determine the IC50 value if a dose-dependent inhibition is observed.

Tau Phosphorylation Assay (Western Blot)

This protocol details the assessment of Aurantio-obtusin's effect on tau phosphorylation in a neuronal cell model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Aurantio-obtusin

  • Aβ oligomers or other inducers of tau hyperphosphorylation (e.g., okadaic acid)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of Aurantio-obtusin for a specified time (e.g., 2 hours).

    • Induce tau hyperphosphorylation by adding Aβ oligomers or another stimulus and incubate for the desired period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total-tau signal and then to the loading control. Compare the levels of phosphorylated tau in Aurantio-obtusin-treated cells to the control cells.

BACE1 Activity Assay (FRET-based)

This protocol allows for the measurement of the inhibitory effect of Aurantio-obtusin on BACE1 enzymatic activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Aurantio-obtusin

  • BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the assay buffer.

    • Prepare a dilution series of Aurantio-obtusin and the positive control inhibitor.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer, Aurantio-obtusin/inhibitor/vehicle, and the BACE1 FRET substrate.

    • Initiate the reaction by adding the diluted BACE1 enzyme.

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) or as an endpoint measurement after a fixed incubation time at 37°C. Use the appropriate excitation and emission wavelengths for the specific FRET substrate.

  • Data Analysis: Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint. Determine the percentage of BACE1 inhibition for each concentration of Aurantio-obtusin and calculate the IC50 value.

Neuroinflammation Assay (Nitric Oxide Production in Microglia)

This protocol assesses the anti-inflammatory potential of Aurantio-obtusin by measuring its effect on nitric oxide (NO) production in activated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2 or primary microglia)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Aurantio-obtusin

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate microglial cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of Aurantio-obtusin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite (B80452) Measurement:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production by Aurantio-obtusin and determine the IC50 value if applicable.

Antioxidant Assay (Intracellular ROS Measurement in Neurons)

This protocol evaluates the antioxidant capacity of Aurantio-obtusin by measuring its ability to reduce reactive oxygen species (ROS) in neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An oxidizing agent (e.g., H₂O₂)

  • Aurantio-obtusin

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of Aurantio-obtusin for a specified time.

  • ROS Induction and Staining:

    • Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Induce oxidative stress by adding an oxidizing agent like H₂O₂.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Quantify the fluorescence intensity and calculate the percentage of ROS reduction in cells treated with Aurantio-obtusin compared to the control group.

Conclusion and Future Directions

Aurantio-obtusin presents a compelling profile for further investigation as a potential therapeutic agent for Alzheimer's disease. Its demonstrated activities as a BACE1 inhibitor, V1A receptor antagonist, and an anti-inflammatory and antioxidant agent provide a solid foundation for its exploration in AD models. The provided protocols offer a comprehensive framework for researchers to systematically evaluate the efficacy of Aurantio-obtusin.

Crucially, future research should focus on directly assessing the impact of Aurantio-obtusin on Aβ aggregation and tau pathology using the described assays. Furthermore, in vivo studies utilizing transgenic AD animal models are essential to validate the in vitro findings and to evaluate the effects of Aurantio-obtusin on cognitive function and AD-related neuropathology. Such studies will be instrumental in determining the true therapeutic potential of this natural compound in the fight against Alzheimer's disease.

References

Troubleshooting & Optimization

Technical Support Center: Aurantio-obtusin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Aurantio-obtusin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Aurantio-obtusin and why is its solubility a challenge?

A1: Aurantio-obtusin is a lipophilic anthraquinone (B42736) compound naturally found in the seeds of Cassia obtusifolia and Cassia tora.[1][2] Like many anthraquinones, it is a hydrophobic molecule, which results in poor aqueous solubility, making it challenging to prepare formulations at concentrations suitable for in vivo administration.[3]

Q2: What is the recommended starting solvent for dissolving Aurantio-obtusin?

A2: For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent.[3][4] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted with other vehicles for the final in vivo formulation.[5]

Q3: My Aurantio-obtusin precipitates when I dilute the DMSO stock solution into an aqueous vehicle for my in vivo study. What can I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

  • Use a Co-solvent System: Incorporating additional water-miscible organic solvents and surfactants can help maintain solubility.

  • Utilize Cyclodextrins: These cyclic oligosaccharides can encapsulate Aurantio-obtusin, forming inclusion complexes that are more water-soluble.

  • Prepare a Suspension: For oral administration, preparing a uniform suspension is a viable and frequently used method.

Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q4: Are there any known toxicities associated with higher doses of Aurantio-obtusin in vivo?

A4: Yes, it has been reported that medium (40 mg/kg) and high (200 mg/kg) oral doses of Aurantio-obtusin may cause liver damage in rats.[1] It is crucial to conduct dose-response and toxicity studies to determine a safe and effective dose for your specific animal model and research question.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Compound precipitates in DMSO stock solution. The concentration exceeds the solubility limit in DMSO.Gently warm the solution and use a sonicator bath to aid dissolution. If precipitation persists, prepare a more dilute stock solution. Note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[3]
Precipitation occurs upon dilution for in vivo formulation. The aqueous nature of the final vehicle causes the hydrophobic compound to fall out of solution.1. Try preparing a co-solvent formulation (Protocol 1). 2. Attempt to form a cyclodextrin (B1172386) complex (Protocol 2). 3. For oral administration, prepare a suspension using a suspending agent like CMC-Na (Protocol 3).
Inconsistent results in in vivo studies. Incomplete dissolution or precipitation of the compound in the dosing vehicle, leading to inaccurate dosing.Ensure the formulation is homogenous before each administration. For suspensions, continuous stirring is recommended. Prepare fresh formulations for each experiment to avoid potential degradation or aggregation over time.
Vehicle control group shows adverse effects. The concentration of the organic solvent(s) (e.g., DMSO) is too high for the animal model.Determine the maximum tolerated solvent concentration for your specific animal model and route of administration. Reduce the final solvent concentration in your formulations. Always include a vehicle control group in your experiments.

Quantitative Solubility Data

The following table summarizes the known solubility of Aurantio-obtusin in various solvents.

Solvent/VehicleConcentrationNotes
Dimethyl Sulfoxide (DMSO) 66 mg/mL (199.82 mM)[3]Solubility can be affected by the presence of moisture in DMSO.[3]
≥33 mg/mL[4]
Water Insoluble[3]
Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.08 mg/mL (6.30 mM)[5]This formulation results in a clear solution.[5]
0.5% Carboxymethylcellulose Sodium (CMC-Na) ≥ 5 mg/mL[3]Forms a homogeneous suspension suitable for oral administration.[3]

Experimental Protocols

Protocol 1: Co-Solvent Formulation for a Clear Solution

This protocol is adapted from a method for preparing a clear solution of Aurantio-obtusin.[5]

Materials:

  • Aurantio-obtusin powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of Aurantio-obtusin in DMSO. For example, prepare a 20.8 mg/mL stock solution.

  • To prepare 1 mL of the final formulation, add the solvents sequentially in the following order: a. To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL Aurantio-obtusin in DMSO stock solution. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture. Mix thoroughly. c. Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is formed.

  • This final formulation will have an Aurantio-obtusin concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Cyclodextrin-Based Formulation

This protocol is a general method for improving the solubility of poorly water-soluble anthraquinones using cyclodextrins.

Materials:

  • Aurantio-obtusin powder

  • DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) cyclodextrin solution by dissolving 200 mg of SBE-β-CD or HP-β-CD in 1 mL of saline.

  • Prepare a concentrated primary stock of Aurantio-obtusin in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of the 20% cyclodextrin solution.

  • Mix thoroughly. Use an ultrasonic bath to aid in the formation of the complex. The result is often a clear solution or a fine suspension.

  • This final formulation will have an Aurantio-obtusin concentration of 2.5 mg/mL in a vehicle of 10% DMSO and 18% cyclodextrin in saline.

Protocol 3: Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Administration

This protocol is based on a reported method for oral administration of Aurantio-obtusin in rats.[6]

Materials:

  • Aurantio-obtusin powder

  • Sodium Carboxymethyl Cellulose (CMC-Na), low or medium viscosity grade

  • Purified Water or 0.9% Saline

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the 0.5% CMC-Na vehicle: a. Determine the required volume (e.g., 100 mL). b. Weigh out 0.5 g of CMC-Na powder. c. Place approximately 80% of the total required volume of water or saline into a beaker on a magnetic stirrer. d. Create a vortex and slowly sprinkle the CMC-Na powder into the center to avoid clumping. e. Continue stirring until the CMC-Na is fully dissolved. Bring the solution to the final volume.

  • Prepare the Aurantio-obtusin suspension: a. Weigh the desired amount of Aurantio-obtusin. b. Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. c. Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing. d. For improved homogeneity, sonicate the suspension for 5-10 minutes. e. Keep the suspension stirring continuously on a magnetic stir plate until and during administration to maintain uniformity.

Visualizations

experimental_workflow start Start: Need to dissolve Aurantio-obtusin for in vivo study stock Prepare concentrated stock in 100% DMSO (e.g., 33-66 mg/mL) start->stock precip_check Precipitation upon dilution into aqueous vehicle? stock->precip_check cosolvent Try Co-Solvent System (Protocol 1) precip_check->cosolvent Yes cyclodextrin Try Cyclodextrin Complexation (Protocol 2) precip_check->cyclodextrin Yes suspension Prepare CMC-Na Suspension (for oral administration) (Protocol 3) precip_check->suspension Yes success Success: Proceed with experiment (with vehicle control) precip_check->success No cosolvent->success cyclodextrin->success suspension->success

Caption: Decision workflow for solubilizing Aurantio-obtusin.

signaling_pathway cluster_inflammation Inflammatory Response cluster_vasodilation Vasodilation LPS LPS IKK IKK LPS->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes promotes transcription PI3K PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->IKK inhibits Aurantio_this compound->PI3K activates

Caption: Known signaling pathways modulated by Aurantio-obtusin.[7][8]

References

Technical Support Center: Aurantio-obtusin Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity of high-dose Aurantio-obtusin (AO). The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is Aurantio-obtusin and what are its known biological activities?

Aurantio-obtusin (AO) is a major anthraquinone (B42736) compound derived from the seeds of Cassia obtusifolia or Cassia tora.[1][2][3] Traditionally, Cassia seeds have been used in herbal remedies for functions such as improving vision, acting as a laxative, and lowering blood pressure.[2] Modern pharmacological studies have identified AO as a bioactive compound with a range of effects, including anti-hyperlipidemic, antioxidant, anti-inflammatory, neuroprotective, and anti-allergic properties.[4][5] It is often investigated for its potential therapeutic role in obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3]

Q2: Is there evidence that high doses of Aurantio-obtusin can be hepatotoxic?

Yes, multiple studies have demonstrated that medium to high doses of Aurantio-obtusin can induce liver injury.[6][7] Like other anthraquinones, AO has been shown to have hepatic and renal toxicity.[6] In vivo studies in rats have shown that oral administration of AO at doses of 40 mg/kg and 200 mg/kg can cause liver damage, while a low dose of 4 mg/kg showed no significant liver injury.[6][7] The hepatotoxicity appears to be dose-dependent.[7]

Q3: What are the key biochemical and physiological indicators of AO-induced liver injury observed in animal models?

In rodent models, AO-induced hepatotoxicity is characterized by several key indicators:

  • Elevated Liver Enzymes: Significant increases in serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).[7]

  • Changes in Blood Proteins: Decreased levels of total protein (TP) and albumin (ALB).[7]

  • Increased Liver Organ Coefficient: An increase in the ratio of liver weight to body weight.[7]

  • Histopathological Changes: Liver tissue analysis reveals signs of injury, such as hepatocyte necrosis and inflammatory infiltration.[8]

  • Inflammatory Markers: Upregulated mRNA expression of pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in the liver.[8]

Quantitative Data on Hepatotoxicity

The following table summarizes the dose-dependent hepatotoxic effects of Aurantio-obtusin observed in a 28-day oral administration study in male Sprague-Dawley rats.[7]

ParameterControl Group (0.5% CMC-Na)Low Dose (4 mg/kg)Medium Dose (40 mg/kg)High Dose (200 mg/kg)
Animal Model Male Sprague-Dawley RatsMale Sprague-Dawley RatsMale Sprague-Dawley RatsMale Sprague-Dawley Rats
Duration 28 Days28 Days28 Days28 Days
ALT (Alanine Transaminase) BaselineNo Significant ChangeIncreased Significantly Increased
AST (Aspartate Transaminase) BaselineNo Significant ChangeIncreased Significantly Increased
ALP (Alkaline Phosphatase) BaselineNo Significant ChangeIncreased Significantly Increased
Liver Organ Coefficient BaselineNo Significant DifferenceIncreased (p < 0.05)Significantly Increased (p < 0.001)
Overall Finding No Liver InjuryNo Significant Liver InjuryObvious Liver Injury Obvious Liver Injury

Data summarized from a study investigating the hepatotoxicity of Aurantio-obtusin in rats.[7]

Troubleshooting and Experimental Guidance

Q4: I am planning an in vivo study on AO. What is a standard protocol to assess its potential hepatotoxicity?

A typical experimental protocol to evaluate the hepatotoxicity of Aurantio-obtusin in a rodent model is detailed below. This methodology is based on protocols described in the literature.[7]

Experimental Protocol: Rodent Hepatotoxicity Study
  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Grouping: Randomly divide animals into at least four groups: a vehicle control group and three dose groups (e.g., low, medium, high). A common vehicle is a 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) aqueous solution.[7]

    • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week before the experiment.

  • Dosing and Administration:

    • Route: Oral gavage is a common route of administration.

    • Dosage Levels: Based on existing literature, suggested doses are 4 mg/kg (low), 40 mg/kg (medium), and 200 mg/kg (high).[7]

    • Duration: Administer the compound daily for a period of 28 days to assess sub-chronic toxicity.[7]

    • Monitoring: Record body weight and general health status regularly.

  • Sample Collection and Analysis (Day 29):

    • Blood Collection: Collect blood samples via cardiac puncture or other appropriate methods for biochemical analysis. Separate serum for analysis.

    • Organ Collection: Euthanize the animals and perform a necropsy. Weigh the liver to calculate the liver organ coefficient (Liver Weight / Body Weight × 100%).[7]

    • Tissue Preservation: Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination. Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot, qRT-PCR).

  • Endpoint Measurements:

    • Serum Biochemistry: Analyze serum for levels of ALT, AST, ALP, Total Protein (TP), and Albumin (ALB) using standard biochemical assay kits.[7]

    • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of cellular necrosis, inflammation, and other pathological changes.

    • Metabolomics (Optional): Perform serum metabolomics to identify potential biomarkers and affected metabolic pathways, such as those involving bile acids, fatty acids, and amino acids.[7]

Q5: What are the primary molecular mechanisms and signaling pathways implicated in Aurantio-obtusin hepatotoxicity?

Research suggests that high-dose AO induces hepatotoxicity primarily through mechanisms involving inflammation and oxidative stress.[8] The activation of the NLRP3 inflammasome signaling pathway is a key event.[6][8] This process is triggered by an increase in reactive oxygen species (ROS) production and the inhibition of the NF-κB signaling pathway.[8] The sustained activation of stress-related kinases like c-Jun N-terminal kinase (JNK) is also a common feature in drug-induced liver injury and can lead to mitochondrial dysfunction and cell death.[9][10][11]

Potential Signaling Pathway for AO-Induced Hepatotoxicity cluster_triggers Cellular Triggers cluster_inflammasome Inflammasome Activation AO High-Dose Aurantio-obtusin KCNN4 ↑ KCNN4 AO->KCNN4 ROS ↑ Reactive Oxygen Species (ROS) AO->ROS NFkB ↓ NF-κB Inhibition AO->NFkB NLRP3 NLRP3 Inflammasome Activation KCNN4->NLRP3 ROS->NLRP3 NFkB->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Hepatotoxicity Hepatocyte Injury, Necrosis & Inflammation Cytokines->Hepatotoxicity

Caption: Signaling cascade in Aurantio-obtusin hepatotoxicity.[8]

Q6: How should I structure my research workflow to investigate a compound like Aurantio-obtusin for potential hepatotoxicity?

A structured, multi-phase approach is recommended to move from initial screening to mechanistic understanding. This ensures a thorough evaluation while conserving resources.

Workflow for Hepatotoxicity Assessment cluster_1 Phase 1: In Vitro Screening cluster_2 Phase 2: In Vivo Confirmation cluster_3 Phase 3: Mechanistic Investigation A1 Cell Culture (e.g., HepG2, Primary Hepatocytes) A2 Cytotoxicity Assays (MTT, LDH) A1->A2 A3 Dose-Response Curve Generation A2->A3 B2 Dose-Range Finding Study A3->B2 Inform In Vivo Dosing B1 Animal Model Selection (e.g., Rats, Mice) B1->B2 B3 Sub-chronic Toxicity Study (e.g., 28 Days) B2->B3 B4 Endpoint Analysis: - Serum Biochemistry (ALT, AST) - Histopathology (H&E) B3->B4 C1 Identify Dysregulated Pathways (Transcriptomics, Metabolomics) B4->C1 Confirm Toxicity & Guide Mechanistic Study C2 Protein Expression Analysis (Western Blot for NLRP3, Caspase-1) C1->C2 C3 Oxidative Stress Measurement (ROS, GSH/GSSG Ratio) C1->C3 C4 Inflammatory Marker Quantification (ELISA/qRT-PCR for IL-6, TNF-α) C1->C4

References

Aurantio-obtusin Nephrotoxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Aurantio-obtusin (AO) and its potential nephrotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence for Aurantio-obtusin's nephrotoxicity?

Aurantio-obtusin, a major anthraquinone (B42736) compound from Cassiae semen, has demonstrated nephrotoxic effects in in-vitro studies.[1][2][3] Research on human renal glomerular endothelial cells (HRGECs) shows that AO can induce cellular damage, reduce cell viability, and compromise cell membrane integrity in a dose-dependent manner.[1][2][4]

Q2: What are the known mechanisms of Aurantio-obtusin induced nephrotoxicity?

The primary mechanism of AO-induced nephrotoxicity appears to be the induction of an inflammatory response in renal cells.[2][4] Exposure to AO leads to increased secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), transforming growth factor-beta 1 (TGF-β1), and monocyte chemoattractant protein-1 (MCP-1).[1][3][4] This is accompanied by damage to the cell membrane, as indicated by increased lactate (B86563) dehydrogenase (LDH) leakage.[1][2][4]

Q3: Are there conflicting findings on the effects of Aurantio-obtusin on kidney cells?

Yes, some studies have reported a potential protective role for Aurantio-obtusin in the context of acute kidney injury (AKI). In a sepsis-induced AKI model using lipopolysaccharide (LPS)-stimulated human renal proximal tubular epithelial cells (HK-2), AO was found to alleviate injury by suppressing inflammatory responses through the inhibition of the NF-κB signaling pathway.[5][6][7][8][9] This suggests that the effect of AO may be context-dependent, potentially exerting different effects on healthy versus inflamed or damaged renal cells.

Q4: My cells are showing higher-than-expected toxicity at low concentrations of Aurantio-obtusin. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different renal cell lines may exhibit varying sensitivities to AO. The provided data primarily uses Human Renal Glomerular Endothelial Cells (HRGECs) and HK-2 cells. Verify the reported sensitivity of your chosen cell line.

  • Compound Purity: Impurities in the Aurantio-obtusin sample could contribute to unexpected toxicity. Ensure you are using a high-purity compound.

  • Solvent Effects: The solvent used to dissolve AO (e.g., DMSO) could have cytotoxic effects. Always include a vehicle control in your experiments to account for this.

  • Culture Conditions: Suboptimal cell culture conditions can sensitize cells to chemical insults. Ensure your cells are healthy and not stressed before beginning the experiment.

Q5: I am not observing the expected increase in inflammatory cytokines after AO treatment. What should I check?

  • Time Course: The expression and secretion of cytokines are time-dependent. You may need to perform a time-course experiment to identify the optimal time point for measuring cytokine levels after AO treatment.

  • Assay Sensitivity: Ensure that your ELISA or other cytokine detection assay is sensitive enough to detect the expected changes. Check the expiration dates and proper storage of your assay reagents.

  • Cell Density: The number of cells plated can influence the concentration of secreted cytokines. Ensure consistent cell seeding density across experiments.

  • Concentration Range: It's possible the concentrations of AO you are using are not within the optimal range to induce a measurable inflammatory response in your specific cell model. Consider testing a broader range of concentrations.

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results
Issue Possible Cause Troubleshooting Step
Lower than expected cell viability in control group Cell culture contamination; Poor cell health; Reagent issue.Check for contamination (mycoplasma, bacteria, fungi). Use fresh media and reagents. Ensure cells are not over-confluent.
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a repeater pipette for cell seeding and reagent addition. Avoid using the outermost wells of the plate.
No dose-dependent decrease in viability AO concentration range is too low; Assay incubation time is too short; Cell line is resistant.Test a wider and higher range of AO concentrations. Increase the incubation time with the viability reagent (e.g., CCK-8). Consider using a different, more sensitive cell line.
Guide 2: Inconsistent LDH Assay Results
Issue Possible Cause Troubleshooting Step
High background LDH in media Serum in the culture media can contain LDH.Use serum-free media during the AO treatment period if possible, or use a low-serum media and subtract the background from all readings.
Sample collection and handling Cell lysis during sample collection can artificially increase LDH readings.Centrifuge samples gently to pellet any detached cells before collecting the supernatant for the assay. Avoid vigorous pipetting.
Assay interference The compound itself may interfere with the LDH assay components.Run a control with AO in cell-free media to check for any direct interference with the assay.

Quantitative Data Summary

Table 1: Effect of Aurantio-obtusin on the Viability of Human Renal Glomerular Endothelial Cells (HRGECs)

AO Concentration (µM)Cell Viability (%)
0100
12.5Gradual Decrease
25Gradual Decrease
50Significantly Lower than Control
100Dose-dependent Decrease
200Dose-dependent Decrease

Data adapted from a study on HRGECs treated for 48 hours.[2][4]

Table 2: Effect of Aurantio-obtusin on LDH Leakage and Cytokine Secretion in HRGECs

AO Concentration (µM)LDH LeakageIL-6 SecretionTNF-α SecretionTGF-β1 SecretionMCP-1 Secretion
50IncreasedIncreasedIncreasedIncreasedIncreased
100IncreasedIncreasedIncreasedIncreasedIncreased
200IncreasedDecreased*IncreasedIncreasedIncreased

A decrease in IL-6 at high AO concentrations may be due to strong cytotoxic effects.[2][4]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed Human Renal Glomerular Endothelial Cells (HRGECs) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Aurantio-obtusin (e.g., 0, 12.5, 25, 50, 100, and 200 µM) for 48 hours.[2][4] Include a vehicle control (e.g., DMSO).

  • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: LDH Leakage Assay
  • Cell Culture and Treatment: Culture HRGECs and treat with Aurantio-obtusin as described in the cell viability protocol.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Assay: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the assay reagents according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculation: Determine LDH leakage relative to a positive control (cells lysed to achieve maximum LDH release).

Protocol 3: Cytokine Measurement (ELISA)
  • Sample Preparation: Collect the cell culture supernatant after Aurantio-obtusin treatment.

  • ELISA: Use commercial enzyme-linked immunosorbent assay (ELISA) kits for IL-6, TNF-α, TGF-β1, and MCP-1.

  • Procedure: Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.

  • Measurement: Measure the absorbance at the specified wavelength.

  • Quantification: Determine the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Visualizations

G cluster_0 Aurantio-obtusin Exposure cluster_1 Cellular Effects on Renal Cells cluster_2 Biomarker Release AO Aurantio-obtusin MembraneDamage Cell Membrane Damage AO->MembraneDamage Inflammation Inflammatory Response AO->Inflammation CellViability Decreased Cell Viability AO->CellViability LDH LDH Leakage MembraneDamage->LDH Cytokines IL-6, TNF-α, TGF-β1, MCP-1 Secretion Inflammation->Cytokines

Caption: Proposed mechanism of Aurantio-obtusin induced nephrotoxicity.

G cluster_0 Experimental Workflow Start Start Experiment CellCulture Culture Renal Cells (e.g., HRGECs) Start->CellCulture Treatment Treat with Aurantio-obtusin (various concentrations) CellCulture->Treatment Incubation Incubate for a Defined Period (e.g., 48h) Treatment->Incubation CollectSupernatant Collect Supernatant Incubation->CollectSupernatant CellViability Cell Viability Assay (CCK-8) Incubation->CellViability Remaining Cells Assays Perform Assays CollectSupernatant->Assays LDH_Assay LDH Leakage Assay Assays->LDH_Assay ELISA Cytokine Measurement (ELISA) Assays->ELISA DataAnalysis Data Analysis CellViability->DataAnalysis LDH_Assay->DataAnalysis ELISA->DataAnalysis

Caption: General workflow for in-vitro nephrotoxicity assessment of Aurantio-obtusin.

G cluster_0 NF-κB Signaling Pathway in Sepsis-Induced AKI LPS LPS (Sepsis Model) IKK IKKβ Phosphorylation LPS->IKK stimulates IkappaB IκBα Phosphorylation IKK->IkappaB phosphorylates NFkB_Activation NF-κB p65 Activation IkappaB->NFkB_Activation leads to Inflammatory_Cytokines Pro-inflammatory Cytokines (MCP-1, IL-6, TNF-α, IL-1β) NFkB_Activation->Inflammatory_Cytokines induces AO Aurantio-obtusin AO->IKK inhibits AO->IkappaB inhibits AO->NFkB_Activation inhibits

Caption: Inhibitory effect of Aurantio-obtusin on the NF-κB pathway in AKI.

References

Optimizing Aurantio-obtusin dosage for anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the dosage of Aurantio-obtusin for its anti-inflammatory effects.

Frequently Asked Questions (FAQs)

Q1: What is Aurantio-obtusin and what is its primary anti-inflammatory mechanism?

A1: Aurantio-obtusin (AO) is an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia L. and Cassia tora L.[1] Its primary anti-inflammatory effect is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] By blocking this pathway, Aurantio-obtusin suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[2][4]

Q2: What is a typical starting concentration range for in vitro experiments?

A2: For in vitro studies using macrophage cell lines like RAW 264.7 or human kidney cells (HK-2), a common starting concentration range for Aurantio-obtusin is between 6.25 µM and 50 µM.[2][4] It is crucial to first perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.[5][6]

Q3: Has Aurantio-obtusin shown efficacy in in vivo models?

A3: Yes, Aurantio-obtusin has demonstrated anti-inflammatory effects in animal models. For instance, in a mouse model of sepsis-induced acute kidney injury, AO administration significantly ameliorated renal injury and reduced serum levels of inflammatory cytokines.[7] It has also been shown to mitigate airway inflammation in a guinea pig model of allergic asthma.[8]

Q4: What inflammatory stimulant is typically used with Aurantio-obtusin in in vitro models?

A4: Lipopolysaccharide (LPS) is the most common stimulant used to induce an inflammatory response in in vitro models, particularly with macrophage cell lines like RAW 264.7.[2][9] Typical concentrations of LPS used are between 0.2 µg/mL and 1 µg/mL.[5][9]

Troubleshooting Guide

Problem/Issue Potential Cause(s) Recommended Solution(s)
No observed anti-inflammatory effect (e.g., no reduction in NO, TNF-α). 1. Aurantio-obtusin concentration is too low.2. Purity of the Aurantio-obtusin compound is insufficient.3. The inflammatory stimulant (e.g., LPS) was not potent enough or used at a suboptimal concentration.4. Incorrect incubation times for pre-treatment or stimulation.1. Perform a dose-response experiment with a wider concentration range (e.g., 5 µM to 100 µM), ensuring you stay below the cytotoxic threshold.2. Verify the purity of your compound (>97% is recommended).[7]3. Confirm the activity of your LPS stock. Titrate the LPS concentration to ensure a robust inflammatory response in your positive control.4. Optimize incubation times. A common pre-treatment time with Aurantio-obtusin is 1-2 hours before adding LPS for 12-24 hours.[5]
High cell death or cytotoxicity observed. 1. Aurantio-obtusin concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. The combination of the compound and the inflammatory stimulant is overly toxic.1. ALWAYS perform a cytotoxicity assay (e.g., MTT, CCK-8) first to establish the maximum non-toxic concentration. Studies show cytotoxicity can occur at concentrations of 100 µM or higher in some cell lines.[5][10]2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle control.3. Assess cytotoxicity of Aurantio-obtusin in the presence of the inflammatory stimulant.[11]
Inconsistent or highly variable results between experiments. 1. Inconsistent cell seeding density.2. Variability in reagent preparation (e.g., Aurantio-obtusin dilutions, LPS concentration).3. Cell passage number is too high, leading to altered cell responses.1. Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.2. Prepare fresh dilutions of Aurantio-obtusin and LPS for each experiment from a validated stock solution.3. Use cells within a consistent and low passage number range for all experiments.

Data Presentation: Effective Dosages

The following table summarizes effective concentrations and dosages of Aurantio-obtusin from various studies.

Model SystemStimulant (if any)Effective Dosage/ConcentrationKey Anti-Inflammatory Findings
RAW 264.7 MacrophagesLPS (0.2 µg/mL)12.5 - 50 µMDose-dependent suppression of NO, PGE₂, TNF-α, and IL-6 production. Inhibition of NF-κB activation.[1][2]
HK-2 Human Kidney CellsLPS (1 µg/mL)10 - 50 µMDose-dependent reduction in the mRNA levels of MCP-1, IL-6, TNF-α, and IL-1β.[4][7]
Guinea Pig ModelOvalbumin10, 20, 40 mg/kgSignificantly reduced serum OVA-sIgE and ICAM-1. Suppressed IL-8, TNF-α, and IL-6 in bronchial lavage.[8]
Mouse Model (Sepsis)Cecal Ligation and Puncture20 mg/kgAmeliorated renal injury and reduced serum levels of inflammatory cytokines.[6][7]

Visualizations and Pathways

The diagram below illustrates the inhibitory effect of Aurantio-obtusin on the LPS-induced NF-κB signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK IKB IκBα IKK->IKB Phosphorylates (leading to degradation) NFKB_p65 NF-κB (p65) IKB->NFKB_p65 Inhibits NFKB_nuc NF-κB (p65) NFKB_p65->NFKB_nuc Translocates AO Aurantio-obtusin AO->IKK Inhibits LPS LPS LPS->TLR4 Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFKB_nuc->Genes Induces Transcription

Caption: Aurantio-obtusin inhibits the NF-κB pathway.

This workflow provides a logical sequence for determining the optimal dose of Aurantio-obtusin.

start Start: Prepare Aurantio-obtusin Stock step1 Step 1: Cytotoxicity Assay (e.g., MTT Assay) Determine Non-Toxic Concentration Range start->step1 decision1 Is there a non-toxic range? step1->decision1 step2 Step 2: Dose-Response Experiment (e.g., Measure NO or TNF-α) Identify Effective Concentration Range decision1->step2 Yes stop_toxic Stop: Compound is too toxic decision1->stop_toxic No step3 Step 3: Mechanism of Action Studies (e.g., Western Blot for NF-κB pathway proteins) step2->step3 step4 Step 4: In Vivo Model Validation (Optional) step3->step4 stop_effective End: Optimal Dose Identified step4->stop_effective

Caption: Workflow for optimizing Aurantio-obtusin dosage.

Experimental Protocols

This protocol determines the concentration range of Aurantio-obtusin that is not toxic to cells.[12]

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Aurantio-obtusin (e.g., 0 to 200 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the Aurantio-obtusin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest AO dose).

  • Incubation: Incubate the plate for 24 hours (or your desired experimental duration).

  • Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate for Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][13]

  • Read Absorbance: Shake the plate gently for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This protocol measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant as an indicator of inflammatory response.[14]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. After 24 hours, pre-treat the cells with various non-toxic concentrations of Aurantio-obtusin for 1-2 hours.[5][15]

  • Stimulation: Add LPS to the wells to a final concentration of 0.2-1.0 µg/mL. Include controls: untreated cells, cells with LPS only, and cells with Aurantio-obtusin only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Collect Supernatant: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of your collected supernatant.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water). Note: Some kits use a single combined reagent.[16]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Read Absorbance: Measure the absorbance at 540-550 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in your samples.

References

Stability of Aurantio-obtusin in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of aurantio-obtusin (B1665323) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing aurantio-obtusin solutions?

For short-term storage, solutions of aurantio-obtusin in organic solvents like DMSO can be stored at -20°C for up to a month or at -80°C for up to a year. For long-term storage of the powder form, it is recommended to keep it at -20°C for up to three years. It is advisable to prepare fresh aqueous solutions for immediate use. When preparing stock solutions, it is best practice to aliquot them to avoid repeated freeze-thaw cycles.

Q2: How do pH and temperature affect the stability of aurantio-obtusin in solution?

While specific degradation kinetics for aurantio-obtusin are not extensively documented, studies on other anthraquinones, such as those from Aloe vera, provide insights into its likely behavior. Generally, anthraquinones exhibit pH-dependent stability and are more susceptible to degradation under neutral to alkaline conditions due to the ionization of phenolic hydroxyl groups, which makes them more prone to oxidation.

Increased temperature is also expected to accelerate the degradation of aurantio-obtusin. For some anthraquinones, a significant decrease in concentration has been observed at temperatures of 50°C and above.[1][2]

Q3: Is aurantio-obtusin sensitive to light?

Q4: What are the potential degradation pathways for aurantio-obtusin in solution?

In vivo metabolism studies of aurantio-obtusin have identified several biotransformation pathways, including glucuronidation, sulfation, demethylation, dehydroxylation, and reduction. While these are metabolic pathways, they suggest potential sites on the molecule that are susceptible to chemical modification. Degradation in solution under experimental conditions (e.g., hydrolysis, oxidation) may lead to the formation of related compounds through similar reactions like demethylation or oxidation of the polyketide backbone.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results over time Degradation of aurantio-obtusin in stock or working solutions.Prepare fresh solutions before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions protected from light and at the recommended low temperatures. Validate the stability of your solutions under your specific experimental conditions (solvent, pH, temperature).
Appearance of unexpected peaks in chromatography Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. Adjust storage conditions to minimize degradation.
Loss of biological activity Degradation of the active aurantio-obtusin molecule.Verify the integrity of your aurantio-obtusin solution using a validated analytical method (e.g., HPLC). Prepare fresh solutions and reassess activity. Consider the compatibility of your experimental buffer and conditions with aurantio-obtusin stability.

Experimental Protocols

Protocol: General Stability Assessment of Aurantio-obtusin in Solution

This protocol outlines a general procedure for assessing the stability of aurantio-obtusin in a specific solvent or buffer system.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of aurantio-obtusin in a suitable organic solvent (e.g., DMSO, methanol) of known concentration.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired experimental solvent or buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration.

3. Storage Conditions:

  • Aliquot the test solution into several vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 37°C; protected from light and exposed to light).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

  • Analyze the concentration of aurantio-obtusin in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Calculate the percentage of aurantio-obtusin remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

A stability-indicating HPLC method should be able to separate the parent aurantio-obtusin peak from any potential degradation products.

Visualizations

Caption: Workflow for assessing the stability of aurantio-obtusin in solution.

References

Troubleshooting inconsistent results in Aurantio-obtusin experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Aurantio-obtusin (B1665323) (AO), an active anthraquinone (B42736) compound from Cassia seeds, achieving consistent and reproducible experimental results is paramount.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues that may arise during Aurantio-obtusin experimentation, helping to troubleshoot and ensure the consistency of your results.

Q1: We are observing high variability in the anti-inflammatory effects of Aurantio-obtusin in our cell-based assays. What could be the cause?

A1: Inconsistent anti-inflammatory effects can stem from several factors:

  • Purity and Stability of Aurantio-obtusin: Ensure the purity of your AO compound. Impurities can have their own biological effects, confounding your results. Aurantio-obtusin, like many natural compounds, can be sensitive to light and temperature. Store it at 2-8°C and protect it from light to prevent degradation.[3]

  • Cell Line and Passage Number: Different cell lines may exhibit varying sensitivity to AO. It is crucial to use a consistent cell line and passage number throughout your experiments, as cellular responses can change over time and with repeated subculturing.

  • Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulant (e.g., lipopolysaccharide, LPS) and the incubation time are critical. Ensure these parameters are consistent across all experiments. For example, in RAW264.7 macrophages, LPS is often used at concentrations around 0.2 µg/mL.[4]

  • Solvent Effects: Aurantio-obtusin is often dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells and interfere with the assay. Always include a vehicle control (cells treated with the solvent alone) to account for any solvent-induced effects.

Q2: Our in vivo experiments with Aurantio-obtusin are showing inconsistent results in reducing inflammation. What should we check?

A2: In vivo studies introduce more variables. Here are key areas to examine:

  • Animal Model and Dosing: The animal strain, age, and sex can all influence the outcome. Ensure these are consistent. The route of administration (e.g., oral, intravenous) and the dosage of AO are also critical. For instance, oral administration of 10 and 100 mg/kg has been used in mouse models of acute lung injury.[5]

  • Pharmacokinetics and Metabolism: Aurantio-obtusin is rapidly absorbed and metabolized in vivo.[6][7] The timing of sample collection relative to AO administration is crucial for observing its effects. Consider performing a pharmacokinetic study to determine the optimal time points for your experimental endpoints.

  • Diet and Gut Microbiota: The diet of the animals can influence the absorption and metabolism of AO. The gut microbiota can also play a role in metabolizing anthraquinones. Standardizing the diet and housing conditions can help reduce variability.

Q3: We are having trouble quantifying Aurantio-obtusin in our plasma samples. Can you suggest a reliable method?

A3: A sensitive and validated analytical method is essential for accurate quantification.

  • LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Aurantio-obtusin in biological matrices like plasma.[8][9][10][11]

  • Sample Preparation: A robust sample preparation method, such as liquid-liquid extraction with ethyl acetate, is crucial to remove interfering substances from the plasma.[8][10]

  • Internal Standard: Using an appropriate internal standard, such as rhein, is important for correcting for variations in sample processing and instrument response.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are summaries of key experimental protocols cited in the literature.

Table 1: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
StepProcedureKey Parameters
1. Cell Culture Culture RAW264.7 cells in appropriate medium (e.g., DMEM) with 10% FBS.Maintain consistent cell passage number.
2. Treatment Pre-treat cells with varying concentrations of Aurantio-obtusin (e.g., 6.25–50 μM) for 2 hours.[4]Use a vehicle control (DMSO).
3. Stimulation Stimulate cells with lipopolysaccharide (LPS) (e.g., 0.2 μg/mL) for 24 hours.[4]Ensure consistent LPS concentration and incubation time.
4. Analysis Measure inflammatory markers such as nitric oxide (NO), TNF-α, and IL-6 in the cell supernatant using Griess assay and ELISA, respectively.[4][12]Perform assays according to manufacturer's instructions.
Table 2: In Vivo Acute Lung Injury Model in Mice
StepProcedureKey Parameters
1. Animal Model Use a consistent strain, age, and sex of mice (e.g., ICR mice).Acclimatize animals before the experiment.
2. Treatment Administer Aurantio-obtusin orally (e.g., 10 and 100 mg/kg).[5]Include a vehicle control group.
3. Induction of Injury Induce acute lung injury by intratracheal instillation of LPS.[5]Ensure consistent LPS dosage and administration technique.
4. Sample Collection Collect bronchoalveolar lavage fluid (BALF) and lung tissue at a specific time point post-injury.Standardize the timing of sample collection.
5. Analysis Analyze inflammatory cell counts in BALF and cytokine levels in lung tissue homogenates.[5]Use standardized analytical methods.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding and troubleshooting.

Aurantio-obtusin's Anti-inflammatory Mechanism via NF-κB Pathway

Aurantio-obtusin has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][12][13][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK AO Aurantio-obtusin AO->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation promotes

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

General Workflow for Investigating Aurantio-obtusin's Bioactivity

A standardized workflow is essential for systematic investigation and troubleshooting.

Experimental_Workflow start Start step1 Aurantio-obtusin (Purity & Stability Check) start->step1 step2 In Vitro Studies (e.g., Cell Viability, Anti-inflammatory Assays) step1->step2 step3 Inconsistent Results? step2->step3 step4 Troubleshoot In Vitro (Check Cells, Reagents, Protocol) step3->step4 Yes step5 In Vivo Studies (e.g., Animal Models of Disease) step3->step5 No step4->step2 step6 Inconsistent Results? step5->step6 step7 Troubleshoot In Vivo (Check Animal Model, Dosing, PK) step6->step7 Yes step8 Mechanism of Action Studies (e.g., Western Blot, qPCR) step6->step8 No step7->step5 end End step8->end

Caption: A logical workflow for Aurantio-obtusin experiments.

By systematically addressing these potential sources of variability and following standardized protocols, researchers can enhance the reproducibility and reliability of their Aurantio-obtusin experiments.

References

Selecting appropriate controls for Aurantio-obtusin assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aurantio-obtusin (AO) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the proper selection and implementation of controls in their experiments.

Section 1: General Controls & Experimental Setup

This section covers fundamental questions about working with Aurantio-obtusin, from selecting the right vehicle to determining appropriate concentrations.

Q1: What is Aurantio-obtusin (AO) and what are its known mechanisms of action?

Aurantio-obtusin is an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia L. or Cassia tora L.[1][2]. It is recognized for a wide range of pharmacological effects, including anti-inflammatory, anti-hyperlipidemic, neuroprotective, and anti-cancer activities[3][4]. The mechanisms of action are multifaceted and pathway-dependent. Key signaling pathways modulated by AO include:

  • Inhibition of NF-κB Signaling: AO exerts anti-inflammatory effects by interrupting the activation of the MAPK and NF-κB signaling pathways[1][5][6]. This is a primary mechanism for its activity in models of inflammation[7][8].

  • Inhibition of PI3K/Akt/mTOR Signaling: In the context of cancer, AO has been shown to inhibit the PI3K/Akt/mTOR pathway, which suppresses processes like lipogenesis and cell proliferation[4][9].

  • Induction of Ferroptosis: AO can induce ferroptosis, an iron-dependent form of programmed cell death, in liver cancer cells[4][10].

  • Activation of PI3K/Akt/eNOS Signaling: In vascular endothelial cells, AO can activate the PI3K/Akt/eNOS pathway, leading to vasodilation[1].

Q2: What is the recommended vehicle for dissolving Aurantio-obtusin for in vitro assays, and why is a vehicle control essential?

The recommended vehicle for dissolving Aurantio-obtusin for in vitro studies is dimethyl sulfoxide (B87167) (DMSO)[11][12]. A stock solution is typically prepared in DMSO and then diluted to final concentrations in the cell culture medium[12].

A vehicle control (cells treated with the same final concentration of DMSO as the highest AO dose) is absolutely essential. DMSO, even at low concentrations, can have minor effects on cell viability, gene expression, and other cellular processes. The vehicle control establishes a baseline that allows researchers to distinguish the specific effects of AO from any potential effects of the solvent[11]. All experimental groups, including positive and negative controls, should contain the same final concentration of the vehicle.

Q3: How can I determine the optimal, non-toxic concentration of Aurantio-obtusin for my experiments?

Before assessing the pharmacological activity of AO, you must determine its cytotoxic profile in your specific cell line. This is crucial to ensure that the observed effects are due to the compound's specific mechanism of action and not simply due to cell death.

Recommended Protocol: Cell Viability Assay

  • Assay: Use a standard cell viability assay such as MTT, MTS, or CCK-8[4][13].

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of AO in your culture medium. It is common to test a broad range of concentrations (e.g., 6.25 µM to 200 µM)[12][13].

    • Include "medium only" (blank) and "vehicle control" (cells + DMSO) wells.

    • Replace the medium in the wells with the medium containing the different AO concentrations.

    • Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours)[4][12].

    • Add the viability reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The optimal concentration range for your experiments will be below the concentrations that cause significant cytotoxicity[13]. For example, in RAW264.7 macrophages, AO showed no significant cytotoxicity at concentrations up to 100 µM[7][13].

Section 2: Controls for Anti-Inflammatory Assays

Aurantio-obtusin is widely studied for its anti-inflammatory properties, often in cell models where inflammation is induced by an external stimulus.

Q4: I am studying the anti-inflammatory effects of AO in an LPS-induced macrophage model. What are the essential experimental groups and controls?

To robustly demonstrate the anti-inflammatory activity of AO, you must include a specific set of controls to validate your findings. Lipopolysaccharide (LPS) is a standard inflammatory stimulus used to activate macrophages and induce the expression of pro-inflammatory mediators[7][8].

Table 1: Experimental Groups for an LPS-Induced Inflammation Assay

Group NameDescriptionPurpose
Negative Control Untreated cells (no LPS, no AO, no vehicle).Establishes the baseline level of inflammatory markers.
Vehicle Control Cells treated with the vehicle (e.g., DMSO) only.Confirms that the vehicle does not induce an inflammatory response.
Positive Control Cells treated with the inflammatory stimulus (e.g., LPS) only.Confirms that the stimulus successfully induces an inflammatory response (e.g., production of NO, TNF-α, IL-6)[7].
Test Group(s) Cells pre-treated with various concentrations of AO for a set time (e.g., 2 hours) and then stimulated with LPS[13].To measure the dose-dependent inhibitory effect of AO on the inflammatory response.

Q5: How should I set up controls for a Western blot analyzing the NF-κB pathway in response to Aurantio-obtusin treatment?

Western blotting is used to measure changes in the expression or phosphorylation status of key proteins in a signaling pathway. For the NF-κB pathway, this often includes p65, IκBα, and phospho-IκBα[7][8]. Proper controls are critical for accurate, quantifiable, and publishable results.

Table 2: Troubleshooting Guide for Western Blot Controls

IssuePotential CauseRecommended Control/Solution
No signal in any lane, including the positive control. Antibody not working, incorrect transfer, or inactive secondary antibody/substrate.Use a Positive Control Lysate: A lysate from a cell line known to express your target protein. This validates the entire protocol[14].
Unexpected bands appear in all lanes. Non-specific binding of the primary or secondary antibody.Run a No-Primary Control: Incubate one lane/strip with only the secondary antibody. If bands appear, the secondary antibody is binding non-specifically[14].
Lane-to-lane signal intensity is inconsistent. Uneven protein loading or transfer.Use a Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, Tubulin) to normalize the signal of your target protein[15][16].
Target protein is not detected in test samples, but the positive control works. The protein is not expressed or is below the detection limit in your samples.Use an Endogenous Positive Control: If available, use a cell line from the same experiment that is known to express the protein to confirm detection is possible under your conditions[14].

G start Start Western Blot Protocol decision1 Is target protein signal reliable? start->decision1 process1 Check for equal loading decision1->process1 No decision2 Is antibody specific? decision1->decision2 Yes control1 Use Loading Control (GAPDH, β-Actin) process1->control1 control1->decision2 process2 Check for non-specific binding decision2->process2 No decision3 Is the protocol working? decision2->decision3 Yes control2 Use Negative Lysate Control & No Primary Antibody Control process2->control2 control2->decision3 process3 Validate reagents & procedure decision3->process3 No end Results are Validated decision3->end Yes control3 Use Positive Lysate Control process3->control3 control3->end

Section 3: Controls for Cell Death Assays (Apoptosis & Ferroptosis)

AO can induce different forms of cell death depending on the cell type and context. Selecting the right controls is key to correctly interpreting the results of cell death assays.

Q6: What controls are necessary for an apoptosis assay (e.g., Annexin V/PI staining) when treating cancer cells with Aurantio-obtusin?

Apoptosis detection assays, such as Annexin V and Propidium Iodide (PI) staining, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Essential Controls for Apoptosis Assays:

  • Unstained Cells: A sample of cells without any fluorescent labels (Annexin V or PI). This is used to set the baseline fluorescence and gates on the flow cytometer.

  • Negative Control (Vehicle-Treated Cells): Cells treated with the vehicle (e.g., DMSO) to establish the baseline level of apoptosis in the culture[11].

  • Single-Stain Controls:

    • PI Only: Cells treated with a known necrosis-inducing agent (e.g., heat shock or membrane permeabilization) and stained only with PI. This is for setting compensation and the PI-positive gate.

    • Annexin V Only: Cells induced to undergo apoptosis (see positive control below) and stained only with Annexin V. This is for setting compensation and the Annexin V-positive gate.

  • Positive Control (Apoptosis Inducer): Cells treated with a well-characterized apoptosis-inducing agent like Staurosporine, Etoposide, or Doxorubicin[11]. This control is critical to confirm that the assay system can detect apoptosis correctly. The choice of inducer should be based on the cell line being investigated[11].

Q7: Since Aurantio-obtusin can induce ferroptosis, what specific controls should I use for a ferroptosis assay?

Ferroptosis is a distinct form of cell death characterized by iron-dependent lipid peroxidation[4][10]. Assays often involve measuring lipid reactive oxygen species (ROS) or the expression of key proteins like GPX4[9].

Table 3: Controls for Ferroptosis Assays

Control TypeExample AgentPurpose
Positive Control (Inducer) RSL3 or ErastinTo confirm that the cell line is susceptible to ferroptosis and that the detection method (e.g., lipid ROS probe) is working correctly[4].
Negative Control (Inhibitor) Ferrostatin-1 (Fer-1) or Liproxstatin-1To confirm that the cell death induced by AO is indeed ferroptosis. If Fer-1 rescues the cells from AO-induced death, it supports a ferroptotic mechanism[4].
Vehicle Control DMSOTo establish the baseline level of lipid peroxidation and cell viability.
Iron Chelator Deferoxamine (DFO)To confirm the iron-dependency of the cell death process.

Section 4: Controls for Signaling Pathway Analysis

Q8: Aurantio-obtusin is known to inhibit the PI3K/Akt/mTOR pathway. What are appropriate positive and negative controls when studying this pathway by Western blot?

When investigating the effect of a compound on a signaling pathway, controls are needed to confirm that the pathway can be modulated in your system and that your detection methods are sensitive enough.

  • Positive Control (Pathway Activator): Use a growth factor like Insulin or IGF-1 to strongly activate the PI3K/Akt pathway[17]. This will induce robust phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like S6K1. This sample serves as a positive control for your phospho-specific antibodies.

  • Positive Control (Pathway Inhibitor): Use a well-characterized, potent inhibitor of the pathway, such as Wortmannin or LY294002 (PI3K inhibitors), or Rapamycin (mTOR inhibitor)[18][19]. Comparing the effect of AO to a known inhibitor helps to contextualize its potency and mechanism.

  • Negative/Basal Control: Use serum-starved cells treated with vehicle only. This establishes the basal (unstimulated) level of pathway activation.

  • Loading Control: As with all Western blots, a housekeeping protein like β-actin or GAPDH is essential to ensure equal protein loading across all conditions[20].

ProcessCellular Outcome InhibitorPoint of AO Action

>]; } } .dot Caption: Simplified PI3K/Akt/mTOR pathway showing the inhibitory target of Aurantio-obtusin.

Section 5: Data Summary & Protocols

Table 4: Summary of Reported Effective Concentrations of Aurantio-obtusin

Assay TypeCell LineStimulusEffective Concentration / IC50Reference
NO Production Inhibition MH-S (macrophages)LPSIC50 = 71.7 µM[6]
IL-6 Production Inhibition RAW264.7LPSSignificant inhibition at 25-50 µM[7][13]
PGE₂ Production Inhibition RAW264.7LPSSignificant inhibition at 50 µM[13]
Cell Proliferation Inhibition SK-Hep1, HepG2 (liver cancer)N/ASignificant inhibition at 100-200 µM[4]
Nephrotoxicity (Viability) HRGECs (renal endothelial)N/ASignificant decrease at ≥50 µM[12]

Protocol: General Western Blot for Signaling Proteins

  • Cell Lysis: After treatment with controls and AO, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing (for Loading Control): If necessary, strip the membrane of the first antibody and re-probe with a loading control antibody (e.g., anti-GAPDH) to normalize the data.

References

Technical Support Center: Metabolites of Aurantio-obtusin and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolites of Aurantio-obtusin (AO) and their biological activities. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Aurantio-obtusin identified in preclinical studies?

A1: In vivo studies, primarily in rats, have identified a significant number of Aurantio-obtusin metabolites. As many as 36 distinct metabolites have been detected in rat plasma and various tissues.[1] The primary metabolic transformations include Phase I reactions like demethoxylation and hydroxylation, and Phase II reactions such as glucuronidation and sulfation.[1] Therefore, researchers should anticipate a complex metabolic profile when analyzing biological samples after AO administration. It is believed that these metabolites may be the primary mediators of both the pharmacological and toxicological effects of Aurantio-obtusin.[2]

Q2: What are the known biological activities of Aurantio-obtusin and its metabolites?

A2: Aurantio-obtusin exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antihypertensive, and anti-hyperlipidemic activities.[3][4] It has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) and obesity in animal models.[4][5] While the specific activities of individual metabolites are not extensively characterized, it is hypothesized that they contribute significantly to the overall biological effects of the parent compound.[2] For instance, the anti-inflammatory effects of AO have been demonstrated through the modulation of the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8]

Q3: Are there any known toxicities associated with Aurantio-obtusin?

A3: Yes, studies have indicated that Aurantio-obtusin can induce hepatotoxicity, particularly at higher doses.[9] In rat models, medium (40 mg/kg) and high (200 mg/kg) doses of AO have been shown to cause liver damage.[10] The hepatotoxicity is thought to be mediated by pathways involving bile acids, fatty acids, amino acids, and energy metabolism.[9] Researchers should therefore carefully consider the dose-response relationship in their experimental designs and monitor for signs of liver injury.

Q4: Which signaling pathways are known to be modulated by Aurantio-obtusin?

A4: Aurantio-obtusin is known to modulate key metabolic signaling pathways. Notably, it activates the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[11] AO also activates the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5][12] The activation of these pathways contributes to its beneficial effects on conditions like non-alcoholic fatty liver disease.

Troubleshooting Guides

Issue: Inconsistent quantification of Aurantio-obtusin and its metabolites in plasma samples using UPLC-MS.

  • Potential Cause 1: Suboptimal Sample Preparation. The complex nature of plasma can lead to matrix effects, interfering with accurate quantification. A simple protein precipitation may not be sufficient to remove all interfering substances.

    • Solution: Employ a more rigorous sample preparation method such as liquid-liquid extraction or solid-phase extraction (SPE). For liquid-liquid extraction, ethyl acetate (B1210297) can be an effective solvent.[13] For SPE, ensure proper conditioning and equilibration of the cartridges.[1]

  • Potential Cause 2: Poor Chromatographic Resolution. Co-elution of metabolites or interference from endogenous plasma components can affect peak integration and quantification.

    • Solution: Optimize the UPLC gradient, flow rate, and column chemistry. A C18 column is commonly used for the separation of anthraquinones and their metabolites.[13] Experiment with different mobile phase compositions, such as methanol-water or acetonitrile-water gradients, to improve separation.

  • Potential Cause 3: Instability of Metabolites. Glucuronide and sulfate (B86663) conjugates can be susceptible to degradation during sample processing and storage.

    • Solution: Keep samples on ice or at 4°C throughout the extraction process and store them at -80°C for long-term stability. Minimize freeze-thaw cycles. The addition of a stabilizer or adjusting the pH of the sample might also be beneficial, depending on the specific metabolite.

Issue: Difficulty in identifying unknown metabolites of Aurantio-obtusin.

  • Potential Cause: Insufficient Mass Spectrometry Data. Standard full-scan MS data may not provide enough information for structural elucidation of novel metabolites.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain accurate mass and fragmentation data. A Q-Exactive Orbitrap mass spectrometer is a powerful tool for this purpose.[1] Software tools that predict potential biotransformations can aid in the identification process.

Quantitative Data Summary

Table 1: In Vitro Anti-inflammatory Activity of Aurantio-obtusin

Cell LineTreatmentConcentrationEffectReference
RAW264.7 MacrophagesLPS25 µMSignificant reduction in TNF-α production[6]
RAW264.7 MacrophagesLPS25 µM, 50 µMSignificant suppression of IL-6 production[6]
MH-S Alveolar MacrophagesLPS71.7 µM (IC50)Inhibition of nitric oxide production[14]
A549 Lung Epithelial CellsIL-1βNot specifiedInhibition of IL-6 production[14]

Table 2: In Vivo Effects of Aurantio-obtusin on Hepatotoxicity Markers in Rats (28-day treatment)

DosageALTASTALPLiver Organ CoefficientReference
4 mg/kg (Low)No significant changeNo significant changeNo significant changeNo significant change[9]
40 mg/kg (Medium)IncreasedIncreasedIncreasedSignificantly increased[9]
200 mg/kg (High)IncreasedIncreasedIncreasedSignificantly increased[9]

Note: Data on the specific biological activities of individual Aurantio-obtusin metabolites are limited in the current literature. The presented data primarily reflects the activity of the parent compound.

Experimental Protocols

Protocol 1: In Vivo Metabolism Study of Aurantio-obtusin in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week.

  • Drug Administration: Prepare a suspension of Aurantio-obtusin in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. Administer the suspension orally via gavage. A common dose for metabolism studies is 200 mg/kg.[1]

  • Sample Collection:

    • Plasma: Collect blood samples from the jugular vein at various time points (e.g., 0.5, 1, 2, 4 hours) into heparinized tubes. Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.[1]

    • Tissues: At the final time point, euthanize the rats and harvest tissues of interest (e.g., liver, kidney, heart, spleen, lung, brain). Wash the tissues with cold saline.[1]

  • Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

  • Sample Preparation for UPLC-MS Analysis:

    • Plasma: Perform protein precipitation by adding a threefold volume of organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the proteins. Alternatively, use solid-phase extraction for cleaner samples.[1]

    • Tissues: Homogenize the tissue samples in a suitable buffer and then proceed with protein precipitation or SPE as described for plasma.

  • UPLC-MS Analysis: Analyze the prepared samples using a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). Use a C18 column with a gradient elution of methanol or acetonitrile (B52724) and water containing a small amount of formic acid.[1]

Protocol 2: Assessment of Aurantio-obtusin-Induced Hepatotoxicity in Rats

  • Animal Model and Dosing: Use male Sprague-Dawley rats. Divide the animals into a control group and at least three treatment groups receiving different doses of Aurantio-obtusin (e.g., low: 4 mg/kg, medium: 40 mg/kg, high: 200 mg/kg) orally for 28 days. The control group should receive the vehicle (0.5% CMC-Na) only.[9]

  • Biochemical Analysis: At the end of the treatment period, collect blood and separate the serum. Measure the levels of liver function enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) using commercially available kits.[9]

  • Hematological Analysis: Analyze whole blood for parameters like hemoglobin, hematocrit, white blood cell count, and platelet count.[9]

  • Histopathological Examination: Euthanize the animals and collect the liver. Calculate the liver organ coefficient (liver weight/body weight x 100). Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver morphology.[9]

Visualizations

experimental_workflow cluster_invivo In Vivo Metabolism Study animal_model Rat Model (Sprague-Dawley) dosing Oral Gavage (AO in 0.5% CMC-Na) animal_model->dosing sample_collection Sample Collection (Plasma, Tissues) dosing->sample_collection sample_prep Sample Preparation (Protein Precipitation/SPE) sample_collection->sample_prep analysis UPLC-HRMS Analysis sample_prep->analysis

Figure 1. Experimental workflow for in vivo metabolism study of Aurantio-obtusin.

signaling_pathway_AMPK AO Aurantio-obtusin AMPK AMPK AO->AMPK activates Autophagy Autophagy AMPK->Autophagy promotes Lipid_Droplet_Deg Lipid Droplet Degradation Autophagy->Lipid_Droplet_Deg NAFLD NAFLD Amelioration Lipid_Droplet_Deg->NAFLD

Figure 2. Aurantio-obtusin activates the AMPK pathway to promote autophagy.

signaling_pathway_PPARa AO Aurantio-obtusin PPARa PPARα AO->PPARa activates Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation upregulates Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Lipid_Metabolism Obesity Amelioration of Obesity Lipid_Metabolism->Obesity

Figure 3. Aurantio-obtusin activates PPARα to improve lipid metabolism.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Aurantio-obtusin and Emodin

Author: BenchChem Technical Support Team. Date: December 2025

Aurantio-obtusin and emodin (B1671224), two naturally occurring anthraquinone (B42736) compounds, have demonstrated significant anti-inflammatory properties. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

I. Overview of Anti-inflammatory Effects

Both Aurantio-obtusin and emodin exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While both compounds target the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, the specifics of their mechanisms and their relative potency can differ.

Aurantio-obtusin , isolated from the seeds of Cassia obtusifolia, has been shown to effectively suppress inflammatory responses in various models.[1][2] It significantly inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3][4]

Emodin , found in the roots and rhizomes of several plants, including rhubarb, also exhibits potent anti-inflammatory activity.[5][6] It has been reported to inhibit the release of TNF-α and IL-6 by blocking both the NF-κB and MAPK signaling pathways.[6][7]

II. Quantitative Comparison of In Vitro Anti-inflammatory Activity

The following table summarizes the quantitative data on the inhibitory effects of Aurantio-obtusin and emodin on key inflammatory markers. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

CompoundInflammatory MarkerCell LineStimulantIC50 / InhibitionReference
Aurantio-obtusin Nitric Oxide (NO)MH-S (alveolar macrophages)LPS71.7 μM[2]
Aurantio-obtusin TNF-αRAW264.7LPS (0.2 μg/mL)Significant reduction at 25 μM[1]
Aurantio-obtusin IL-6RAW264.7LPS (0.2 μg/mL)Significant reduction at 25 and 50 μM[1]
Emodin TNF-αBMMCsPMA + A23187Dose-dependent inhibition (exact IC50 not specified)[7]
Emodin IL-6BMMCsPMA + A23187Dose-dependent inhibition (exact IC50 not specified)[7]

III. Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of both Aurantio-obtusin and emodin are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

A. Aurantio-obtusin's Mechanism of Action

Aurantio-obtusin has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated RAW264.7 macrophages.[1] It achieves this by suppressing the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][8] Additionally, Aurantio-obtusin has been found to interrupt the c-Jun N-terminal kinase (JNK)/IKK/NF-κB pathway.[2]

Aurantio_obtusin_NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes Induces Transcription Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->IKK Inhibits

Aurantio-obtusin's Inhibition of the NF-κB Pathway.
B. Emodin's Mechanism of Action

Emodin also exerts its anti-inflammatory effects by targeting the NF-κB pathway.[5][7] It has been demonstrated to attenuate the nuclear translocation of the NF-κB p65 subunit by reducing the phosphorylation and degradation of IκBα and the phosphorylation of IKK.[7] Furthermore, emodin dose-dependently attenuates the phosphorylation of MAPKs, including ERK1/2, p38, and JNK.[6][7]

Emodin_NFkB_MAPK_Pathway cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., PMA + A23187) MAPKs MAPKs (ERK, p38, JNK) Stimulus->MAPKs IKK IKK Stimulus->IKK NFκB_nucleus NF-κB (nucleus) MAPKs->NFκB_nucleus Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) NFκB->NFκB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFκB_nucleus->Inflammatory_Genes Induces Transcription Emodin Emodin Emodin->MAPKs Inhibits Emodin->IKK Inhibits

Emodin's Inhibition of the NF-κB and MAPK Pathways.

IV. Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to evaluate the anti-inflammatory effects of Aurantio-obtusin and emodin.

A. Cell Culture and Treatment
  • RAW264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. For experiments, cells are pre-treated with various concentrations of Aurantio-obtusin or emodin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 0.2 μg/mL) for a designated period (e.g., 24 hours).[1]

  • Mouse Bone Marrow-Derived Mast Cells (BMMCs): Bone marrow cells are harvested and cultured in RPMI 1640 supplemented with IL-3 and SCF to differentiate into BMMCs. For stimulation, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187).[7]

B. Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][3]

C. Western Blot Analysis

  • Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-IKK, p-IκBα, NF-κB p65, p-ERK, p-p38, p-JNK) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][7]

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW264.7) Pretreatment Pre-treatment with Aurantio-obtusin or Emodin Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysates Incubation->Harvest ELISA ELISA (TNF-α, IL-6, PGE2) Harvest->ELISA Griess_Assay Griess Assay (NO) Harvest->Griess_Assay Western_Blot Western Blot (NF-κB & MAPK pathway proteins) Harvest->Western_Blot

References

A Comparative Guide to Aurantio-obtusin and Other Cassia Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Aurantio-obtusin with other prominent anthraquinones found in Cassia species. This document synthesizes experimental data to highlight their comparative efficacy in key pharmacological assays and elucidates the underlying molecular mechanisms.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data on the biological activities of Aurantio-obtusin and other major anthraquinones from Cassia species. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

CompoundAnti-inflammatory Activity (NO Inhibition) IC₅₀ (µM)Aldose Reductase Inhibition IC₅₀ (µM)hOAT3 Inhibition IC₅₀ (µM)
Aurantio-obtusin 71.7[1]13.6[2]1.23
Emodin Not explicitly stated in reviewed sources15.9[2]-
Chrysophanol Not explicitly stated in reviewed sources--
Physcion Not explicitly stated in reviewed sources--
Rhein ---
Obtusifolin -28.9 (AGEs inhibition)[2]-
Obtusin Not explicitly stated in reviewed sources--
Chryso-obtusin Not explicitly stated in reviewed sources--

Data for other anthraquinones (chrysophanol, physcion, this compound, chryso-obtusin) on nitric oxide inhibition was not available in the reviewed literature in a comparative context with Aurantio-obtusin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is used to assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., Aurantio-obtusin) for 2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

Nitrite (B80452) Quantification (Griess Assay):

  • After the incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes, protected from light.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits NO production by 50%.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Procedure:

  • A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • A decrease in absorbance indicates radical scavenging activity.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit ACE, a key enzyme in the regulation of blood pressure.

Procedure:

  • The assay is typically performed in a buffer solution (e.g., sodium borate (B1201080) buffer, pH 8.3) containing ACE from rabbit lung.

  • The test compound at various concentrations is pre-incubated with the ACE solution at 37°C for a short period (e.g., 10 minutes).

  • The substrate, hippuryl-histidyl-leucine (B1329654) (HHL), is added to initiate the enzymatic reaction, and the mixture is incubated at 37°C for 30-60 minutes.

  • The reaction is stopped by adding an acid, such as hydrochloric acid.

  • The product of the reaction, hippuric acid, is extracted with a solvent like ethyl acetate.

  • The amount of hippuric acid is quantified by measuring the absorbance at 228 nm.

  • The percentage of ACE inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

anti_inflammatory_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Griess Assay start RAW264.7 Cell Culture seed Seed cells in 96-well plate (1.5x10^5 cells/well) start->seed adhere Incubate for 24h seed->adhere pretreat Pre-treat with Cassia Anthraquinones adhere->pretreat lps Stimulate with LPS (1 µg/mL) for 24h pretreat->lps supernatant Collect Supernatant lps->supernatant griess Add Griess Reagent supernatant->griess incubate_assay Incubate for 15 min griess->incubate_assay read Measure Absorbance at 540 nm incubate_assay->read end end read->end Calculate NO Inhibition & IC50 nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription AO Aurantio-obtusin AO->IKK Inhibition

References

Dexamethasone as a Positive Control for Aurantio-obtusin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, selecting appropriate controls is paramount for the validation of experimental results. This guide provides a detailed comparison of aurantio-obtusin (B1665323), an anthraquinone (B42736) compound with known anti-inflammatory properties, and dexamethasone (B1670325), a widely used corticosteroid that serves as a positive control in inflammation research. The experimental data presented herein is derived from studies on lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and human renal proximal tubular epithelial (HK-2) cell lines, as well as in vivo models of acute kidney injury and lung inflammation.

Performance Comparison: Inhibition of Inflammatory Mediators

The anti-inflammatory efficacy of aurantio-obtusin has been benchmarked against dexamethasone, demonstrating its potential as a potent modulator of inflammatory responses. The following table summarizes the quantitative data from comparative studies.

Inflammatory MediatorCell Line/ModelAurantio-obtusin EffectDexamethasone Effect (Positive Control)
Nitric Oxide (NO) ProductionRAW264.7 cellsSignificant concentration-dependent suppression. At concentrations of 12.5–50 μM, aurantio-obtusin exhibited stronger inhibition than 100 μM dexamethasone.[1]Inhibited NO production.[1]
Prostaglandin E₂ (PGE₂)RAW264.7 cellsSignificantly decreased production.[1]Established inhibitor of PGE₂ production.
Tumor Necrosis Factor-alpha (TNF-α)RAW264.7 cellsSignificantly reduced production at 25 μM.[1]Potent inhibitor of TNF-α production.[2]
Interleukin-6 (IL-6)RAW264.7 cellsSignificantly suppressed production at 25 and 50 μM.[1]Known to suppress IL-6 production.[2]
Inducible Nitric Oxide Synthase (iNOS)RAW264.7 cellsInhibited mRNA and protein expression.[1]Downregulates iNOS expression.
Cyclooxygenase-2 (COX-2)RAW264.7 cellsInhibited protein expression and mRNA levels.[1]Inhibits COX-2 expression.[3]

Mechanistic Insights: Signaling Pathway Modulation

Both aurantio-obtusin and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways. The primary mechanism of action for aurantio-obtusin is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][4] Dexamethasone, a synthetic glucocorticoid, also impacts the NF-κB pathway, among other mechanisms.[2][3]

Aurantio-obtusin's Anti-inflammatory Signaling Pathway

Aurantio-obtusin has been shown to suppress the LPS-induced activation of the NF-κB pathway.[1] This is achieved by inhibiting the phosphorylation of IκBα and IKKβ, which are crucial steps for the nuclear translocation and activation of NF-κB.

Aurantio-obtusin Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes activates transcription of Aurantio Aurantio-obtusin Aurantio->IKK inhibits Aurantio->IkBa inhibits phosphorylation

Caption: Aurantio-obtusin's inhibition of the NF-κB pathway.

Dexamethasone's Anti-inflammatory Signaling Pathway

Dexamethasone's mechanism is more complex, involving both genomic and non-genomic actions. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory ones.[2][5]

Dexamethasone Signaling Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds to Complex Dexamethasone-GR Complex GR->Complex nucleus Nucleus Complex->nucleus translocates to Pro_inflammatory Pro-inflammatory Transcription Factors (NF-κB, AP-1) Complex->Pro_inflammatory inhibits GRE Glucocorticoid Response Elements (GRE) nucleus->GRE binds to Anti_inflammatory Anti-inflammatory Genes (e.g., Annexin-1) GRE->Anti_inflammatory activates transcription of Pro_inflammatory_genes Pro-inflammatory Genes Pro_inflammatory->Pro_inflammatory_genes activates

Caption: Dexamethasone's genomic mechanism of anti-inflammatory action.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for the assessment of anti-inflammatory compounds.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of aurantio-obtusin or dexamethasone for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Nitric Oxide (NO) Assay
  • After the treatment period, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Cytokine and Prostaglandin Measurement (ELISA)
  • The levels of TNF-α, IL-6, and PGE₂ in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The absorbance is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

Western Blot Analysis
  • Cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).

  • cDNA is synthesized from the RNA using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for the genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW264.7 cells pretreat Pre-treat with Aurantio-obtusin or Dexamethasone start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Harvest Cells stimulate->cells no_assay NO Assay (Griess) supernatant->no_assay elisa ELISA (TNF-α, IL-6, PGE₂) supernatant->elisa wb Western Blot cells->wb qpcr qRT-PCR cells->qpcr data Quantify Results no_assay->data elisa->data wb->data qpcr->data compare Compare Aurantio-obtusin vs Dexamethasone data->compare

Caption: General workflow for in vitro anti-inflammatory assays.

References

Validating the Neuroprotective Potential of Aurantio-obtusin: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of Aurantio-obtusin, a naturally occurring anthraquinone. While direct in vitro neuroprotection studies on neuronal cells are limited in the current literature, this document synthesizes available data on its relevant biological activities and compares them with established neuroprotective agents. This guide also offers detailed experimental protocols for future in vitro validation and visualizes key pathways and workflows to support further research.

Comparative Analysis of Neuroprotective Mechanisms

Aurantio-obtusin's neuroprotective effects are primarily suggested through its antagonism of the vasopressin V1A receptor and its anti-inflammatory properties. To contextualize its potential, we compare it with two other compounds for which in vitro neuroprotective data is available: Edaravone , a free radical scavenger used clinically, and Genistin , a soy isoflavone (B191592) with demonstrated neuroprotective effects in vitro.

FeatureAurantio-obtusinEdaravone (Alternative 1)Genistin (Alternative 2)
Primary Mechanism Vasopressin V1A Receptor Antagonist, Anti-inflammatory (NF-κB pathway inhibition)Free Radical ScavengerAnti-inflammatory (ERK/MAPK signaling), Nrf2/NF-κB modulation
Reported IC50 67.70 ± 2.41 µM (for V1A receptor antagonism)[1][2]Varies by assay (e.g., ~25 µM for inhibiting oxidative stress-induced cell death)~50 µM (effective concentration against Aβ-induced neuroinflammation)[3]
In Vitro Model System RAW264.7 macrophages (for anti-inflammatory effects)[4]Primary neuronal cultures, SH-SY5Y cellsC6 glioma cells, SH-SY5Y cells[3]
Key In Vitro Effects Inhibition of NO, PGE2, TNF-α, IL-6 production[4]Reduction of ROS, increased cell viability, decreased apoptosisDownregulation of TNF-α, IL-1β, TLR4, NF-κB[3]

Experimental Protocols for In Vitro Neuroprotection Assays

To facilitate the validation of Aurantio-obtusin's neuroprotective effects, here are detailed protocols for standard in vitro assays.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Culture

This protocol assesses the ability of a compound to protect primary neurons from glutamate-induced cell death.[5]

  • Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Prepare a stock solution of Aurantio-obtusin in DMSO. Dilute in culture medium to final concentrations (e.g., 1, 10, 30 µM). Remove the old medium and add the medium containing Aurantio-obtusin or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50 µM (the optimal concentration should be determined empirically). Do not add glutamate (B1630785) to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

    • LDH Release: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.

    • Apoptosis: Measure caspase-3 activity in cell lysates to assess apoptosis.

Oxidative Stress-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol evaluates a compound's ability to protect a neuronal cell line from oxidative stress induced by hydrogen peroxide (H₂O₂).[6]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of Aurantio-obtusin for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM, concentration to be optimized) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay to determine the percentage of viable cells.

    • ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

    • Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using a dye such as JC-1.

Signaling Pathways and Experimental Workflow

Aurantio-obtusin's Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which Aurantio-obtusin exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.[4]

G Aurantio-obtusin's Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NF_kB_activation NF-κB Activation TLR4->NF_kB_activation activates Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NF_kB_activation->Pro_inflammatory_mediators induces Aurantio_obtusin Aurantio-obtusin Aurantio_this compound->NF_kB_activation inhibits

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

General Workflow for In Vitro Neuroprotection Assay

This diagram outlines a typical experimental workflow for assessing the neuroprotective effects of a test compound.[6]

G In Vitro Neuroprotection Assay Workflow start Start: Neuronal Cell Culture pretreatment Pre-treatment: Test Compound (e.g., Aurantio-obtusin) or Vehicle start->pretreatment insult Neurotoxic Insult: e.g., Glutamate, H₂O₂, Aβ pretreatment->insult incubation Incubation (e.g., 24 hours) insult->incubation assessment Assessment of Neuroprotection: - Cell Viability (MTT) - Apoptosis (Caspase-3) - ROS Levels incubation->assessment end End assessment->end

Caption: A standard workflow for in vitro neuroprotection assays.

References

Cross-Validation of Aurantio-obtusin's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Aurantio-obtusin's Effects on Apoptosis, Cell Cycle, and Key Signaling Pathways Across Various Cancer Cell Lines

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of Aurantio-obtusin, a naturally occurring anthraquinone, across different cancer cell lines. The data presented here, compiled from multiple studies, offers researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of Aurantio-obtusin as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the reported IC50 values for Aurantio-obtusin in various cancer cell lines, providing a direct comparison of its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Citation
SK-Hep1Liver CancerNot explicitly stated, but significant inhibition at 50, 100, and 200 µM[1]
HepG2Liver CancerNot explicitly stated, but significant inhibition at 50, 100, and 200 µM[1]
HeLa Cervical Cancer Data Not Available
HT-29 Colon Cancer Data Not Available
MCF-7 Breast Cancer Data Not Available

Note: While specific IC50 values for HeLa, HT-29, and MCF-7 cells are not currently available in the reviewed literature, the significant activity in liver cancer cells suggests that further investigation into these and other cell lines is warranted.

Induction of Apoptosis and Cell Cycle Arrest

Aurantio-obtusin has been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells. A comparative overview of these effects is presented below.

Cell LineKey Apoptotic EventsCell Cycle ArrestCitation
Liver Cancer Cells (SK-Hep1, HepG2)Induction of ferroptosis, a form of iron-dependent cell death.Data Not Available[1]
HeLa Data Not Available Data Not Available
HT-29 Data Not Available Data Not Available
MCF-7 Data Not Available Data Not Available

Note: The primary mechanism of cell death induced by Aurantio-obtusin in liver cancer cells is reported as ferroptosis, which is distinct from classical apoptosis. Further studies are required to determine if Aurantio-obtusin induces apoptosis and/or cell cycle arrest in other cancer cell lines.

Modulation of Signaling Pathways

Aurantio-obtusin exerts its anticancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.

AKT/mTOR Signaling Pathway

In liver cancer cells, Aurantio-obtusin has been demonstrated to inhibit the AKT/mTOR signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its inhibition can lead to a decrease in tumor cell viability.

AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates SREBP1 SREBP1 mTORC1->SREBP1 Activates Lipogenesis Lipogenesis SREBP1->Lipogenesis Promotes Aurantio_obtusin_AKT Aurantio-obtusin Aurantio_obtusin_AKT->AKT Inhibits

Aurantio-obtusin inhibits the AKT/mTOR pathway, leading to reduced lipogenesis.

NF-κB Signaling Pathway

Aurantio-obtusin has also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2][3] This pathway is a key regulator of inflammation, which is often linked to cancer development and progression.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus Aurantio_obtusin_NFkB Aurantio-obtusin Aurantio_obtusin_NFkB->IKK Inhibits Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Promotes

Aurantio-obtusin inhibits the NF-κB pathway, reducing inflammation.

Experimental Protocols

To facilitate further research and cross-validation, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Aurantio-obtusin (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Aurantio-obtusin and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with Aurantio-obtusin Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570nm Add_DMSO->Read_Absorbance

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Aurantio-obtusin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Aurantio-obtusin for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Workflow Seed_Cells Seed cells in 6-well plate Treat_Cells Treat with Aurantio-obtusin Seed_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend Resuspend in binding buffer Harvest_Cells->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell culture dishes

  • Cancer cell lines

  • Complete culture medium

  • Aurantio-obtusin

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Aurantio-obtusin and lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-NF-κB, NF-κB).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

WesternBlot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Workflow for Western Blot analysis.

Conclusion and Future Directions

Aurantio-obtusin demonstrates significant anticancer activity in liver cancer cell lines, primarily through the induction of ferroptosis and inhibition of the AKT/mTOR and NF-κB signaling pathways. However, a comprehensive understanding of its efficacy across a broader spectrum of cancers is currently limited by the lack of available data.

Future research should focus on:

  • Determining the IC50 values of Aurantio-obtusin in a wider range of cancer cell lines, including but not limited to cervical (HeLa), colon (HT-29), and breast (MCF-7) cancer cells.

  • Investigating the induction of apoptosis and cell cycle arrest by Aurantio-obtusin in these cell lines to provide a more complete picture of its mechanisms of action.

  • Further elucidating the signaling pathways modulated by Aurantio-obtusin in different cancer contexts.

This comparative guide serves as a foundational resource to stimulate and guide future investigations into the therapeutic potential of Aurantio-obtusin. The detailed protocols and pathway diagrams provided herein are intended to facilitate the design and execution of these crucial next steps in cancer research.

References

Comparative Analysis of Aurantio-obtusin and Chrysophanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of two naturally occurring anthraquinones, Aurantio-obtusin and chrysophanol (B1684469), for researchers, scientists, and drug development professionals. Both compounds, often co-existing in medicinal plants such as Cassia obtusifolia, have garnered significant interest for their diverse pharmacological activities.[1][2] This document synthesizes available experimental data to objectively compare their performance in key biological assays, details relevant experimental methodologies, and visualizes their mechanisms of action.

I. Overview of Biological Activities

Aurantio-obtusin and chrysophanol exhibit a wide range of biological effects, including anti-cancer, anti-inflammatory, and antioxidant activities. While both are structurally related as anthraquinones, available data suggests differences in their potency and mechanisms of action.

II. Quantitative Data Comparison

The following tables summarize the available quantitative data for Aurantio-obtusin and chrysophanol. It is important to note that direct comparative studies for many of these parameters are limited, and data is often from different experimental setups.

Table 1: Comparative Inhibition of Cytochrome P450 1B1 (CYP1B1)

A direct comparative study on the inhibition of CYP1B1, an enzyme overexpressed in many tumors, provides a clear quantitative differentiation between the two compounds.[3][4]

CompoundIC50 (μM) for CYP1B1 InhibitionInhibition Kinetics
Chrysophanol 0.34Non-competitive
Aurantio-obtusin 9.11Non-competitive

Data sourced from a study using 7-ethoxyresorufin (B15458) O-deethylation (EROD) as the fluorescent substrate for CYP1B1.[3][4]

Table 2: Anticancer Activity (Cytotoxicity)

While no single study directly compares the cytotoxic effects of Aurantio-obtusin and chrysophanol across a panel of the same cancer cell lines under identical conditions, the following table compiles available IC50 values from various studies. This highlights the broad-spectrum anti-cancer potential of both compounds.

CompoundCancer Cell LineIC50 (μM)
Aurantio-obtusin Not explicitly reported in the provided search results
Chrysophanol Various cell lines reported, but specific IC50 values for a direct comparison are not available in the provided search results.

Note: The absence of directly comparable IC50 values for cytotoxicity in the same study underscores a significant gap in the current literature.

Table 3: Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties. A study on anthraquinones from Cassia obtusifolia provides a quantitative measure for Aurantio-obtusin's ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.

CompoundAssayCell LineIC50 (μM)
Aurantio-obtusin Inhibition of Nitric Oxide ProductionMH-S (alveolar macrophages)71.7
Chrysophanol Inhibition of Nitric Oxide ProductionNot reported in the same comparative study

Aurantio-obtusin's inhibitory action was evaluated in lipopolysaccharide-treated MH-S cells.[1]

III. Mechanisms of Action and Signaling Pathways

Aurantio-obtusin and chrysophanol exert their biological effects through the modulation of various signaling pathways.

Aurantio-obtusin has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, and inhibit lipogenesis in liver cancer cells. This is achieved through the inhibition of the AKT/mTOR/SREBP1 signaling pathway.

Chrysophanol is known to induce apoptosis and necrosis in different cancer cell types. A key mechanism is the modulation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.

Below are Graphviz diagrams illustrating these key signaling pathways.

Aurantio_obtusin_Signaling AO Aurantio-obtusin AKT AKT AO->AKT inhibits Ferroptosis Ferroptosis AO->Ferroptosis induces mTOR mTOR AKT->mTOR activates SREBP1 SREBP1 mTOR->SREBP1 activates Lipogenesis Lipogenesis SREBP1->Lipogenesis promotes

Aurantio-obtusin signaling pathway.

Chrysophanol_Signaling Chrysophanol Chrysophanol IKK IKK Chrysophanol->IKK inhibits Apoptosis Apoptosis Chrysophanol->Apoptosis induces IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription activates

Chrysophanol and the NF-κB signaling pathway.

IV. Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the bioactivities of Aurantio-obtusin and chrysophanol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the effect of compounds on cell proliferation and viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Aurantio-obtusin and chrysophanol stock solutions (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of Aurantio-obtusin and chrysophanol in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Materials:

    • Treated and control cell lysates

    • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB p65, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

V. Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Obtusin and its related anthraquinone (B42736) compounds, primarily isolated from the seeds of Cassia obtusifolia. By examining their structure-activity relationships (SAR), this document aims to provide valuable insights for researchers in the fields of pharmacology and medicinal chemistry, aiding in the development of novel therapeutic agents. The information presented herein is supported by experimental data, detailed protocols for key bioassays, and visual representations of the underlying molecular mechanisms.

I. Comparative Analysis of Biological Activity

The anthraquinone scaffold of this compound and its derivatives is the foundation for a diverse range of pharmacological effects. This section summarizes the quantitative data on their cytotoxic and anti-inflammatory activities, highlighting the structural features that govern their potency.

A. Cytotoxic Activity Against Cancer Cell Lines

A significant body of research has focused on the anticancer potential of anthraquinones from Cassia obtusifolia. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Aurantio-obtusin, Chryso-obtusin, and other related compounds against various human cancer cell lines.

CompoundHCT-116 (Colon) IC50 (µg/mL)A549 (Lung) IC50 (µg/mL)SGC7901 (Gastric) IC50 (µg/mL)LO2 (Normal Liver) IC50 (µg/mL)HepG2 (Liver) IC50 (µg/mL)
This compound 13.1[1]29.2[1]15.2[1]--
Aurantio-obtusin 18.9 - 22.0[1]18.9 - 22.0[1]18.9 - 22.0[1]18.9 - 22.0[1]-
Chryso-obtusin 10.5 - 15.8[1]10.5 - 15.8[1]10.5 - 15.8[1]10.5 - 15.8[1]-
Chryso-obtusin-2-O-β-d-glucopyranoside 5.8 - 14.6[1]5.8 - 14.6[1]5.8 - 14.6[1]5.8 - 14.6[1]5.8 - 14.6[1]
Aurantio-obtusin-6-O-β-d-glucopyranoside 31.1[1]-23.3[1]--
1-Desmethylthis compound 5.11025.4--
8-Hydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione-2-O-β-d-glucoside 4.5[1]7.6[1]20.7[1]18.1[1]22.8[1]

Structure-Activity Relationship Insights (Cytotoxicity):

  • Glycosylation: The addition of a glucose moiety, as seen in Chryso-obtusin-2-O-β-d-glucopyranoside, appears to enhance cytotoxic activity against a broad range of cancer cell lines compared to its aglycone, Chryso-obtusin. Conversely, glycosylation at the 6-position of Aurantio-obtusin seems to decrease its potency.

  • Hydroxylation and Methoxylation Patterns: The specific arrangement of hydroxyl and methoxy (B1213986) groups on the anthraquinone core significantly influences cytotoxicity. For instance, 1-Desmethylthis compound shows potent activity against the HCT-116 cell line.

B. Anti-inflammatory Activity

Aurantio-obtusin, a prominent derivative, has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. The following table presents its inhibitory effects on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

CompoundTargetIC50 ValueCell Line
Aurantio-obtusin NO Production71.7 µM[2]MH-S
Aurantio-obtusin IL-6 ProductionSignificant suppression at 25 & 50 µM[3]RAW264.7
Aurantio-obtusin TNF-α ProductionSignificant suppression at 25 µM[3]RAW264.7
Aurantio-obtusin PGE2 ProductionSignificant inhibition at 50 µM[3]RAW264.7

Structure-Activity Relationship Insights (Anti-inflammatory Activity):

While comprehensive comparative data for a series of this compound analogs is still emerging, the potent anti-inflammatory effects of Aurantio-obtusin suggest that its specific substitution pattern is crucial for this activity. Further studies are needed to elucidate the precise structural requirements for optimal anti-inflammatory potency.

II. Key Signaling Pathways and Mechanisms of Action

This compound and its related compounds exert their biological effects by modulating critical intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the modulation of the PI3K/Akt signaling cascade.

A. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Aurantio-obtusin has been shown to suppress the activation of NF-κB in LPS-stimulated macrophages, leading to a downstream reduction in the expression of pro-inflammatory mediators.[3][4]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) pIκBα p-IκBα IκBα->pIκBα NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation pIκBα->IκBα Ubiquitination & Degradation DNA DNA NFκB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds AO Aurantio-obtusin AO->IKK Inhibits IκBα_NFκB IκBα-NF-κB Complex

Figure 1: Inhibition of the NF-κB signaling pathway by Aurantio-obtusin.
B. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Some studies suggest that anthraquinones can modulate this pathway, which may contribute to their anticancer effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Response Cell Survival, Growth, Proliferation Downstream->Response GF Growth Factor GF->RTK Binds Anthraquinones This compound & Analogs Anthraquinones->PI3K Inhibits? PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 2: Potential modulation of the PI3K/Akt signaling pathway by this compound and its analogs.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

A. Cytotoxicity Assessment: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours. B 2. Treat cells with various concentrations of test compounds and a vehicle control (DMSO) for 24, 48, or 72 hours. A->B C 3. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. B->C D 4. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. C->D E 5. Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine IC50 values. E->F

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) should be included. The final DMSO concentration should typically not exceed 0.5%.

  • MTT Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

B. Anti-inflammatory Activity Assessment: NF-κB Inhibition

1. Western Blot Analysis for NF-κB Pathway Proteins:

This protocol allows for the detection of changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.

Workflow:

Western_Blot_Workflow A 1. Cell Culture and Treatment: Seed RAW264.7 cells, treat with This compound analogs, and stimulate with LPS. B 2. Cell Lysis and Protein Quantification: Lyse cells to extract proteins and determine protein concentration. A->B C 3. SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Immunoblotting: Probe the membrane with primary antibodies against NF-κB pathway proteins (p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin). D->E F 6. Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence. E->F G 7. Data Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation. F->G

Figure 4: Workflow for Western blot analysis of the NF-κB pathway.

Detailed Protocol:

  • Cell Culture and Treatment: Seed RAW264.7 macrophages and treat with different concentrations of this compound analogs for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

2. NF-κB Luciferase Reporter Assay:

This assay provides a quantitative measure of NF-κB transcriptional activity.

Detailed Protocol:

  • Cell Seeding: Seed RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate.[5][6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a predetermined time.

  • LPS Stimulation: Stimulate the cells with LPS to induce NF-κB activation.[5]

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of NF-κB inhibition compared to the LPS-stimulated control.

IV. Conclusion

The structure-activity relationship of this compound and its related anthraquinones reveals important insights into the chemical features that govern their cytotoxic and anti-inflammatory properties. The presence and position of hydroxyl, methoxy, and glycosidic moieties on the anthraquinone scaffold are critical determinants of their biological activity. The inhibition of the NF-κB pathway and potential modulation of the PI3K/Akt pathway are key mechanisms underlying their therapeutic effects. The data and protocols presented in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising class of natural products. Future research should focus on the synthesis of novel analogs with improved potency and selectivity to advance the development of new anticancer and anti-inflammatory drugs.

References

A Head-to-Head Comparison of Aurantio-obtusin and Physcion for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Structurally Related Anthraquinones for Drug Development Professionals

Aurantio-obtusin and physcion (B1677767), two prominent anthraquinones primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, have garnered significant attention in the scientific community for their diverse pharmacological activities. While structurally similar, emerging research indicates distinct and, in some cases, overlapping mechanisms of action and therapeutic potentials. This guide provides a comprehensive, data-driven comparison of Aurantio-obtusin and physcion, focusing on their anti-inflammatory, anti-cancer, and other biological activities to inform future research and drug development endeavors.

Comparative Analysis of Biological Activities

A critical evaluation of available data reveals nuances in the bioactivity of Aurantio-obtusin and physcion. While both compounds exhibit therapeutic potential, their efficacy varies significantly depending on the biological context.

Anti-inflammatory and Aldose Reductase Inhibitory Activities

Direct comparative studies on anthraquinones from Cassia tora seeds have provided valuable insights into their relative potency against inflammation-related targets.

Table 1: Comparative Inhibitory Activities of Aurantio-obtusin and Physcion

ActivityTarget/AssayAurantio-obtusinPhyscionReference
Aldose Reductase InhibitionRat Lens Aldose Reductase (RLAR)IC₅₀: 13.6 µMNot reported as significant[1]
Anti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated MH-S cellsIC₅₀: 71.7 µMNot reported as significant[2]

Note: In the study by Kwon et al. (2018), while physcion was isolated and likely tested, Aurantio-obtusin was highlighted as the primary active compound for NO inhibition.

The data clearly indicates that Aurantio-obtusin is a potent inhibitor of rat lens aldose reductase, an enzyme implicated in diabetic complications. In contrast, the same study did not highlight a significant inhibitory effect for physcion. Similarly, in an assessment of anti-inflammatory activity, Aurantio-obtusin demonstrated significant inhibition of nitric oxide production, a key mediator in inflammation, while physcion's effect was not prominent in the same study.

Anticancer Activity

Both Aurantio-obtusin and physcion have demonstrated promising anti-cancer properties, albeit through different and potentially complementary mechanisms. A direct head-to-head comparison of their cytotoxic effects on the same cancer cell line is not yet available in the literature; however, their individual activities against various cancers are summarized below.

Table 2: Anticancer Activities of Aurantio-obtusin

Cancer TypeCell LineEffectMechanismReference
Liver CancerSK-Hep1, HepG2Inhibition of proliferation, Induction of ferroptosisInhibition of AKT/mTOR signaling, Suppression of SREBP1[3][4]

Table 3: Anticancer Activities of Physcion

Cancer TypeCell LineEffectIC₅₀/ConcentrationMechanismReference
Breast CancerMDA-MB-231Anti-proliferativeG0/G1 phase arrest[5]
Nasopharyngeal CarcinomaCNE2Inhibition of viability and colony formation, Induction of apoptosis and autophagy5, 10, and 20 µmol/LBlockage of G1 phase, ROS generation[5]

Physcion has been more extensively studied for its classic anti-cancer mechanisms, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Recent findings, however, reveal that Aurantio-obtusin can induce a distinct form of programmed cell death known as ferroptosis in liver cancer cells, highlighting a novel avenue for its therapeutic application in oncology.

Mechanisms of Action: A Deeper Dive into Signaling Pathways

The differential biological activities of Aurantio-obtusin and physcion can be attributed to their distinct effects on key cellular signaling pathways.

Aurantio-obtusin: Modulator of Inflammatory and Metabolic Pathways

Aurantio-obtusin primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of IκBα and IKKβ, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

Additionally, Aurantio-obtusin has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and metabolism. In the context of liver cancer, it has been shown to inhibit the AKT/mTOR pathway, leading to the suppression of lipogenesis and induction of ferroptosis.[4]

Aurantio_obtusin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway (Liver Cancer) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK activates pIκBα p-IκBα IKK->pIκBα phosphorylates IκBα IκBα IκBα->pIκBα NFκB NF-κB (p65/p50) pIκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Pro_inflammatory activates transcription Aurantio_obtusin1 Aurantio-obtusin Aurantio_obtusin1->IKK inhibits PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates SREBP1 SREBP1 mTOR->SREBP1 activates Lipogenesis Lipogenesis SREBP1->Lipogenesis promotes Ferroptosis Ferroptosis Aurantio_obtusin2 Aurantio-obtusin Aurantio_obtusin2->Akt inhibits Aurantio_obtusin2->Ferroptosis induces

Caption: Signaling pathways modulated by Aurantio-obtusin.

Physcion: Induction of Apoptosis and Cell Cycle Arrest in Cancer

Physcion's anti-cancer effects are largely attributed to its ability to induce apoptosis and cause cell cycle arrest. It has been shown to trigger both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, physcion can induce the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic cell death.[5] In several cancer cell lines, physcion has been observed to cause cell cycle arrest at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation.[5]

Physcion_Signaling cluster_apoptosis Apoptosis Induction Pathway cluster_cellcycle Cell Cycle Arrest Pathway Physcion1 Physcion ROS ROS Generation Physcion1->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Physcion2 Physcion CellCycle Cell Cycle Progression Physcion2->CellCycle inhibits G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest experimental_workflow cluster_viability Cell Viability Assay cluster_western Western Blot cluster_luciferase Luciferase Assay cluster_flow Cell Cycle Analysis a1 Cell Seeding a2 Compound Treatment a1->a2 a3 MTT Addition a2->a3 a4 Formazan Solubilization a3->a4 a5 Absorbance Measurement a4->a5 b1 Cell Lysis b2 Protein Quantification b1->b2 b3 SDS-PAGE b2->b3 b4 Protein Transfer b3->b4 b5 Immunodetection b4->b5 c1 Cell Transfection c2 Treatment & Stimulation c1->c2 c3 Cell Lysis c2->c3 c4 Luminescence Reading c3->c4 d1 Cell Treatment d2 Fixation d1->d2 d3 PI Staining d2->d3 d4 Flow Cytometry d3->d4

References

Aurantio-obtusin: An In Vivo Therapeutic Contender? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aurantio-obtusin (AO), a naturally occurring anthraquinone, has demonstrated a spectrum of pharmacological activities in preclinical in vivo models, positioning it as a molecule of interest for therapeutic development. This guide provides an objective comparison of Aurantio-obtusin's performance against established therapeutic agents in key disease areas, supported by experimental data and detailed methodologies.

Section 1: Anti-inflammatory and Anti-allergic Potential in Respiratory Conditions

Aurantio-obtusin has been evaluated for its efficacy in mitigating airway inflammation, a cornerstone of allergic asthma. Its performance was assessed in a guinea pig model of ovalbumin-induced allergic asthma and compared with the corticosteroid, dexamethasone (B1670325).

Comparative Efficacy in Allergic Asthma[1][2]
ParameterAurantio-obtusin (100 mg/kg)Dexamethasone (2 mg/kg)Vehicle ControlNaive Control
Eosinophil Count (10³/µL) ↓ (72.8% inhibition)Normal
Basophil Count (10³/µL) Normal
Lymphocyte Count (10³/µL) Normal
Serum OVA-sIgE (ng/mL) ↓ (to ~11.1)↓ (to ~11.0)↑ (~1.88)~1.00
Serum ICAM-1 (pg/mL) ↓ (to ~98.11)Normal
Collagen Deposition Index (µm²/µm) ↓ (to ~0.15)↓ (to ~0.17)↑ (~0.75)~0.11
Bronchoalveolar Lavage Fluid Cytokines
TSLPNormal
TNF-αNormal
IL-6Normal
IL-8Normal

Data synthesized from a study on an ovalbumin-sensitized guinea pig model of allergic asthma.[1][2]

Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Guinea Pigs[1][2]
  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Sensitization: Guinea pigs were sensitized with an intraperitoneal injection of 100 µg ovalbumin (OVA) and 100 mg aluminum hydroxide (B78521) in 1 mL of saline on days 1 and 8.

  • Treatment: From day 21 to day 30, animals were pre-treated with Aurantio-obtusin (10, 50, or 100 mg/kg, p.o.), dexamethasone (2 mg/kg, p.o.), or vehicle one hour before the allergen challenge.

  • Allergen Challenge: Animals were exposed to an aerosol of 1% ovalbumin for 10 minutes daily from day 21 to day 30.

  • Outcome Measures: 24 hours after the final challenge, blood and bronchoalveolar lavage fluid (BALF) were collected. Blood was analyzed for white blood cell counts and serum levels of OVA-specific IgE (OVA-sIgE) and ICAM-1. BALF was analyzed for inflammatory cytokine levels. Lung tissues were processed for histological examination, including collagen deposition.

Section 2: Metabolic Regulation in Obesity and Insulin (B600854) Resistance

Aurantio-obtusin has shown promise in combating diet-induced obesity and improving insulin sensitivity. While direct comparative studies with standard anti-diabetic drugs are pending, this section presents its efficacy data alongside that of Metformin for contextual comparison.

Efficacy of Aurantio-obtusin in a High-Fat Diet Mouse Model[3][4]
ParameterAurantio-obtusin (10 mg/kg)High-Fat Diet (HFD) Control
Body Weight
Glucose Metabolism ImprovedImpaired
Insulin Signaling (PI3K/Akt)
Liver mRNA Expression
PPAR-α
FAS
White Adipose Tissue mRNA Expression
SREBP-1c
FAS
CPT-1
Adiponectin

Data from a study in C57BL/6J mice fed a high-fat diet for 6 weeks followed by 4 weeks of treatment.[3]

Contextual Comparison with Metformin

Metformin is a first-line therapy for type 2 diabetes and is known to have anti-obesity effects. It primarily acts by activating AMP-activated protein kinase (AMPK), which in turn regulates glucose and lipid metabolism.[4][5] Aurantio-obtusin appears to modulate overlapping and distinct pathways, including the insulin signaling pathway and PPARs.[3][[“]] A direct head-to-head study is warranted to ascertain their comparative efficacy.

Experimental Protocol: High-Fat Diet-Induced Obesity in Mice[3]
  • Animal Model: C57BL/6J mice.

  • Induction of Obesity: Mice were fed a high-fat diet (HFD) for 6 weeks.

  • Treatment: Following the induction period, mice were divided into groups and treated with Aurantio-obtusin (5 mg/kg or 10 mg/kg) or vehicle while continuing the HFD.

  • Outcome Measures: Body weight, glucose tolerance, and insulin sensitivity were monitored. At the end of the study, liver and white adipose tissue were collected for gene expression analysis (e.g., via qPCR) of markers related to lipid metabolism and insulin signaling.

Signaling Pathway: Aurantio-obtusin in Obesity and Insulin Resistance

cluster_signaling Insulin Signaling Pathway cluster_lipid Lipid Metabolism High-Fat Diet High-Fat Diet Insulin Resistance & Obesity Insulin Resistance & Obesity High-Fat Diet->Insulin Resistance & Obesity Aurantio-obtusin Aurantio-obtusin Akt Akt Aurantio-obtusin->Akt activates PPAR-α PPAR-α Aurantio-obtusin->PPAR-α increases SREBP1c SREBP1c Aurantio-obtusin->SREBP1c decreases Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K PI3K->Akt GLUT4/GLUT2 GLUT4/GLUT2 Akt->GLUT4/GLUT2 Glucose Uptake Glucose Uptake GLUT4/GLUT2->Glucose Uptake CPT-1 CPT-1 PPAR-α->CPT-1 Fatty Acid Oxidation Fatty Acid Oxidation CPT-1->Fatty Acid Oxidation FAS FAS SREBP1c->FAS Lipogenesis Lipogenesis FAS->Lipogenesis

Caption: Aurantio-obtusin's mechanism in metabolic regulation.

Section 3: Anti-Cancer Activity in Hepatocellular Carcinoma

Aurantio-obtusin has demonstrated anti-proliferative effects in liver cancer models. This section outlines its performance in a xenograft model and provides a contextual comparison with Sorafenib, a standard-of-care multi-kinase inhibitor for hepatocellular carcinoma (HCC).[7][8]

Efficacy of Aurantio-obtusin in a Liver Cancer Xenograft Model[9]

A study on a human liver cancer (HepG2) xenograft model in nude mice showed that Aurantio-obtusin, particularly in combination with the ferroptosis inducer RSL3, significantly suppressed tumor growth.[9]

Treatment GroupOutcome
Vehicle Control Progressive tumor growth
Aurantio-obtusin + RSL3 Significant suppression of tumor growth

This study highlights a synergistic effect, suggesting Aurantio-obtusin may enhance sensitivity to other anti-cancer agents.[9]

Contextual Comparison with Sorafenib

Sorafenib is a standard therapy for advanced HCC, and its efficacy in xenograft models is well-documented.[7][8] While a direct comparison is not yet available, Aurantio-obtusin's mechanism, which involves inhibiting the AKT/mTOR pathway and inducing ferroptosis, presents a novel approach compared to Sorafenib's multi-kinase inhibition.[9]

Experimental Protocol: Liver Cancer Xenograft in Nude Mice[9]
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Human liver cancer cells (e.g., HepG2) are subcutaneously injected into the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Treatment could involve Aurantio-obtusin, a combination agent (like RSL3), a standard-of-care drug, or vehicle, administered for a defined period.

  • Outcome Measures: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for proliferation markers like Ki-67) and western blotting to investigate molecular pathways.

Signaling Pathway: Aurantio-obtusin in Liver Cancer

cluster_akt AKT/mTOR Pathway cluster_ferroptosis Ferroptosis Pathway Aurantio-obtusin Aurantio-obtusin AKT AKT Aurantio-obtusin->AKT inhibits GPX4 GPX4 Aurantio-obtusin->GPX4 suppresses via Nrf2/HO-1 mTOR mTOR AKT->mTOR SREBP1 SREBP1 mTOR->SREBP1 SCD1 SCD1 SREBP1->SCD1 Lipogenesis Lipogenesis SCD1->Lipogenesis Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Lipid ROS Lipid ROS GPX4->Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Nude Mice Nude Mice HepG2 Cell Injection (s.c.) HepG2 Cell Injection (s.c.) Nude Mice->HepG2 Cell Injection (s.c.) Tumor Growth to Palpable Size Tumor Growth to Palpable Size HepG2 Cell Injection (s.c.)->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups Vehicle Vehicle Randomization into Groups->Vehicle Aurantio-obtusin Aurantio-obtusin Randomization into Groups->Aurantio-obtusin Comparator Drug Comparator Drug Randomization into Groups->Comparator Drug Combination Therapy Combination Therapy Randomization into Groups->Combination Therapy Tumor Volume Measurement Tumor Volume Measurement Combination Therapy->Tumor Volume Measurement Tumor Excision & Weight Tumor Excision & Weight Tumor Volume Measurement->Tumor Excision & Weight Histology (H&E, IHC) Histology (H&E, IHC) Tumor Excision & Weight->Histology (H&E, IHC) Western Blot Western Blot Tumor Excision & Weight->Western Blot

References

A Comparative Analysis of Aurantio-obtusin and Rhein for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the biochemical and pharmacological properties of two prominent anthraquinones: Aurantio-obtusin and rhein (B1680588). This guide synthesizes experimental data on their efficacy, toxicity, and pharmacokinetics, offering a valuable resource for evaluating their therapeutic potential.

Introduction

Aurantio-obtusin and rhein are naturally occurring anthraquinone (B42736) compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1] Aurantio-obtusin is a primary active component found in the seeds of Cassia obtusifolia and Cassia tora, plants used in traditional medicine.[2][3] Rhein is a major bioactive constituent of several medicinal herbs, including Rheum palmatum (rhubarb) and Polygonum multiflorum.[4] Both compounds share a common anthraquinone core structure but possess distinct substitutions that influence their biological effects. This guide aims to provide a comprehensive, data-driven comparison of Aurantio-obtusin and rhein to aid researchers in their ongoing and future investigations.

Comparative Data Summary

The following tables summarize key quantitative data for Aurantio-obtusin and rhein based on available experimental evidence. It is important to note that direct comparative studies under identical conditions are limited; therefore, the experimental context is provided for objective assessment.

Table 1: Comparative Anti-inflammatory and Anticancer Efficacy (IC50 Values)
CompoundActivityCell Line/ModelIC50 ValueReference
Aurantio-obtusin Anti-inflammatory (NO Production)Lipopolysaccharide-treated MH-S cells71.7 µM[2]
Vasopressin V1a Receptor AntagonismG protein-coupled receptor assay67.70 ± 2.41 µM[5]
Rhein Anti-inflammatory (IKKβ Inhibition)LPS-activated macrophages~11.79 µM[6]
AnticancerHepG2 (Liver Cancer)1.615 x 105 µmol/L[7]
AnticancerSK-BR-3 (Breast Cancer)86.00 µmol/L[7]
AnticancerPC-9 (Non-small cell lung cancer)24.59 µmol/L[7]
AnticancerH460 (Non-small cell lung cancer)52.88 µmol/L[7]
AnticancerA549 (Non-small cell lung cancer)23.9 µmol/L[7]
Table 2: Comparative Pharmacokinetic Parameters
CompoundSpeciesDosage & Routet1/2AUC0–∞CL/FReference
Aurantio-obtusin Rat3 mg/kg (IV)0.31 ± 0.13 h434 ± 68.8 mg/L·h5.06 ± 1.12 L/h/kg[8][9]
Rat6 mg/kg (IV)0.46 ± 0.22 h826 ± 118 mg/L·h4.55 ± 0.39 L/h/kg[8][9]
Rat12 mg/kg (IV)1.39 ± 1.17 h1683 ± 309 mg/L·h4.71 ± 0.62 L/h/kg[8][9]
Rhein Rat35 mg/kg (Oral)3.2 h69.5 µg/h/mL503.4 mL/h/kg[10]
Rat70 mg/kg (Oral)3.6 h164.3 µg/h/mL426.1 mL/h/kg[10]
Rat140 mg/kg (Oral)4.3 h237.8 µg/h/mL588.8 mL/h/kg[10]
Human50 mg/kg (Oral)---[11]

Note: Direct comparison of AUC and CL/F is challenging due to different units and administration routes.

Table 3: Comparative Toxicity Data
CompoundSpeciesRoute of AdministrationLD50Key FindingsReference
Aurantio-obtusin Mosquito Larvae (A. gambiae)-10 ppmLarvicidal activity[12]
Human Renal Glomerular Endothelial CellsIn vitro> 50 µMDecreased cell viability at concentrations ≥ 50 µM[13]
Rhein Mice-> 2185.6 mg/kg40% lethality at 4000 mg/kg. Induces oxidative stress and mitochondrial dysfunction, leading to liver damage.[3][4]

Signaling Pathways

Both Aurantio-obtusin and rhein modulate multiple signaling pathways, which are central to their pharmacological effects. The diagrams below, generated using the DOT language, illustrate some of the key pathways influenced by each compound.

Aurantio_obtusin_Signaling cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IL1b IL-1β IL1R IL-1R IL1b->IL1R MAPK MAPK TLR4->MAPK IL1R->MAPK IKK IKK MAPK->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc PI3K PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Vasodilation Vasodilation eNOS->Vasodilation Inflammation Inflammation (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammation AO Aurantio-obtusin AO->MAPK Inhibits AO->IKK Inhibits AO->PI3K Activates

Caption: Signaling pathways modulated by Aurantio-obtusin.

Rhein_Signaling cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation Akt->Proliferation MAPK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc p53 p53 p53_nuc p53 p53->p53_nuc Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammation Inflammation NFkB_nuc->Inflammation p53_nuc->Apoptosis Rhein Rhein Rhein->PI3K Inhibits Rhein->MAPK Inhibits Rhein->p53 Activates Rhein->Caspases Activates

Caption: Key signaling pathways influenced by rhein.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds like Aurantio-obtusin and rhein.[14][15][16]

  • Objective: To determine the concentration-dependent effect of a test compound on the metabolic activity of cultured cells, as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Appropriate cell line (e.g., HepG2, RAW264.7)

    • Complete cell culture medium

    • Test compound (Aurantio-obtusin or rhein) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Prepare serial dilutions of the test compound in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • Replace the medium in the wells with the medium containing various concentrations of the test compound. Include vehicle control wells (medium with solvent) and blank wells (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control after subtracting the background absorbance. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate for defined period C->D E Add MTT solution D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Experimental workflow for the MTT assay.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Aurantio-obtusin or rhein.[17][18]

  • Objective: To determine the effect of a test compound on the expression of target proteins (e.g., NF-κB, p-Akt, caspases).

  • Materials:

    • Cultured cells treated with the test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the target proteins

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target protein is typically normalized to a loading control (e.g., β-actin or GAPDH).

LPS-Induced Inflammation in a Mouse Model

This in vivo protocol is used to evaluate the anti-inflammatory effects of Aurantio-obtusin or rhein.[19][20][21]

  • Objective: To assess the ability of a test compound to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in mice.

  • Materials:

    • Mice (e.g., C57BL/6 or BALB/c)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (Aurantio-obtusin or rhein) formulated for in vivo administration

    • Vehicle control

    • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Procedure:

    • Acclimatize the mice to the experimental conditions.

    • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

    • After a specified pretreatment time, induce systemic inflammation by injecting LPS (intraperitoneally). A control group receives saline instead of LPS.

    • At a predetermined time point post-LPS injection, collect blood samples via cardiac puncture or from the tail vein.

    • Separate the serum and store it at -80°C until analysis.

    • Measure the levels of inflammatory cytokines in the serum using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated group to the LPS-only group to determine the anti-inflammatory effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.

Conclusion

This comparative guide provides a structured overview of Aurantio-obtusin and rhein, highlighting their similarities and differences in terms of efficacy, pharmacokinetics, and toxicity. While both compounds exhibit promising pharmacological activities, particularly in the realms of anti-inflammatory and anticancer effects, their potencies and mechanisms of action show notable distinctions. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these two important anthraquinones. Future head-to-head comparative studies are warranted to provide a more definitive assessment of their relative merits for specific therapeutic applications.

References

Aurantio-obtusin: A Comparative Analysis Against Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia, against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present available in-vitro and in-vivo experimental data to objectively assess its anti-inflammatory potential.

Executive Summary

Aurantio-obtusin has demonstrated significant anti-inflammatory properties primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][2] Experimental data indicates its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] While direct comparative studies with standard anti-inflammatory drugs are limited, this guide consolidates available data to provide a preliminary benchmark of its efficacy.

In-Vitro Anti-inflammatory Activity

The primary mechanism of Aurantio-obtusin's anti-inflammatory action involves the suppression of pro-inflammatory mediators in murine macrophage cell lines, such as RAW 264.7 and MH-S, typically stimulated with lipopolysaccharide (LPS).[1][4]

Data Presentation: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of Aurantio-obtusin and common anti-inflammatory drugs on the production of key inflammatory markers. It is important to note that the experimental conditions, such as cell lines and stimuli, may vary between studies, making direct comparisons challenging.

CompoundTargetCell LineStimulusIC50 / InhibitionCitation
Aurantio-obtusin Nitric Oxide (NO)MH-SLPSIC50: 71.7 µM[4]
PGE2RAW 264.7LPSSignificant inhibition at 50 µM[1]
TNF-αRAW 264.7LPSSignificant reduction at 25 µM[1]
IL-6RAW 264.7LPSSignificant suppression at 25 µM and 50 µM[1]
Indomethacin PGE2RAW 264.7LPSIC50: 0.0016 µM (converted from 0.617 ng/mL)[5]
Nitric Oxide (NO)RAW 264.7LPSIC50: 56.8 µM[6]
TNF-αRAW 264.7LPSIC50: 143.7 µM[6]
Dexamethasone TNF-αRAW 264.7LPSSignificant suppression at 1 µM[1][2]
IL-6RAW 264.7LPSSignificant inhibition[7]
Ibuprofen Nitric Oxide (NO)RAW 264.7LPSSignificant decrease at 200 µM and 400 µM[8]
Experimental Protocols: In-Vitro Assays

1.2.1. Cell Culture and Treatment:

Murine macrophage cells (RAW 264.7 or MH-S) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of Aurantio-obtusin or a reference drug for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 0.2-1 µg/mL) for a designated incubation time (e.g., 24 hours).[1][4][9]

1.2.2. Nitric Oxide (NO) Production Assay:

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][9] The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a sodium nitrite standard curve.[1]

1.2.3. Prostaglandin E2 (PGE2), TNF-α, and IL-6 Measurement:

The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

In-Vivo Anti-inflammatory Activity

Aurantio-obtusin has been evaluated in a murine model of LPS-induced acute lung injury, demonstrating its potential to mitigate inflammatory responses in vivo.[4] For comparative context, data for standard anti-inflammatory drugs are presented from the widely used carrageenan-induced paw edema model.

Data Presentation: In-Vivo Efficacy
CompoundAnimal ModelDoseEffectCitation
Aurantio-obtusin LPS-induced acute lung injury (mouse)10 and 100 mg/kg (oral)Attenuated lung inflammatory responses[4]
Indomethacin Carrageenan-induced paw edema (rat)10 mg/kg54% inhibition of edema at 3 hours[3]
Dexamethasone Carrageenan-induced paw edema (rat)-Dose-dependent inhibition of edema[10][11]
Ibuprofen Carrageenan-induced paw edema (rat)8.75, 17.5, and 35 mg/kgSignificant inhibitory effect on edema[12]
Experimental Protocols: In-Vivo Models

2.2.1. LPS-Induced Acute Lung Injury Model (for Aurantio-obtusin):

Mice are administered Aurantio-obtusin orally at specified doses (e.g., 10 and 100 mg/kg).[4] After a set time, acute lung injury is induced by intratracheal instillation of LPS. Bronchoalveolar lavage fluid is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues may also be harvested for histological analysis and measurement of inflammatory markers.[4]

2.2.2. Carrageenan-Induced Paw Edema Model (for Standard Drugs):

Rodents (typically rats) are pre-treated with the test compound (e.g., Indomethacin, Dexamethasone, Ibuprofen) via oral or intraperitoneal administration.[3][10][12] After a specified time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% solution) is administered into the hind paw to induce localized inflammation and edema.[3] The paw volume is measured at various time points using a plethysmometer to determine the extent of edema and the inhibitory effect of the treatment.[3]

Mechanism of Action: Signaling Pathways

Aurantio-obtusin exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

Aurantio-obtusin has been shown to inhibit the activation of the NF-κB pathway.[1] It suppresses the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[1] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1]

NF_kB_Pathway cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Aurantio Aurantio-obtusin Aurantio->IKK Inhibition

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Studies have also implicated the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways in the anti-inflammatory action of Aurantio-obtusin. It has been shown to interrupt the activation of MAPK signaling, which is another crucial upstream regulator of inflammatory gene expression.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in-vitro anti-inflammatory effects of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., RAW 264.7) Pretreatment Pre-treatment with Test Compounds CellCulture->Pretreatment CompoundPrep Compound Preparation (Aurantio-obtusin & Controls) CompoundPrep->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation CollectSupernatant Collect Supernatant Incubation->CollectSupernatant GriessAssay Griess Assay (NO) CollectSupernatant->GriessAssay ELISA ELISA (PGE2, TNF-α, IL-6) CollectSupernatant->ELISA DataAnalysis Data Analysis GriessAssay->DataAnalysis ELISA->DataAnalysis

References

Safety Operating Guide

Personal protective equipment for handling Obtusin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Obtusin

This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of this compound in a laboratory setting. Given its potent pharmacological activity and potential for irritation, adherence to these protocols is critical for personnel safety and to maintain a secure research environment. While some sources indicate no known OSHA hazards, others classify it as harmful if swallowed, necessitating cautious handling to prevent accidental exposure.[1][2]

Key Physicochemical and Safety Data
PropertyValueSource
CAS Number 67979-25-3[1][3]
Synonyms Aurantio-obtusin[1][2]
Molecular Formula C₁₇H₁₄O₇[1][2]
Molar Mass 330.29 g/mol [1][2]
Appearance Powder[4]
GHS Classification Acute Toxicity 4, Oral (Harmful if swallowed)[2]
Storage Recommended storage at 2-8°C in a dry, tightly sealed container.[1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound to ensure appropriate PPE selection. The following are the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Prevents direct skin contact. May cause skin irritation.[1]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes. May cause eye irritation.[1]
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.Avoid inhalation of dust, which may be harmful and cause respiratory tract irritation.[1]

Operational Plan: Safe Handling and Procedures

A systematic workflow is critical to minimize exposure risk during the handling of this compound.

Diagram 1: Safe Handling Workflow for this compound prep 1. Preparation ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe hood 3. Prepare Work Area (Certified Fume Hood) ppe->hood handle 4. Handling (Weighing/Preparing Solutions) hood->handle decon 5. Decontamination (Clean work surfaces) handle->decon dispose 6. Waste Disposal (Segregate hazardous waste) decon->dispose doff 7. Doff PPE dispose->doff wash 8. Hand Washing doff->wash

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation : Before starting, ensure you have reviewed the Safety Data Sheet (SDS) and are aware of the potential hazards.[1]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.

  • Work Area : Prepare a designated work area in a certified chemical fume hood to prevent inhalation of dust.[1]

  • Handling : When weighing the solid compound, use a microbalance inside the fume hood. Avoid creating dust.[1] When preparing solutions, add the powder to the solvent slowly to prevent splashing.

  • Decontamination : After handling, thoroughly wipe down the work surface and any equipment used.

  • Disposal : Segregate all contaminated materials for proper disposal according to the plan below.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination. Dispose of single-use items like gloves as hazardous waste.

  • Hygiene : Wash hands thoroughly with soap and water after work is complete.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure Response Plan

Diagram 2: Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_wash Wash with soap and plenty of water eye_rinse Rinse with water for at least 15 minutes inhale_air Move to fresh air ingest_rinse Rinse mouth with water skin_seek Consult a doctor skin_wash->skin_seek eye_seek Consult a doctor eye_rinse->eye_seek inhale_resp If not breathing, give artificial respiration inhale_air->inhale_resp inhale_seek Consult a doctor inhale_resp->inhale_seek ingest_conscious Do NOT induce vomiting. Never give anything by mouth to an unconscious person. ingest_rinse->ingest_conscious ingest_seek Consult a doctor ingest_conscious->ingest_seek

Caption: Step-by-step first aid procedures for this compound exposure.[1]

  • General Advice : In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1]

  • If Inhaled : Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water.[1]

  • In Case of Eye Contact : Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Accidental Release Measures (Spills)
  • Evacuate : Evacuate personnel from the immediate area.[1]

  • Ventilate : Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • Clean-up :

    • Wear full PPE, including respiratory protection.

    • Carefully sweep or scoop up the spilled solid material, avoiding dust formation.[1]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and segregated from regular laboratory trash.

Diagram 3: this compound Waste Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation (Contaminated PPE, Labware, Solutions) solid_container Place in dedicated, sealed, compatible container start->solid_container liquid_container Collect in leak-proof container with screw cap start->liquid_container label Label Container 'Hazardous Waste - this compound' solid_container->label liquid_container->label store Store in designated secondary containment area label->store pickup Arrange for pickup by Environmental Health & Safety (EHS) store->pickup end Final Disposal by EHS pickup->end

Caption: A workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation : At the point of generation, immediately segregate all this compound-contaminated items. This includes unused solid material, solutions, contaminated gloves, pipette tips, bench paper, and glassware.[6]

  • Containerization :

    • Solid Waste : Collect dry waste and contaminated PPE in a rigid, leak-proof container clearly marked as hazardous waste.[6][7]

    • Liquid Waste : Collect unused solutions or contaminated solvents in a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.[7]

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvents).[7]

  • Storage : Store sealed waste containers in a designated, secure area, preferably with secondary containment, away from incompatible materials.

  • Final Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obtusin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Obtusin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.